5'-O-DMT-N4-Ac-2'-F-dC
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFNUYITABZZQS-PYYPWFDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622383 | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159414-98-9 | |
| Record name | N-Acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159414-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC: A Core Component in Modified Oligonucleotide Synthesis
For researchers, scientists, and professionals in the field of drug development, the precise chemical synthesis of modified oligonucleotides is paramount for advancing therapeutic and diagnostic applications. This guide provides a comprehensive technical overview of 5'-O-DMT-N4-Ac-2'-F-dC, a key building block in the synthesis of oligonucleotides containing 2'-fluoro modifications.
This compound is a chemically modified and protected derivative of 2'-deoxycytidine (B1670253). Its full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxy-2'-fluorocytidine . This compound is a crucial precursor to the corresponding phosphoramidite (B1245037), which is used in automated solid-phase synthesis of oligonucleotides. The strategic placement of protecting groups and the 2'-fluoro modification are essential for its function.
The core structure of this molecule features three key modifications to the standard 2'-deoxycytidine nucleoside:
-
A 5'-O-Dimethoxytrityl (DMT) group : This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its primary role is to prevent unwanted reactions at this position during the oligonucleotide synthesis cycle. The DMT group is selectively removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.
-
An N4-Acetyl (Ac) group : This base-labile protecting group is attached to the exocyclic amino group of the cytosine base. Its purpose is to prevent side reactions during the phosphoramidite chemistry used in oligonucleotide synthesis.
-
A 2'-Fluoro (F) group : This modification at the 2' position of the ribose sugar confers desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and enhanced binding affinity to target RNA sequences.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties and typical quality specifications for this compound and its corresponding phosphoramidite.
| Property | Value |
| CAS Number | 159414-98-9 |
| Molecular Formula | C32H32FN3O7 |
| Molecular Weight | 589.61 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMSO (≥250 mg/mL), Dichloromethane (B109758), Acetonitrile |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |
| Physicochemical Properties of this compound. |
| Parameter | Typical Specification | Method of Analysis |
| Purity (HPLC) | ≥98.0% | RP-HPLC |
| 31P NMR Purity | ≥98.0% | 31P NMR |
| Identity | Conforms to structure | 1H NMR, Mass Spec. |
| Moisture Content | < 0.5% | Karl Fischer Titration |
| Typical Quality Specifications for this compound Phosphoramidite. |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent conversion to the phosphoramidite, as well as its use in solid-phase oligonucleotide synthesis. These protocols are synthesized from various literature sources for similar modified nucleosides.
I. Synthesis of this compound
The synthesis is a multi-step process starting from 2'-deoxy-2'-fluorocytidine (B130037).
Step 1: 5'-O-DMT Protection of 2'-deoxy-2'-fluorocytidine
-
Materials : 2'-deoxy-2'-fluorocytidine, anhydrous pyridine (B92270), 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure :
-
Dissolve 2'-deoxy-2'-fluorocytidine in anhydrous pyridine.
-
Add DMT-Cl portion-wise to the solution at room temperature while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-2'-deoxy-2'-fluorocytidine.
-
Step 2: N4-Acetylation of 5'-O-DMT-2'-deoxy-2'-fluorocytidine
-
Materials : 5'-O-DMT-2'-deoxy-2'-fluorocytidine, anhydrous pyridine, acetic anhydride (B1165640), DCM, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure :
-
Dissolve 5'-O-DMT-2'-deoxy-2'-fluorocytidine in anhydrous pyridine.
-
Add acetic anhydride and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the pyridine and dissolve the residue in DCM.
-
Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain this compound.
-
II. Preparation of this compound-3'-CE Phosphoramidite
The protected nucleoside is then converted to its phosphoramidite derivative for use in automated DNA/RNA synthesizers.
-
Materials : this compound, anhydrous DCM, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Procedure :
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution.
-
Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).
-
Quench the reaction with methanol and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude phosphoramidite by silica gel chromatography.
-
III. Solid-Phase Oligonucleotide Synthesis
The this compound-3'-CE phosphoramidite is used in a standard four-step cycle on an automated synthesizer.
-
Step 1: Detritylation : The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in DCM.
-
Step 2: Coupling : The this compound phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Step 4: Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
IV. Deprotection of the Oligonucleotide
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Cleavage from Support and Removal of Phosphate Protecting Groups : The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the succinyl linker, releasing the oligonucleotide into solution, and also removes the cyanoethyl protecting groups from the phosphate backbone.
-
Base Deprotection (Removal of N4-Acetyl Group) : The oligonucleotide solution in ammonium hydroxide is heated (typically at 55°C for 8-16 hours) to remove the acetyl protecting groups from the cytosine bases. For oligonucleotides containing other sensitive modifications, milder deprotection conditions using reagents like methylamine/ammonia (AMA) or potassium carbonate in methanol may be employed.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of this compound and its phosphoramidite.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
An In-depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the modified nucleoside, 5'-O-DMT-N4-Ac-2'-F-dC, a critical building block in the chemical synthesis of modified DNA and RNA oligonucleotides. This document details its chemical structure, physicochemical properties, and its application in solid-phase oligonucleotide synthesis, offering valuable information for researchers and professionals in the fields of molecular biology, drug development, and diagnostics.
Core Structure and Key Modifications
This compound is a derivative of 2'-deoxycytidine (B1670253) (dC) that has been chemically modified at three key positions to make it suitable for automated solid-phase oligonucleotide synthesis. These modifications play crucial roles in protecting the nucleoside during the synthesis cycles and enabling efficient and specific chain elongation.
The core structure consists of:
-
A 2'-deoxycytidine base: The fundamental building block of DNA.
-
5'-O-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. This group protects the 5'-hydroxyl during the coupling reaction and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide. Its cleavage releases a brightly colored cation, which allows for real-time monitoring of the synthesis efficiency.
-
N4-Acetyl (Ac) group: This group protects the exocyclic amine of the cytosine base. This protection is necessary to prevent unwanted side reactions at the amine group during the phosphoramidite (B1245037) coupling chemistry.
-
2'-Fluoro (F) modification: A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification imparts unique and desirable properties to the resulting oligonucleotide, such as increased thermal stability of duplexes and enhanced resistance to nuclease degradation.
Below is a diagram illustrating the logical relationship of the structural components of this compound.
Caption: Structural components of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C32H32FN3O7 | [] |
| Molecular Weight | 589.61 g/mol | [] |
| CAS Number | 159414-98-9 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (250 mg/mL) | [3] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [] |
Experimental Protocols
Synthesis of this compound
-
Protection of the N4-amino group: The exocyclic amine of the cytosine base is typically protected with an acetyl group using acetic anhydride (B1165640) in the presence of a base.
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is subsequently protected with a dimethoxytrityl (DMT) group using DMT-chloride in a pyridine (B92270) solution.
-
Purification: The final product is purified using column chromatography to remove impurities and unreacted reagents.
The characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
This compound, after conversion to its 3'-phosphoramidite derivative, is used in automated solid-phase oligonucleotide synthesis. The synthesis cycle is a series of repeated chemical reactions that add one nucleotide at a time to a growing chain attached to a solid support.
The standard phosphoramidite synthesis cycle consists of four main steps:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain using a mild acid, typically trichloroacetic acid (TCA) in an anhydrous solvent. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole, and then reacts with the free 5'-hydroxyl of the growing chain to form a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., a mixture of acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
The following diagram illustrates the workflow of solid-phase oligonucleotide synthesis using a 2'-fluoro-modified phosphoramidite.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Applications and Significance
The incorporation of this compound into oligonucleotides offers significant advantages for various research and therapeutic applications:
-
Antisense Oligonucleotides: The 2'-fluoro modification enhances the binding affinity of antisense oligonucleotides to their target mRNA and increases their resistance to nuclease degradation, leading to improved efficacy and duration of action.
-
siRNA Therapeutics: 2'-fluoro modified siRNAs exhibit increased stability in biological fluids and can reduce off-target effects.
-
Aptamers: The introduction of 2'-fluoro modifications can improve the binding affinity and nuclease resistance of aptamers, making them more robust for diagnostic and therapeutic applications.
-
Diagnostic Probes: Oligonucleotides containing 2'-fluoro modifications can be used as highly specific and stable probes in various molecular diagnostic assays.
References
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the 4,4'-Dimethoxytrityl (DMT) Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of nucleoside chemistry, particularly in the automated solid-phase synthesis of oligonucleotides, the 4,4'-dimethoxytrityl (DMT) group stands as an indispensable guardian. Its strategic use as a protecting group for the 5'-hydroxyl function of nucleosides is fundamental to the construction of synthetic DNA and RNA, which are critical tools in modern research, diagnostics, and therapeutics. This technical guide provides an in-depth exploration of the DMT group's function, properties, and application, complete with quantitative data, detailed experimental protocols, and process visualizations.
Core Function and Key Properties of the DMT Group
The primary role of the DMT group in nucleoside chemistry is the selective and reversible protection of the 5'-primary hydroxyl group.[1] This protection is crucial for directing the stepwise, 3'-to-5' synthesis of oligonucleotides in the widely adopted phosphoramidite (B1245037) method.[1][2] The selection of the DMT group for this pivotal role is attributed to a unique combination of properties:
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric hindrance, ensuring its preferential reaction with the less sterically hindered 5'-primary hydroxyl group over the 2'- and 3'-secondary hydroxyls.[1] This selectivity is a cornerstone of controlled oligonucleotide synthesis.
-
Acid Lability: The DMT group is stable under the neutral and basic conditions required for the coupling and oxidation steps of phosphoramidite chemistry. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that allows for its timely removal to enable the next coupling cycle.[1][3]
-
Monitoring Capability: Upon cleavage with acid, the DMT group is released as the dimethoxytrityl cation (DMT+), which imparts a characteristic bright orange color to the solution and exhibits a strong absorbance maximum around 495-498 nm.[2][4] The intensity of this color is directly proportional to the amount of DMT group cleaved, providing a real-time spectrophotometric method to monitor the efficiency of each coupling step.[4][5]
Quantitative Data
The efficiency of the protection and deprotection steps involving the DMT group is critical for the overall yield and purity of the synthesized oligonucleotides.
Table 1: Typical Yields for 5'-O-DMT Protection of Deoxynucleosides
| Nucleoside | Protecting Group | Typical Yield (%) |
| 2'-Deoxythymidine (dT) | DMT | ~98% |
| N⁶-Benzoyl-2'-deoxyadenosine (dABz) | DMT | 80-90% |
| N⁴-Benzoyl-2'-deoxycytidine (dCBz) | DMT | 80-90% |
| N²-Isobutyryl-2'-deoxyguanosine (dGiBu) | DMT | ~76%[6] |
Note: Yields can vary depending on the specific reaction conditions and the protecting groups on the nucleobases.
Table 2: Comparison of Common Detritylation Reagents in Solid-Phase Synthesis
| Reagent | Typical Concentration | Relative Speed | Potential for Depurination |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Fast | Higher risk, especially for purine-rich sequences[2][7] |
| Dichloroacetic Acid (DCA) | 3-10% in Dichloromethane or Toluene | Slower than TCA | Lower risk compared to TCA[3][8] |
| Difluoroacetic Acid (DFA) | N/A | Comparable to DCA | A potential alternative to avoid impurities found in DCA[9] |
Table 3: Spectrophotometric Properties of the DMT Cation for Monitoring
| Parameter | Value |
| Absorbance Maximum (λmax) | 495-500 nm[4][10] |
| Molar Extinction Coefficient (ε) at ~500 nm | ~70,000 M-1cm-1 (in strong acid) |
| Secondary Absorbance Peak | 410 nm[10] |
| Molar Extinction Coefficient (ε) at 410 nm | 28,690 M-1cm-1[10] |
Signaling Pathways and Experimental Workflows
DMT Protection of a Nucleoside
The protection of the 5'-hydroxyl group is the initial step in preparing a nucleoside for phosphoramidite synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atdbio.com [atdbio.com]
- 5. benchchem.com [benchchem.com]
- 6. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
The Indispensable Role of the N4-Acetyl Protecting Group for Cytidine in Modern Chemistry and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acid chemistry and the development of oligonucleotide-based therapeutics, precision and control are paramount. The chemical synthesis of DNA and RNA requires a carefully orchestrated series of reactions where specific functional groups must be temporarily masked to prevent unwanted side reactions. For the nucleoside cytidine (B196190), the N4-acetyl group serves as a cornerstone protecting group, enabling the high-fidelity synthesis of custom oligonucleotides for a vast array of research and therapeutic applications. This guide provides a comprehensive overview of the N4-acetyl group's function, application, and the quantitative data that underpins its widespread use.
The Rationale for Protecting Cytidine's Exocyclic Amine
The primary amino group at the N4 position of the cytosine base is nucleophilic and can react with the activated phosphoramidite (B1245037) monomers used during oligonucleotide synthesis. This undesirable reaction can lead to chain branching and the formation of modified, non-natural linkages, ultimately resulting in the failure of the synthesis and a complex mixture of byproducts. To ensure that the oligonucleotide chain is extended correctly, this exocyclic amine must be rendered unreactive for the duration of the synthesis.
The N4-acetyl group is an ideal choice for this purpose due to a combination of factors:
-
Sufficient Stability: It is robust enough to withstand the various conditions of the automated solid-phase oligonucleotide synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.
-
Facile Removal: Despite its stability during synthesis, the acetyl group can be cleanly and efficiently removed under mild basic conditions at the end of the process, typically using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. This deprotection step regenerates the natural cytidine residue in the final oligonucleotide product.
-
Improved Solubility: The acetylated nucleoside often exhibits improved solubility in the organic solvents used in solid-phase synthesis.
Comparative Analysis of Cytidine Protecting Groups
While the N4-acetyl group is widely used, other protecting groups such as benzoyl (Bz) and isobutyryl (iBu) are also employed. The choice of protecting group can influence the deprotection kinetics and the overall efficiency of the synthesis.
| Protecting Group | Structure | Deprotection Conditions | Half-Life (t½) for Deprotection | Key Advantages | Key Disadvantages |
| Acetyl (Ac) | -COCH₃ | Concentrated NH₄OH at 55°C | ~10 minutes | Rapid deprotection, cost-effective. | Can be susceptible to premature removal under certain conditions. |
| Benzoyl (Bz) | -COC₆H₅ | Concentrated NH₄OH at 55°C | ~2 hours | Highly stable during synthesis, standard for many applications. | Slower deprotection can be a bottleneck in high-throughput synthesis. |
| Isobutyryl (iBu) | -COCH(CH₃)₂ | Concentrated NH₄OH at 55°C | ~30 minutes | Good balance of stability and deprotection speed. | Not as commonly used as Ac or Bz. |
Experimental Protocols
The following sections provide standardized protocols for the protection of cytidine with an acetyl group and its subsequent removal.
Synthesis of N4-Acetylcytidine
This protocol describes a common method for the selective N-acetylation of cytidine.
Materials:
-
Cytidine
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend cytidine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Add acetic anhydride dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess acetic anhydride by adding methanol and stirring for 30 minutes.
-
Remove the solvents under reduced pressure (rotary evaporation).
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
-
Fractions containing the pure N4-acetylcytidine are pooled and the solvent is evaporated to yield the final product as a white solid.
Deprotection of N4-Acetyl Group from an Oligonucleotide
This protocol outlines the final deprotection step after solid-phase synthesis.
Materials:
-
Synthesized oligonucleotide bound to the solid support (e.g., CPG)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Sterile, nuclease-free water
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and place it in a heating block or oven set to 55°C.
-
Heat for 4-8 hours. This step simultaneously cleaves the oligonucleotide from the solid support and removes the acetyl protecting groups from the cytidine bases (as well as other base-labile protecting groups).
-
After heating, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile microcentrifuge tube.
-
The solid support can be washed with a small amount of nuclease-free water to recover any remaining product.
-
The resulting oligonucleotide solution is typically dried down (e.g., using a vacuum concentrator) before purification by HPLC or other methods.
Visualizing the Role of N4-Acetylcytidine in Synthesis
The following diagrams illustrate the chemical transformation and the workflow where the N4-acetyl group is critical.
Caption: Chemical protection of cytidine via acetylation.
Caption: Role of N4-acetylcytidine in the oligonucleotide synthesis cycle.
Conclusion
The N4-acetyl protecting group is a vital tool in the synthesis of cytidine-containing oligonucleotides. Its reliable performance, characterized by stability during synthesis and clean, rapid removal post-synthesis, has made it a standard in both academic research and the industrial production of nucleic acid-based therapeutics. A thorough understanding of its chemical properties, comparative advantages, and the protocols for its use and removal is essential for any professional engaged in the field of drug development and nucleic acid chemistry. The continued refinement of protection strategies, including the use of the N4-acetyl group, will be crucial in advancing the next generation of genetic medicines.
In-Depth Technical Guide: 5'-O-DMT-N4-Ac-2'-F-dC
CAS Number: 159414-98-9
This technical guide provides a comprehensive overview of 5'-O-DMT-N4-Ac-2'-F-dC, a crucial modified nucleoside for the synthesis of fluorinated oligonucleotides. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of this compound, along with its applications in the production of nucleic acid-based therapeutics and research tools.
Core Compound Properties
This compound is a protected 2'-deoxy-2'-fluorocytidine (B130037) derivative. The key structural features include a 2'-fluoro modification on the ribose sugar, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, and an acetyl group protecting the N4-amino group of the cytidine (B196190) base.[1] These modifications impart desirable properties for its use in solid-phase oligonucleotide synthesis.
| Property | Value |
| CAS Number | 159414-98-9 |
| Molecular Formula | C32H32FN3O7 |
| Molecular Weight | 589.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and dichloromethane |
| Primary Application | Building block for oligonucleotide synthesis |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the commercially available 2'-deoxy-2'-fluorocytidine. The workflow involves the protection of the N4-amino group and the 5'-hydroxyl group.
Experimental Protocols
Step 1: N4-Acetylation of 2'-Deoxy-2'-fluorocytidine
This procedure is based on standard nucleoside acylation protocols.
-
Dissolution: Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent, such as a mixture of pyridine (B92270) and dichloromethane.
-
Acylation: Add acetic anhydride (B1165640) to the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then co-evaporated with a solvent like toluene (B28343) to remove residual pyridine.
-
Purification: The crude N4-acetyl-2'-deoxy-2'-fluorocytidine (N4-Ac-2'-F-dC) can be purified by silica (B1680970) gel column chromatography.
Step 2: 5'-O-DMT Protection of N4-Ac-2'-F-dC
This protocol follows the general procedure for the dimethoxytritylation of nucleosides.
-
Drying: The purified N4-Ac-2'-F-dC is dried by co-evaporation with anhydrous pyridine.
-
Reaction: The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of methanol.
-
Extraction: The reaction mixture is concentrated, and the residue is dissolved in dichloromethane. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The final product, this compound, is purified by silica gel column chromatography.
Characterization
The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the DMT group (aromatic protons and methoxy (B1213986) groups), the acetyl group, and the protons of the fluorinated ribose and cytidine base. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals of the DMT, acetyl, and fluorinated sugar moieties. |
| Mass Spectrometry (ESI-MS) | A major peak corresponding to the molecular ion of the product. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |
Application in Oligonucleotide Synthesis
This compound is primarily used as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The 2'-fluoro modification enhances the binding affinity of the resulting oligonucleotide to its target RNA and increases its resistance to nuclease degradation, making it a valuable modification for therapeutic applications such as antisense oligonucleotides and siRNAs.
Deprotection and Purification of the Final Oligonucleotide
After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. The acetyl group on the cytidine base is typically removed under basic conditions, for example, with aqueous ammonia. The final DMT group can be removed either on the synthesizer or during the purification process. Purification of the full-length 2'-fluoro modified oligonucleotide is commonly achieved by reverse-phase HPLC.[2]
References
molecular weight of 5'-O-DMT-N4-Ac-2'-F-dC
An In-depth Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC
This document provides a detailed overview of the physicochemical properties of this compound, a modified nucleoside crucial for the synthesis of DNA and RNA. This guide is intended for researchers, scientists, and professionals engaged in drug development and nucleic acid chemistry.
Core Physicochemical Data
The fundamental quantitative data for this compound is summarized in the table below. This information is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Weight | 589.61 g/mol |
| Molecular Formula | C32H32FN3O7 |
| CAS Number | 159414-98-9 |
| Appearance | White to off-white solid |
Molecular Structure and Components
The structure of this compound is composed of several key functional groups that enable its use in oligonucleotide synthesis. The logical relationship between these components is illustrated in the diagram below.
Caption: Key functional groups of the modified nucleoside.
Experimental Protocols
While specific experimental protocols can vary based on the application, the use of this compound in solid-phase oligonucleotide synthesis generally follows a standard phosphoramidite (B1245037) chemistry workflow. A generalized protocol is outlined below.
General Protocol for Incorporation of this compound into an Oligonucleotide:
-
Deprotection (Detritylation): The 5'-O-DMT group of the solid-support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N4-acetyl group on the cytidine (B196190) base) are removed using a strong base (e.g., ammonium (B1175870) hydroxide).
-
Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).
The logical flow of this synthetic process is depicted in the following workflow diagram.
Caption: Workflow for oligonucleotide synthesis.
Solubility Profile of 5'-O-DMT-N4-Ac-2'-F-dC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-DMT-N4-Ac-2'-F-dC, a critical building block in the synthesis of modified oligonucleotides for therapeutic and research applications. Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, purification, and utilization in solid-phase and solution-phase oligonucleotide synthesis.
Core Concepts: Structure and Solubility
This compound is a modified deoxycytidine nucleoside. The key structural features influencing its solubility are:
-
5'-O-DMT (Dimethoxytrityl) group: This bulky, hydrophobic protecting group at the 5'-hydroxyl position significantly increases the lipophilicity of the molecule, rendering it highly soluble in a range of organic solvents.
-
N4-Acetyl (Ac) group: This protecting group on the exocyclic amine of the cytosine base further enhances its solubility in non-polar organic solvents.
-
2'-Fluoro (F) substitution: The replacement of the 2'-hydroxyl group with a fluorine atom increases the hydrophobicity of the sugar moiety compared to its natural counterpart.[1]
Collectively, these modifications result in a compound that is well-suited for the anhydrous conditions required for phosphoramidite-based oligonucleotide synthesis.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the isomeric purity of the compound.
| Solvent/Solvent System | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL[2][3] | 424.01 mM | Ultrasonic treatment may be required to achieve complete dissolution. The use of hygroscopic DMSO can negatively impact solubility.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 3.53 mM | Forms a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 3.53 mM | Forms a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.53 mM | Forms a clear solution. |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a thermostatically controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solutions by HPLC with UV detection at an appropriate wavelength (e.g., the λmax of the compound).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in mg/mL or mol/L.
-
Logical Workflow of Oligonucleotide Synthesis
The primary application of this compound is as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The following diagram illustrates the key steps in a single coupling cycle.
Caption: Logical workflow of a single coupling cycle in solid-phase oligonucleotide synthesis.
Conclusion
This compound exhibits high solubility in DMSO and is expected to be readily soluble in a variety of organic solvents commonly used in oligonucleotide synthesis. The provided experimental protocol offers a reliable method for determining its solubility in specific solvents to optimize reaction conditions and purification procedures. A thorough understanding of its solubility is crucial for researchers and professionals in the field of drug development and nucleic acid chemistry to ensure the efficient and reproducible synthesis of high-quality modified oligonucleotides.
References
Safeguarding the Integrity of a Key Oligonucleotide Building Block: A Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5'-O-DMT-N4-Ac-2'-F-dC, a critical modified nucleoside for the synthesis of therapeutic and research-grade DNA and RNA oligonucleotides. Addressed to researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the chemical integrity and performance of this compound.
Compound Overview
This compound, or 2'-Fluoro-N4-acetyl-5'-O-dimethoxytrityl-2'-deoxycytidine, is a modified deoxynucleoside. Its structure is engineered with specific protecting groups to facilitate its use in automated solid-phase oligonucleotide synthesis via the phosphoramidite (B1245037) method. The key structural features are:
-
5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, essential for the stepwise, 3'-to-5' direction of synthesis. Its removal allows for the subsequent coupling reaction.
-
N4-Acetyl (Ac) group: Protects the exocyclic amine of the cytosine base from engaging in unwanted side reactions during the synthesis cycles.
-
2'-Fluoro (F) modification: A modification on the sugar moiety that can confer desirable properties to the resulting oligonucleotide, such as increased nuclease resistance and binding affinity.
The stability of these protecting groups and the overall molecular structure is paramount for achieving high coupling efficiency and the synthesis of high-purity oligonucleotides.
Stability Profile
The chemical stability of this compound is influenced by several factors, primarily moisture, temperature, and pH. While specific, long-term degradation kinetics for this particular molecule are not extensively published, its stability profile can be inferred from the known chemistry of similar protected nucleosides and phosphoramidites used in oligonucleotide synthesis.
Key Sensitivities:
-
Moisture: The presence of water can lead to the hydrolysis of the phosphoramidite moiety (if in the amidite form) and can also affect the integrity of the protecting groups over extended periods. Modified nucleosides, especially in solution, are susceptible to degradation in the presence of water.
-
Acidic Conditions: The DMT group is highly susceptible to cleavage under acidic conditions. Exposure to acid will result in the premature removal of this protecting group, rendering the compound unsuitable for controlled synthesis.
-
Basic Conditions: While the acetyl protecting group is relatively stable, prolonged exposure to strong bases can lead to its removal. The conditions for its eventual removal during the deprotection of the final oligonucleotide are typically well-controlled.
-
Light: As with many complex organic molecules, prolonged exposure to light can potentially lead to degradation. Therefore, protection from light is a recommended practice.
Recommended Storage Conditions
To maintain the purity and reactivity of this compound, the following storage conditions are recommended based on supplier data sheets and general laboratory practices for modified nucleosides.
Solid Form
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | To minimize thermal degradation over long-term storage. |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | To prevent hydrolysis and oxidation. |
| Light | Protect from light (amber vial) | To prevent photodegradation. |
| Container | Tightly sealed vial | To prevent moisture ingress. |
Table 1: Recommended Storage Conditions for Solid this compound
In Solution
Stock solutions of this compound are often prepared for use in automated synthesizers. The stability in solution is significantly reduced compared to the solid form.
| Parameter | Short-Term Storage | Long-Term Storage | Rationale |
| Temperature | -20°C[1][2][3] | -80°C[1][2][3] | To significantly slow down degradation processes in solution. |
| Solvent | Anhydrous DMSO[3] or other suitable anhydrous organic solvent | Anhydrous DMSO[3] or other suitable anhydrous organic solvent | The use of anhydrous solvents is critical to prevent hydrolysis. |
| Duration | Up to 1 month[1][2][3] | Up to 6 months[1][2][3] | To ensure the compound remains within acceptable purity specifications. |
| Light | Protect from light[1][3] | Protect from light[1][3] | To prevent photodegradation in solution. |
| Handling | Aliquot to avoid repeated freeze-thaw cycles | Aliquot to avoid repeated freeze-thaw cycles | Minimizes moisture condensation and thermal stress. |
Table 2: Recommended Storage Conditions for this compound in Solution
Experimental Protocols: General Handling and Preparation for Synthesis
The following section details a generalized protocol for the handling and preparation of this compound for incorporation into an oligonucleotide synthesizer.
Preparation of Stock Solution
Objective: To prepare a stock solution of this compound at a desired concentration for use in oligonucleotide synthesis.
Materials:
-
This compound (solid)
-
Anhydrous Acetonitrile (B52724) (or other appropriate solvent for synthesis)
-
Inert gas (Argon or Nitrogen)
-
Dry, sterile vials with septa
-
Syringes and needles
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Under a stream of inert gas, weigh the required amount of the solid into a dry, sterile vial.
-
Using a syringe, add the appropriate volume of anhydrous acetonitrile to achieve the target concentration.
-
Seal the vial with a septum and cap.
-
Gently agitate the vial until the solid is completely dissolved.
-
If not for immediate use, flush the headspace of the vial with inert gas and store under the recommended conditions (see Table 2).
Visualized Workflows and Relationships
The following diagrams illustrate key aspects of handling and utilizing this compound.
Caption: Recommended workflow for storage and use of this compound.
Caption: Key factors influencing the degradation of this compound.
Conclusion
The chemical integrity of this compound is crucial for the successful synthesis of high-quality modified oligonucleotides. Adherence to the storage and handling guidelines outlined in this technical guide will help to minimize degradation and ensure the optimal performance of this key building block in research and development applications. Researchers and laboratory managers should establish and follow strict protocols to manage the inventory and use of this and other sensitive synthesis reagents.
References
A Technical Guide to 5'-O-DMT-N4-Ac-2'-F-dC for Researchers and Drug Development Professionals
An In-depth Overview of a Key Modified Nucleoside for Oligonucleotide Synthesis
This technical guide provides a comprehensive overview of 5'-O-DMT-N4-Ac-2'-F-dC, a crucial modified nucleoside for the synthesis of therapeutic and research-grade oligonucleotides. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key technical data, and a synthesized experimental protocol for its use in solid-phase oligonucleotide synthesis.
Introduction to this compound
This compound is a protected phosphoramidite (B1245037) building block used in the chemical synthesis of DNA and RNA. The key structural features of this molecule are:
-
A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile protecting group is essential for automated solid-phase synthesis, allowing for the stepwise addition of nucleotides.
-
An N4-Acetyl (Ac) protecting group on the cytidine (B196190) base: This group prevents unwanted side reactions at the exocyclic amine during oligonucleotide synthesis.
-
A 2'-Fluorine (F) modification on the deoxyribose sugar: This modification confers desirable properties to the resulting oligonucleotide, such as increased binding affinity to target RNA and enhanced nuclease resistance.
These features make this compound a valuable reagent in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
Commercial Suppliers and Technical Data
A variety of commercial suppliers offer this compound for research and development purposes. The following tables summarize key information from prominent vendors.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Provides detailed technical data and a certificate of analysis. |
| Flexbiosys | --INVALID-LINK-- | Lists the product as a modified nucleoside for DNA or RNA synthesis.[1] |
| MyBioSource | --INVALID-LINK-- | Offers the product as a biochemical for research use.[2] |
| DC Chemicals | --INVALID-LINK-- | Lists the product as a modified nucleoside for DNA or RNA synthesis.[3] |
Table 2: Technical Specifications of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₂FN₃O₇ | [4] |
| Molecular Weight | 589.61 g/mol | [4] |
| CAS Number | 159414-98-9 | MedChemExpress Certificate of Analysis |
| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |
| Purity (HPLC) | 99.11% | MedChemExpress Certificate of Analysis |
| Storage (Solid) | 4°C, protect from light | MedChemExpress Certificate of Analysis |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [5] |
Experimental Protocols
The following is a synthesized, representative protocol for the incorporation of this compound into an oligonucleotide using automated solid-phase synthesis. This protocol is based on standard phosphoramidite chemistry and procedures for 2'-fluoro-modified oligonucleotides.
Reagents and Materials
-
This compound phosphoramidite
-
Anhydrous Acetonitrile (B52724) (DNA synthesis grade)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection solution: Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) or concentrated Ammonium Hydroxide
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA/RNA synthesizer
Synthesis Cycle
The following diagram illustrates the standard phosphoramidite synthesis cycle.
Protocol Steps:
-
Preparation: Dissolve this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solution on the automated synthesizer.
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support using the deblocking solution.
-
Coupling: The prepared this compound solution is delivered to the synthesis column along with the activator solution. A coupling time of 3 minutes is recommended for 2'-fluoro phosphoramidites.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
The following workflow outlines the post-synthesis processing of the oligonucleotide.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
Synthesis Pathway of 5'-O-DMT-N4-Ac-2'-F-dC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the multi-step synthesis of 5'-O-DMT-N4-Ac-2'-F-dC, a crucial modified nucleoside for the synthesis of therapeutic oligonucleotides. The pathway involves the strategic protection of functional groups to enable site-specific modifications, culminating in a product suitable for solid-phase DNA/RNA synthesis.
Core Synthesis Strategy
The synthesis of this compound is a sequential process that begins with the precursor 2'-fluoro-2'-deoxycytidine. The key transformations involve the protection of the exocyclic amine on the cytidine (B196190) base with an acetyl group, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This ensures that the 3'-hydroxyl group is the only reactive site available for subsequent phosphoramidite (B1245037) chemistry used in oligonucleotide synthesis.
Synthesis Workflow Diagram
The Core Attributes of 2'-Fluoro-Deoxycytidine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Mechanism of Action, and Therapeutic Potential
2'-fluoro-deoxycytidine derivatives represent a pivotal class of nucleoside analogs that have demonstrated significant therapeutic impact, particularly in the realms of oncology and virology. The strategic incorporation of a fluorine atom at the 2' position of the deoxyribose sugar ring profoundly influences the molecule's conformational preferences, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the key features of these derivatives, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Assault on Cellular Proliferation
The primary mechanism of action for many 2'-fluoro-deoxycytidine derivatives, exemplified by the widely used anticancer drug gemcitabine (B846) (2',2'-difluoro-deoxycytidine), involves a multi-pronged attack on DNA synthesis and cellular replication.[1][2]
1.1. Incorporation into DNA and "Masked" Chain Termination:
Upon cellular uptake, these derivatives are phosphorylated by deoxycytidine kinase to their active di- and triphosphate forms.[3][4] The triphosphate analog then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[2][3] Once incorporated, the presence of the 2'-fluorine substituent sterically hinders the addition of the next nucleotide, effectively terminating DNA chain elongation.[3] This process is often referred to as "masked chain termination" because the polymerase may add one more nucleotide after the analog before halting, which can evade immediate proofreading and repair mechanisms.[3]
1.2. Inhibition of Ribonucleotide Reductase:
The diphosphate (B83284) form of these derivatives acts as a potent inhibitor of ribonucleotide reductase (RNR).[2][4] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[2] By inhibiting RNR, 2'-fluoro-deoxycytidine derivatives deplete the intracellular pool of deoxyribonucleotides, further hampering DNA replication and repair.[5] This self-potentiating mechanism enhances the overall cytotoxic effect of the drug.[3]
1.3. Induction of Apoptosis via DNA Damage Response:
The disruption of DNA synthesis and the incorporation of the analog into DNA trigger a cellular DNA damage response (DDR).[6] This response activates signaling pathways, prominently the ATR/Chk1 pathway, leading to cell cycle arrest, typically at the G1/S phase boundary.[4][7] If the DNA damage is irreparable, the cell is driven towards programmed cell death, or apoptosis.[1][5] The induction of apoptosis is a key contributor to the therapeutic efficacy of these compounds.
Therapeutic Applications
The unique mechanism of action of 2'-fluoro-deoxycytidine derivatives has led to their successful application in treating a range of diseases.
2.1. Anticancer Activity:
Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][5] Its ability to target rapidly proliferating cancer cells makes it an effective cytotoxic agent. Numerous other derivatives are under investigation for their potential as more potent or selective anticancer drugs.
2.2. Antiviral Activity:
Several 2'-fluoro-deoxycytidine derivatives have demonstrated broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[8] For instance, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC) has shown inhibitory effects against influenza virus, hepatitis C virus (HCV), and various bunyaviruses.[5][9][10] The mechanism of antiviral action is analogous to the anticancer effects, involving the inhibition of viral DNA or RNA synthesis.
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer and antiviral activities of representative 2'-fluoro-deoxycytidine derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth, while EC50 values indicate the concentration needed for a 50% reduction in viral replication. CC50 values represent the concentration that causes 50% cytotoxicity to the host cells.
Table 1: Anticancer Activity of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic | 494 | [11] |
| BxPC-3 | Pancreatic | 494 | [11] |
| MIA PaCa-2 | Pancreatic | 23,900 | [11] |
| Panc-1 | Pancreatic | 23,900 | [11] |
| T24 | Bladder | 3 | [1] |
| Caki-1 | Kidney | 30 | [1] |
| A549 | Lung | 6.6 | [12] |
| H520 | Lung | 46.1 | [12] |
| HT29-D4 | Colorectal | 7.6 | [8] |
| Caco-2 | Colorectal | 11.6 | [8] |
| RKO | Colorectal | 12.5 | [8] |
| MCF-7 | Breast | 12,120 | [13] |
| MDA-MB-231 | Breast | 10,000 | [13] |
Table 2: Antiviral Activity of 2'-Fluoro-Deoxycytidine Derivatives
| Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| 2'-FdC | Influenza A (H5N1) | MDCK | 0.27 | >100 | [5] |
| 2'-FdC | Murine Norovirus | RAW264.7 | 20.92 | 1768 | [7] |
| 2'-FdC | Crimean-Congo Hemorrhagic Fever Virus | Huh7 | 0.061 | >100 | [9] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | Hepatitis C Virus | Huh-7 | <1 | >10 | [14] |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | MT4 | 0.000073 | >100 | [15] |
Experimental Protocols
4.1. Synthesis of 2'-Deoxy-2'-fluorocytidine (A Representative Protocol)
This protocol outlines a general synthetic route. Specific protecting groups and reagents may vary depending on the desired derivative.
-
Protection of Cytidine (B196190): Protect the 3', 5', and N4 positions of cytidine using appropriate protecting groups (e.g., benzoyl groups).
-
Oxidation: Oxidize the 2'-hydroxyl group to a ketone.
-
Fluorination: Introduce the fluorine atom(s) at the 2' position using a fluorinating agent (e.g., DAST for a single fluorine or Deoxo-Fluor® for difluorination).
-
Deprotection: Remove the protecting groups to yield the final 2'-fluoro-deoxycytidine derivative.
-
Purification: Purify the final product using techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).[6][16]
4.2. High-Performance Liquid Chromatography (HPLC) Purification
-
Column Selection: A reversed-phase C18 column is commonly used for the purification of nucleoside analogs.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: The eluting compounds are monitored using a UV detector, typically at 260 nm.
-
Fraction Collection: Fractions corresponding to the desired product peak are collected.
-
Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to obtain the purified compound.[1][11]
4.3. Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized compound. The coupling constants between fluorine and adjacent protons or carbons provide key information about the stereochemistry at the 2' position.[17][18]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[1][19]
4.4. MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2'-fluoro-deoxycytidine derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[2][12]
4.5. Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the 2'-fluoro-deoxycytidine derivative.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: Calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.[8][20][21]
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in the action of 2'-fluoro-deoxycytidine derivatives.
Caption: Mechanism of action of Gemcitabine.
Caption: Gemcitabine-induced DNA damage response pathway.
5.2. Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel 2'-fluoro-deoxycytidine derivatives.
Caption: High-throughput screening workflow for antiviral nucleoside analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN103641874A - Preparation method of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 16. CN101010329B - Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine - Google Patents [patents.google.com]
- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 18. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 19. lifesciencesite.com [lifesciencesite.com]
- 20. benchchem.com [benchchem.com]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
An In-depth Technical Guide to Protected Nucleosides for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles and practices of using protected nucleosides in solid-phase oligonucleotide synthesis. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the development and synthesis of nucleic acid-based therapeutics and diagnostics.
Introduction to Protected Nucleosides
The chemical synthesis of oligonucleotides with a defined sequence is a cornerstone of modern molecular biology and drug development.[1][2] The process relies on the sequential addition of nucleotide building blocks to a growing chain on a solid support.[1][2][3][4] To ensure the specific and controlled formation of the desired phosphodiester linkages, reactive functional groups on the nucleoside monomers must be temporarily masked with protecting groups.[5][6] These protected nucleosides, typically in the form of phosphoramidites, are the essential building blocks for automated solid-phase oligonucleotide synthesis.[1][3][7]
The selection of an appropriate protecting group strategy is critical for the successful synthesis of high-purity oligonucleotides. The protecting groups must be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the final oligonucleotide product.[5][8] This guide delves into the key aspects of nucleoside protection, including the protection of the 5'-hydroxyl, the nucleobases, and the phosphate (B84403) backbone, and provides detailed protocols for their use in oligonucleotide synthesis.
The Core Chemistry: Protecting Groups
The efficiency and fidelity of oligonucleotide synthesis are highly dependent on the strategic use of protecting groups at three key positions on the nucleoside: the 5'-hydroxyl group of the sugar moiety, the exocyclic amino groups of the nucleobases (Adenine, Guanine (B1146940), and Cytosine), and the phosphate group of the phosphoramidite (B1245037).[5]
5'-Hydroxyl Protection
The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected to prevent self-polymerization and to ensure a single addition to the growing oligonucleotide chain.[2][4][9] The most widely used protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1][4][10][11]
The DMT group is selectively removed at the beginning of each synthesis cycle by a brief treatment with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[1] This deprotection step, known as detritylation, generates a free 5'-hydroxyl group on the support-bound oligonucleotide, which is then ready to react with the next activated phosphoramidite.[4][9] The detritylation reaction releases the stable and intensely colored DMT cation, which allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[1][12][13]
Nucleobase Protection
The exocyclic amino groups of adenine (B156593) (N6), guanine (N2), and cytosine (N4) are nucleophilic and must be protected to prevent side reactions during the phosphoramidite coupling step.[5][8][14] Thymine and uracil (B121893) do not have exocyclic amino groups and therefore do not typically require base protection.[6][14]
The choice of nucleobase protecting groups is critical as they must remain intact throughout the entire synthesis and be removed at the final deprotection step without damaging the oligonucleotide. Standard base-labile acyl protecting groups are commonly employed:
-
Acetyl (Ac) is also frequently used for cytosine, particularly in "UltraFAST" deprotection protocols to avoid a transamination side reaction.[4][17][18]
More labile protecting groups, often referred to as "mild" or "ultramild," have been developed for the synthesis of oligonucleotides containing sensitive modifications. These include:
-
Phenoxyacetyl (Pac) for adenine.[15]
-
iso-Propyl-phenoxyacetyl (iPr-Pac) for guanine.[15]
-
Dimethylformamidine (dmf) for guanine.[4]
These milder protecting groups can be removed under less harsh basic conditions, which is crucial for preserving the integrity of complex and modified oligonucleotides.[4][14]
Phosphate Protection
The phosphoramidite moiety itself contains a protecting group on the phosphorus atom to prevent unwanted side reactions and to control the reactivity during the coupling step. The most common phosphate protecting group is the β-cyanoethyl (CE) group.[6][14] The CE group is stable throughout the synthesis cycle but is readily removed by β-elimination under the basic conditions of the final deprotection step.[4]
The Phosphoramidite Synthesis Cycle
Automated solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. A typical synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation.
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the support-bound nucleoside using a mild acid, exposing the 5'-hydroxyl group for the next reaction.[1][4][9]
-
Coupling: The next protected nucleoside phosphoramidite is activated, typically with a tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing chain.[1][3][4] This forms an unstable phosphite triester linkage.
-
Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped" using reagents like acetic anhydride.[2][3][4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[1][3][4]
This four-step cycle is repeated until the oligonucleotide of the desired length is synthesized.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and fully protected. The final steps involve cleavage from the support and removal of all protecting groups to yield the final, biologically active oligonucleotide.[19] This process is typically performed in a single step using a basic solution.[19]
The choice of deprotection conditions depends on the lability of the nucleobase protecting groups and the presence of any sensitive moieties on the oligonucleotide.
Standard Deprotection
For oligonucleotides synthesized with standard benzoyl (Bz) and isobutyryl (iBu) protecting groups, deprotection is typically carried out using concentrated aqueous ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[4][17]
Mild and UltraFAST Deprotection
For sensitive oligonucleotides, milder deprotection strategies are employed. "UltraFAST" deprotection protocols often use a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA), which significantly reduces the deprotection time.[17] This method requires the use of acetyl (Ac) protected dC to prevent a transamination side reaction.[4][17] "UltraMILD" conditions, such as using potassium carbonate in methanol (B129727), are used for oligonucleotides with extremely sensitive modifications and require the use of very labile protecting groups like Pac and iPr-Pac.[4][17]
Data Presentation: Quantitative Comparison of Deprotection Conditions
The following tables summarize the deprotection times for various protecting groups under different conditions, providing a basis for selecting the appropriate deprotection strategy.
Table 1: Deprotection Times for dG Protecting Groups with Ammonium Hydroxide [17]
| dG Protecting Group | Temperature | Time |
| Isobutyryl (iBu) | Room Temp. | 36 h |
| 55 °C | 16 h | |
| 65 °C | 8 h | |
| Dimethylformamidine (dmf) | Room Temp. | 16 h |
| 55 °C | 4 h | |
| 65 °C | 2 h |
Table 2: UltraFAST Deprotection Times with AMA (Ammonium Hydroxide/Methylamine) [17]
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min |
| 37 °C | 30 min | |
| 55 °C | 10 min | |
| 65 °C | 5 min |
Note: The UltraFAST system requires the use of acetyl (Ac) protected dC.[17]
Table 3: General Deprotection Strategies and Conditions [17]
| Reagent | Conditions | Suitable For |
| Concentrated Ammonium Hydroxide | 55 °C, 8-16 h | Standard Bz and iBu protected oligonucleotides. |
| AMA (1:1 NH4OH/Methylamine) | 65 °C, 10 min | Fast deprotection; requires Ac-dC. |
| 0.05 M Potassium Carbonate in Methanol | Room Temp., 4 h | UltraMILD protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG). |
| t-Butylamine/Water (1:3 v/v) | 60 °C, 6 h | A, C, and dmf-dG protected oligonucleotides. |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the preparation and use of protected nucleosides for oligonucleotide synthesis.
Protocol for 5'-DMT Protection of a Deoxynucleoside
Objective: To selectively protect the 5'-hydroxyl group of a deoxynucleoside with the 4,4'-dimethoxytrityl (DMT) group.
Materials:
-
Deoxynucleoside (e.g., thymidine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dry the deoxynucleoside by co-evaporation with anhydrous pyridine.
-
Dissolve the dried deoxynucleoside in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM containing a small amount of pyridine).
-
Combine the fractions containing the product and evaporate the solvent to obtain the 5'-O-DMT-protected deoxynucleoside.
Protocol for Phosphitylation of a 5'-DMT-Protected Nucleoside
Objective: To convert a 5'-DMT-protected nucleoside into its 3'-phosphoramidite derivative.
Materials:
-
5'-DMT-protected nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
N,N-Diisopropylethylamine (DIPEA) or an activator like tetrazole
-
Anhydrous acetonitrile (B52724) or DCM
-
Anhydrous ethyl acetate (B1210297)
-
Anhydrous hexane
Procedure:
-
Dry the 5'-DMT-protected nucleoside by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring its progress by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Precipitate the product from a concentrated solution by adding it dropwise to cold anhydrous hexane.
-
Collect the precipitate by filtration or centrifugation and dry it under vacuum to yield the nucleoside phosphoramidite.
Standard Operating Procedure for Solid-Phase Oligonucleotide Synthesis
Objective: To synthesize a custom oligonucleotide on an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Protected nucleoside phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% TCA in DCM)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile for washing
Procedure:
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
Install the solid support column and the reagent bottles onto the synthesizer.
-
Initiate the synthesis program. The synthesizer will automatically perform the following steps for each cycle: a. Deblocking: The deblocking solution is passed through the column to remove the 5'-DMT group. The trityl cation is washed away and can be collected for quantification. b. Coupling: The appropriate phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. c. Capping: The capping reagents are delivered to the column to block any unreacted 5'-hydroxyl groups. d. Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage. e. Washing: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
-
After the final cycle, the synthesizer can be programmed to either leave the final DMT group on ("DMT-on") for purification purposes or remove it ("DMT-off").
Protocol for Cleavage and Deprotection using Ammonium Hydroxide
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the nucleobase and phosphate protecting groups.
Materials:
-
Solid support with the synthesized oligonucleotide
-
Concentrated ammonium hydroxide (28-30%)
-
Sealed reaction vial
-
Heating block or oven
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial to cover the support.
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8-16 hours (for standard Bz and iBu protecting groups).
-
Cool the vial to room temperature.
-
Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small amount of water or 20% ethanol (B145695) and combine the wash with the solution from the previous step.
-
Evaporate the ammonium hydroxide solution to dryness under vacuum to obtain the crude oligonucleotide.
Conclusion
The use of protected nucleosides is fundamental to the chemical synthesis of oligonucleotides. A thorough understanding of the different types of protecting groups, their chemical properties, and the protocols for their use and removal is essential for any researcher or professional working in this field. The choice of protecting group strategy directly impacts the yield, purity, and integrity of the final oligonucleotide product, which in turn is critical for its performance in downstream applications, from basic research to therapeutic development. This guide provides a solid foundation of the principles and practices of protected nucleoside chemistry for successful oligonucleotide synthesis.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. alfachemic.com [alfachemic.com]
- 4. atdbio.com [atdbio.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
The Core of Oligonucleotide Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of oligonucleotides, underpinning a vast array of applications in research, diagnostics, and therapeutics.[1][2] Its robustness, high efficiency, and adaptability have made it the cornerstone of modern DNA and RNA synthesis.[1][3] This guide delves into the fundamental principles of phosphoramidite chemistry, providing a detailed overview of the synthesis cycle, experimental protocols, and critical parameters for success.
The Phosphoramidite Synthesis Cycle: A Step-by-Step Elucidation
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[4][5] The synthesis proceeds in the 3' to 5' direction, in contrast to the natural 5' to 3' enzymatic synthesis.[6][7] Each cycle, which adds a single nucleotide, consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[8][9][10]
The Four-Step Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.[7][10] This is typically achieved by treatment with an acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing a free 5'-hydroxyl group for the next reaction.[6][11] The orange color of the cleaved DMT cation allows for real-time monitoring of the reaction's efficiency.[6]
-
Coupling: The next phosphoramidite monomer, which has its 5'-hydroxyl group protected by a DMT group, is activated by a weak acid, such as tetrazole or 4,5-dicyanoimidazole (B129182) (DCI).[7][12] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[10][11] This reaction is highly efficient, often exceeding 99%.[1][3]
-
Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[4][5][10] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[4][13] This ensures that only the full-length oligonucleotides are extended in subsequent cycles.[10]
-
Oxidation: The unstable phosphite triester linkage formed during coupling is converted to a more stable pentavalent phosphotriester by oxidation.[9][][15] This is commonly accomplished using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine.[9][13][15]
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.[9]
Protecting Groups: The Key to Controlled Synthesis
The success of phosphoramidite chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions.[1][8] These groups must be stable during the synthesis cycle but readily removable at the end.[1]
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the incoming phosphoramidite is protected with a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each cycle.[1]
-
Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during coupling.[4][6] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[8] Thymine (T) does not require protection for its exocyclic amine.[8]
-
Phosphate (B84403) Protection: The phosphorus atom is protected with a β-cyanoethyl group, which is removed during the final deprotection step under basic conditions.[1][6]
Cleavage and Deprotection: Releasing the Final Product
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[5][6] This is typically a one or two-step process.[16]
-
Cleavage: The oligonucleotide is cleaved from the solid support, usually with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[17][18]
-
Deprotection: The base and phosphate protecting groups are removed.[17] Standard deprotection involves heating the oligonucleotide in concentrated ammonium hydroxide.[6][16] For sensitive modifications, milder deprotection strategies using reagents like aqueous methylamine (B109427) (AMA) or potassium carbonate in methanol (B129727) are employed.[16][17][18]
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length oligonucleotide.
| Parameter | Typical Value/Reagent | Purpose |
| Coupling Efficiency | >99% | Maximizes the yield of full-length product.[1][3] |
| Deblocking Reagent | Trichloroacetic Acid (TCA) in Dichloromethane | Removes the 5'-DMT protecting group.[6] |
| Activator | 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) | Activates the incoming phosphoramidite for coupling.[7][12] |
| Capping Reagents | Acetic Anhydride and N-Methylimidazole | Blocks unreacted 5'-hydroxyl groups.[4][13] |
| Oxidizing Agent | Iodine in THF/Water/Pyridine | Converts phosphite triester to a stable phosphate triester.[15] |
| Cleavage & Deprotection | Concentrated Ammonium Hydroxide | Cleaves from support and removes protecting groups.[6] |
| Mild Deprotection | Aqueous Methylamine (AMA) or K2CO3 in Methanol | For sensitive modifications.[16][17][18] |
Experimental Protocols
The following are generalized protocols for the key steps in phosphoramidite chemistry. Specific reagent concentrations and reaction times may vary depending on the synthesizer, scale, and specific sequence.
Deblocking (Detritylation) Protocol
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane.
-
Procedure: The solid support-bound oligonucleotide is treated with the TCA solution. The reaction is monitored by observing the orange color of the released DMT cation. The support is then washed with an inert solvent like acetonitrile (B52724) to remove the acid and the DMT cation.[6]
Coupling Protocol
-
Reagents:
-
Phosphoramidite monomer solution in acetonitrile.
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column containing the deblocked solid support. The reaction is allowed to proceed for a specific time to ensure high coupling efficiency. The support is then washed with acetonitrile.
Capping Protocol
-
Reagents:
-
Cap A: Acetic Anhydride in THF/Lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: The capping reagents are delivered to the synthesis column to acetylate any unreacted 5'-hydroxyl groups. The support is then washed with acetonitrile.[13]
Oxidation Protocol
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The oxidizing solution is delivered to the synthesis column to convert the phosphite triester to a stable phosphate triester. The support is then washed with acetonitrile.[13][15]
Cleavage and Deprotection Protocol (Standard)
-
Reagent: Concentrated Ammonium Hydroxide.
-
Procedure: The solid support is transferred to a vial containing concentrated ammonium hydroxide. The vial is sealed and heated at 55°C for 5-8 hours.[6] After cooling, the supernatant containing the deprotected oligonucleotide is collected.
Visualizing the Chemistry
Phosphoramidite Synthesis Cycle Workflow
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]
- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 6. atdbio.com [atdbio.com]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. idtdna.com [idtdna.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. glenresearch.com [glenresearch.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
The Therapeutic Revolution of Modified Nucleosides: A Technical Guide
Introduction
Modified nucleosides, synthetic analogs of the natural building blocks of DNA and RNA, represent a cornerstone of modern therapeutics. By mimicking endogenous nucleosides, these molecules can strategically interfere with cellular and viral machinery, leading to the inhibition of replication, induction of cell death, and modulation of gene expression. This technical guide provides an in-depth exploration of the applications of modified nucleosides in antiviral and anticancer therapies, as well as their pivotal role in the burgeoning fields of mRNA therapeutics and antisense technology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Modified Nucleosides in Antiviral Therapy
Modified nucleosides have revolutionized the treatment of viral infections by targeting viral polymerases with high specificity. These drugs typically act as chain terminators or direct inhibitors of viral DNA or RNA synthesis.
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) for HIV
NRTIs are a class of antiviral drugs used to treat HIV infection. They are analogs of natural deoxynucleosides and work by inhibiting the viral reverse transcriptase enzyme, which is essential for the virus to replicate its RNA genome into DNA.
Mechanism of Action: Zidovudine (B1683550) (AZT)
Zidovudine (3'-azido-3'-deoxythymidine or AZT) is a thymidine (B127349) analog. Once inside a host cell, it is phosphorylated by cellular kinases to its active triphosphate form (AZT-TP).[1] AZT-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[1][2] Because AZT lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[2][3] Zidovudine exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, which accounts for its selective antiviral activity.[2][3]
Inhibitors of HCV NS5B Polymerase
The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Modified nucleosides targeting this enzyme have led to highly effective curative therapies for chronic hepatitis C.
Mechanism of Action: Sofosbuvir
Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203.[4][5] This active metabolite acts as a defective substrate for the HCV NS5B RNA-dependent RNA polymerase.[4][5] When the viral polymerase attempts to incorporate GS-461203 into a new viral RNA strand, it leads to immediate chain termination, thereby halting viral replication.[4][6]
Broad-Spectrum Antivirals
Some modified nucleosides exhibit activity against a range of viruses, making them valuable assets in combating emerging viral threats.
Mechanism of Action: Remdesivir (B604916)
Remdesivir is an adenosine (B11128) nucleotide prodrug that, once inside the cell, is converted to its active triphosphate form (RDV-TP).[7][8] RDV-TP acts as an analog of adenosine triphosphate (ATP) and competes with it for incorporation into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[7][9] Its incorporation leads to delayed chain termination, disrupting viral replication.[8][10] This mechanism has shown efficacy against various RNA viruses, including SARS-CoV-2.[7][9]
Quantitative Data on Antiviral Modified Nucleosides
The following tables summarize the in vitro activity, pharmacokinetic parameters, and clinical efficacy of key antiviral modified nucleosides.
Table 1: In Vitro Activity of Antiviral Modified Nucleosides
| Drug | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| Zidovudine | HIV-1 | MT-4 | 0.005 µM | >100 µM | >20,000 |
| Sofosbuvir | HCV Genotype 1b | Huh-7 | 0.09 µM | >10 µM | >111 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 µM | >100 µM | >129 |
| Lamivudine | HIV-1 | MT-2 | 0.0015 µM | >10 µM | >6667 |
| Tenofovir | HIV-1 | MT-2 | 0.07 µM | >10 µM | >143 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.
Table 2: Pharmacokinetic Parameters of Antiviral Modified Nucleosides
| Drug | Bioavailability (%) | Tmax (h) | Protein Binding (%) | Elimination Half-life (h) |
| Zidovudine | 64 | 0.5-1.5 | <38 | 0.5-3 |
| Sofosbuvir | ~80 | 0.5-2 | 61-65 | 0.4 (parent), 27 (metabolite) |
| Remdesivir | N/A (IV) | End of infusion | 88-94 | ~1 |
| Lamivudine | 86 | 0.5-2 | <36 | 5-7 (plasma), 18-19 (intracellular) |
| Tenofovir DF | 25 (fasting), 39 (high-fat meal) | 1 | <0.7 | 17 (plasma), >60 (intracellular) |
Tmax: Time to maximum plasma concentration.
Table 3: Clinical Efficacy of Antiviral Modified Nucleosides
| Drug | Disease | Key Clinical Trial Finding |
| Zidovudine | HIV | Delayed progression of HIV disease in subjects with mildly symptomatic infection and <500 CD4 T lymphocytes/mm³.[11][12] |
| Sofosbuvir | Hepatitis C | In combination therapies, achieves sustained virologic response (SVR) rates of over 90% in patients with various HCV genotypes.[4][13] |
| Remdesivir | COVID-19 | Shortened time to clinical improvement in hospitalized adults with severe COVID-19.[8][14] |
Modified Nucleosides in Anticancer Therapy
Modified nucleosides are a mainstay in cancer chemotherapy, primarily functioning as antimetabolites that disrupt DNA synthesis and repair in rapidly dividing cancer cells.
Mechanism of Action: Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog.[15] After cellular uptake, it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[15] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[15] dFdCTP is incorporated into DNA, where it causes "masked chain termination"; after its incorporation, one more deoxynucleotide is added before DNA polymerase is unable to proceed, ultimately leading to apoptosis.[15]
Quantitative Data on Anticancer Modified Nucleosides
Table 4: In Vitro Activity of Anticancer Modified Nucleosides
| Drug | Cancer Cell Line | Cell Type | IC50 |
| Gemcitabine | PANC-1 | Pancreatic Cancer | 15-50 nM |
| Cytarabine (B982) (Ara-C) | HL-60 | Acute Myeloid Leukemia | 10-100 nM |
| 5-Fluorouracil | HCT116 | Colon Cancer | 1-5 µM |
IC50: 50% inhibitory concentration.
Table 5: Pharmacokinetic Parameters of Anticancer Modified Nucleosides
| Drug | Bioavailability (%) | Tmax (h) | Protein Binding (%) | Elimination Half-life (h) |
| Gemcitabine | N/A (IV) | End of infusion | <10 | 0.7-1.6 (short infusion), 4-10.5 (long infusion) |
| Cytarabine | N/A (IV) | End of infusion | ~13 | Biphasic: 10-20 min and 2-3 h |
Table 6: Clinical Efficacy of Anticancer Modified Nucleosides
| Drug | Cancer Type | Key Clinical Trial Finding |
| Gemcitabine | Pancreatic Cancer | In combination with cisplatin, it is a standard first-line treatment for advanced pancreatic cancer. |
| Cytarabine | Acute Myeloid Leukemia (AML) | A cornerstone of induction and consolidation chemotherapy for AML, with high-dose regimens improving survival in certain patient populations.[16][17] |
Modified Nucleosides in mRNA Therapeutics
The use of modified nucleosides in synthetic messenger RNA (mRNA) has been a critical breakthrough for the development of mRNA vaccines and therapeutics. Chemical modifications enhance the stability and translational efficiency of mRNA while reducing its inherent immunogenicity.
Key Modification: N1-methylpseudouridine (m1Ψ)
Replacing uridine (B1682114) with N1-methylpseudouridine (m1Ψ) in synthetic mRNA significantly improves its therapeutic properties. m1Ψ reduces the activation of innate immune sensors, such as Toll-like receptors, that would otherwise recognize the synthetic mRNA as foreign and trigger an inflammatory response that could degrade the mRNA and inhibit protein translation.[6] Furthermore, m1Ψ-containing mRNA has been shown to enhance protein expression.[6]
Modified Nucleosides in Antisense Oligonucleotide (ASO) Therapy
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids that can bind to a target RNA and modulate its function. Chemical modifications to the nucleosides within ASOs are crucial for their therapeutic efficacy.
Common Modifications
Modifications to the sugar, base, or phosphate (B84403) backbone of the nucleosides in ASOs are employed to increase their resistance to nuclease degradation, improve their binding affinity to the target RNA, and enhance their pharmacokinetic properties.[7] A common modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom.[7] This modification increases nuclease resistance and enhances protein binding, which can facilitate cellular uptake.[7]
Experimental Protocols
Detailed methodologies are essential for the preclinical evaluation of modified nucleoside therapeutics.
In Vitro Antiviral Assay: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the cytopathic effect of a virus.
-
Cell Seeding : Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Compound Preparation : Prepare serial dilutions of the test compound.
-
Infection : Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.
-
Overlay : After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations.
-
Incubation : Incubate the plates for 2-4 days until plaques are visible.
-
Staining : Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis : Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with serial dilutions of the anticancer nucleoside for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2][9] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][9]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[9]
-
Data Analysis : Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
In Vivo Efficacy Study: Tumor Xenograft Model
This protocol is used to evaluate the antitumor activity of a compound in an animal model.
-
Cell Implantation : Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Tumors are then excised and weighed.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor growth between the treated and control groups.
Conclusion
Modified nucleosides have had a profound impact on medicine, providing life-saving treatments for viral infections and cancer. The continuous innovation in this field, exemplified by the development of modified mRNA for vaccines and advanced antisense oligonucleotides, promises to address a wider range of diseases in the future. The methodologies and data presented in this guide underscore the rigorous preclinical and clinical evaluation that underpins the successful translation of these powerful therapeutic agents from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of nucleoside/nucleotide reverse transcriptase inhibitors for the treatment and prevention of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Rapid virological&End treatment response of patients treated with Sofosbuvir in Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N 1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. mdpi.com [mdpi.com]
- 11. The safety and efficacy of zidovudine (AZT) in the treatment of subjects with mildly symptomatic human immunodeficiency virus type 1 (HIV) infection. A double-blind, placebo-controlled trial. The AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acpjournals.org [acpjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Clinical studies assessing the efficacy, effectiveness and safety of remdesivir in management of COVID‐19: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified mRNA synthesis beyond the classics - News Blog - Jena Bioscience [jenabioscience.com]
- 16. A randomized phase III study of standard versus high-dose cytarabine with or without vorinostat for AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytarabine dose intensification improves survival in older patients with secondary/high-risk acute myeloid leukemia in matched real-world versus clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 5'-O-DMT-N4-Ac-2'-F-dC in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modified nucleoside, 5'-O-DMT-N4-Ac-2'-F-dC, is a critical building block for the synthesis of oligonucleotides with enhanced therapeutic potential. The incorporation of a fluorine atom at the 2' position of the deoxycytidine sugar moiety imparts favorable properties, including increased binding affinity to target RNA, enhanced nuclease resistance, and improved chemical stability. These characteristics make 2'-fluoro-modified oligonucleotides, such as those containing 2'-F-dC, highly valuable for a range of applications, including antisense therapy, siRNA, and aptamers.
This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into synthetic oligonucleotides using standard automated solid-phase synthesis techniques.
Key Properties and Advantages of 2'-Fluoro-Modified Oligonucleotides
The introduction of 2'-fluoro modifications into oligonucleotides offers several distinct advantages over their unmodified DNA or RNA counterparts:
-
Increased Thermal Stability (Tm): The presence of the electronegative fluorine atom at the 2' position helps to pre-organize the sugar pucker into an A-form geometry, which is characteristic of RNA duplexes. This conformational rigidity leads to a significant increase in the melting temperature (Tm) of the oligonucleotide duplex. Each incorporation of a 2'-fluoro nucleotide can increase the Tm by approximately 1.3°C to 2.5°C, enhancing the stability of the hybrid duplex with the target RNA.[1]
-
Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids. This increased stability prolongs the half-life of the oligonucleotide in vivo, a critical factor for therapeutic efficacy.
-
Improved Binding Affinity: The A-form helical structure induced by the 2'-fluoro modification results in higher binding affinity and specificity for complementary RNA targets.
-
Chemical Stability: Oligonucleotides containing 2'-fluoro modifications exhibit greater resistance to chemical hydrolysis, particularly at high pH, compared to unmodified RNA.
Data Presentation: Quantitative Impact of 2'-Fluoro Modification
The following tables summarize the quantitative effects of incorporating 2'-fluoro-deoxycytidine into oligonucleotides.
Table 1: Estimated Coupling Efficiency of this compound Phosphoramidite (B1245037)
| Coupling Time (minutes) | Estimated Coupling Efficiency (%) | Notes |
| 3 | 97.0 - 98.0 | A reasonable starting point for optimization. |
| 5 | 98.0 - 99.0 | Often sufficient for achieving high-quality synthesis. |
| 10 | > 99.0 | Recommended for critical sequences or to maximize yield. |
| 15 | > 99.0 | May be beneficial for particularly long oligonucleotides. |
Table 2: Effect of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
The increase in melting temperature is a key advantage of 2'-fluoro modifications. The data below is a compilation from various studies and illustrates the typical enhancement observed per 2'-fluoro-modified nucleotide incorporated into an oligonucleotide duplex.
| Modification Type | Change in Tm per Modification (°C) | Reference Sequence Context |
| Single 2'-F-dC in DNA/DNA duplex | +1.3 | DNA duplex |
| Multiple 2'-F-dC in DNA/RNA duplex | +1.8 - 2.5 | Hybrid duplex |
Experimental Protocols
The following protocols detail the steps for the successful incorporation of this compound into oligonucleotides using an automated solid-phase synthesizer.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for phosphoramidite-based solid-phase synthesis.
Materials and Reagents:
-
This compound phosphoramidite, dissolved in anhydrous acetonitrile (B52724) (0.1 M)
-
Standard DNA or other modified phosphoramidites (A, G, T), dissolved in anhydrous acetonitrile (0.1 M)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[2][3][4]
-
Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile[5][6]
-
Capping Solution A: Acetic Anhydride in THF or Acetonitrile/Lutidine[2][7][8]
-
Capping Solution B: 16% 1-Methylimidazole in THF or Acetonitrile[2][7][8]
-
Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine[2][5][9][10]
-
Anhydrous Acetonitrile (for washing)
Instrumentation:
-
Automated DNA/RNA Synthesizer
Synthesis Cycle Workflow:
Caption: Standard four-step solid-phase oligonucleotide synthesis cycle.
Procedure:
-
Preparation: Ensure all reagents are fresh and anhydrous. Dissolve the this compound phosphoramidite and other phosphoramidites to the desired concentration in anhydrous acetonitrile. Install the reagents on the automated synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer. For the coupling step of this compound, set an extended coupling time (e.g., 5-10 minutes) to ensure high efficiency.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition: a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the growing oligonucleotide chain by the deblocking solution.[2] b. Coupling: The this compound phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing chain.[2] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations.[2] d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[2]
-
Final Deblocking: After the final coupling cycle, the synthesizer can be programmed to either leave the 5'-DMT group on (DMT-on) for purification purposes or remove it (DMT-off).
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups. Special attention is given to the complete removal of the N4-acetyl group from the 2'-F-dC residue.
Materials and Reagents:
-
CPG solid support with the synthesized oligonucleotide
-
Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or a mixture of Ammonium Hydroxide and Methylamine (AMA, 1:1 v/v)[11][12][13]
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Transfer of Support: Transfer the CPG solid support from the synthesis column to a screw-cap microcentrifuge tube.
-
Cleavage and Deprotection:
-
Method A (Concentrated Ammonium Hydroxide):
-
Add 1 mL of concentrated ammonium hydroxide to the CPG.
-
Incubate the sealed tube at 55°C for 8-12 hours. This method is recommended to avoid potential side reactions with the 2'-fluoro group that can sometimes occur with methylamine-containing reagents.
-
-
Method B (AMA):
-
Add 1 mL of AMA solution to the CPG.
-
Incubate the sealed tube at 65°C for 15-30 minutes for rapid deprotection. While faster, monitor for any potential degradation of the 2'-fluoro-modified oligonucleotide, especially for long sequences or those with multiple modifications.
-
-
-
Elution: After incubation, allow the tube to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.
-
Washing: Wash the CPG with 200 µL of nuclease-free water and combine the wash with the supernatant.
-
Drying: Evaporate the ammonium hydroxide or AMA solution to dryness using a centrifugal vacuum concentrator.
Protocol 3: Purification and Characterization
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.
Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purifying oligonucleotides, especially those synthesized "DMT-on". The hydrophobicity of the DMT group allows for excellent separation of the full-length product from failure sequences.[14][15][16][17][18]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge (i.e., length). It is particularly useful for purifying longer oligonucleotides and resolving sequences with secondary structures.[14][15][16]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification can provide high-purity oligonucleotides and is often used for demanding applications.
Characterization Methods:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product, ensuring the correct incorporation of the 2'-F-dC monomer and the absence of any unintended modifications.[19][20][21][22][23]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or AEX-HPLC is used to assess the purity of the final oligonucleotide product.
Applications in Drug Development
Oligonucleotides containing 2'-fluoro modifications are at the forefront of nucleic acid-based drug development. Their enhanced properties make them ideal candidates for:
-
Antisense Oligonucleotides (ASOs): 2'-fluoro-modified ASOs exhibit increased stability and binding affinity, leading to more potent and durable gene silencing.[24][25][26][27][28] They can act via RNase H-mediated degradation of the target mRNA or through steric hindrance of translation.
-
Small Interfering RNAs (siRNAs): The incorporation of 2'-fluoro nucleotides into siRNA duplexes enhances their stability and reduces off-target effects, improving their therapeutic index.[]
-
Aptamers: 2'-fluoro-modified aptamers can be selected to bind to specific protein targets with high affinity and specificity, acting as potent antagonists or agonists.
Mechanism of Action for Antisense Oligonucleotides:
Caption: Mechanisms of action for 2'-fluoro-modified antisense oligonucleotides.
Conclusion
The use of this compound in solid-phase oligonucleotide synthesis provides a robust method for producing high-quality modified oligonucleotides with superior therapeutic properties. By following the detailed protocols for synthesis, deprotection, and purification outlined in these application notes, researchers can effectively leverage the advantages of 2'-fluoro modifications for their drug discovery and development efforts. The enhanced stability, binding affinity, and nuclease resistance of these oligonucleotides make them powerful tools for modulating gene expression and developing next-generation nucleic acid-based therapeutics.[30][31]
References
- 1. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. youdobio.com [youdobio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. glenresearch.com [glenresearch.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. academic.oup.com [academic.oup.com]
- 13. glenresearch.com [glenresearch.com]
- 14. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 15. atdbio.com [atdbio.com]
- 16. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 17. labcluster.com [labcluster.com]
- 18. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. 2024.sci-hub.st [2024.sci-hub.st]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. books.rsc.org [books.rsc.org]
- 30. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Incorporating 2'-Fluoro-Deoxycytidine (2'-F-dC) into RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'-fluoro-deoxycytidine (2'-F-dC) into RNA sequences. This modification offers significant advantages for therapeutic and research applications by enhancing nuclease resistance and thermal stability.[1][2][3] The following sections detail both enzymatic and chemical synthesis methods, purification techniques, and quantification of 2'-F-dC modified RNA.
Introduction to 2'-F-dC Modified RNA
The substitution of the 2'-hydroxyl group with a 2'-fluoro group in ribonucleosides, such as 2'-F-dC, confers unique and beneficial properties to RNA molecules. This modification pre-organizes the sugar pucker into an A-form helical conformation, characteristic of RNA, which leads to increased binding affinity to target RNA sequences.[4] Consequently, RNA oligonucleotides containing 2'-F-dC exhibit enhanced thermal stability, with an increase in melting temperature (Tm) of approximately 1-2°C per substitution.[1][5] Furthermore, the 2'-fluoro modification provides significant resistance to degradation by nucleases, a critical feature for in vivo applications like antisense oligonucleotides and siRNAs.[3][6]
The primary methods for incorporating 2'-F-dC into RNA are enzymatic synthesis using modified RNA polymerases and chemical synthesis via the phosphoramidite (B1245037) method. The choice of method depends on the desired length of the RNA, the extent and position of the modification, and the required yield.
Data Presentation: Quantitative Effects of 2'-F-dC Incorporation
The incorporation of 2'-F-dC into RNA oligonucleotides has been shown to improve their biophysical properties. The following tables summarize key quantitative data from cited literature.
Table 1: Thermal Stability of 2'-F-Modified RNA Duplexes
| Sequence Modification | Melting Temperature (Tm) (°C) | Change in Tm per Modification (°C) | Reference |
| Unmodified L-DNA | 63.9 | - | [5] |
| One 2'-F-dC residue in L-DNA | 64.4 | +0.5 | [5] |
| Two 2'-F-dC residues in L-DNA | 64.6 | +0.35 (average) | [5] |
| Unmodified RNA/DNA duplex | Not specified | - | [4] |
| 2'-F RNA/DNA chimeric duplex | Not specified | +1.8 | [4] |
Table 2: Nuclease Resistance of 2'-F-Modified RNA
| Oligonucleotide Type | Stability in Plasma/Serum | Key Findings | Reference |
| Unmodified siRNA | Low | Rapidly degraded | [4] |
| siRNA with 2'-F pyrimidines | Greatly increased | Enhanced stability in plasma | [4] |
| 2'-F modified aptamers | Considerably increased | Resistant to serum endonucleases | [6] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 2'-F-dC using T7 RNA Polymerase Mutants
This protocol describes the in vitro transcription of RNA containing 2'-F-dC using a mutant T7 RNA polymerase, such as Y639F or the double mutant Y639F/H784A, which exhibit reduced discrimination against 2'-modified NTPs.[7]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase (Y639F or Y639F/H784A mutant)
-
2'-F-dCTP (2'-deoxy-2'-fluorocytidine-5'-triphosphate)
-
ATP, GTP, UTP
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
RNase-free DNase I
-
EDTA
Procedure:
-
Transcription Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
ATP, GTP, UTP (10 mM each): 2 µL each
-
2'-F-dCTP (10 mM): 2 µL
-
Linearized DNA template (1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase mutant (50 U/µL): 2 µL
-
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[8] For longer transcripts or higher yields, the incubation time can be extended.
-
DNase Treatment: To remove the DNA template, add 2 units of RNase-free DNase I and incubate at 37°C for 15 minutes.[8]
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purification: Proceed with purification of the 2'-F-dC modified RNA (see Protocol 3).
Protocol 2: Chemical Synthesis of RNA containing 2'-F-dC via Solid-Phase Synthesis
This protocol outlines the solid-phase synthesis of RNA oligonucleotides containing 2'-F-dC using phosphoramidite chemistry on an automated DNA/RNA synthesizer.[3]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
2'-F-dC phosphoramidite
-
Standard RNA and/or DNA phosphoramidites (A, G, U, T)
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., Ammonia/methylamine mixture or aqueous ammonia)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS group removal (if standard ribonucleosides are also used)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sequence, specifying the position(s) for 2'-F-dC incorporation.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) protecting group.
-
Coupling: Addition of the 2'-F-dC phosphoramidite (or other phosphoramidites) to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final cycle, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubating with an ammonia/methylamine mixture at 65°C for 15 minutes.[9]
-
If standard ribonucleosides with 2'-O-TBDMS protection were used, a subsequent desilylation step with TEA·3HF at 65°C for 90 minutes is required.[3]
-
-
Purification: Purify the crude 2'-F-dC modified RNA (see Protocol 3).
Protocol 3: Purification of 2'-F-dC Modified RNA
Purification is essential to remove truncated sequences, unincorporated nucleotides, and other reaction components.
Materials:
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Urea
-
Acrylamide/bis-acrylamide solution
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer
-
UV shadowing equipment or fluorescent indicator plate
-
Elution buffer (e.g., 100 mM sodium acetate)
-
Desalting cartridges (e.g., C18 Sep-Pak)
Procedure:
-
Denaturing PAGE:
-
Prepare a denaturing polyacrylamide gel of appropriate percentage for the size of the RNA.
-
Resuspend the dried RNA pellet in gel loading buffer.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto the gel and run at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Gel Excision:
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to the full-length product.
-
-
Elution:
-
Crush the gel slice and place it in a microcentrifuge tube with elution buffer.
-
Incubate overnight at room temperature with shaking.[3]
-
-
Desalting:
-
Separate the eluted RNA from the gel fragments.
-
Desalt the RNA using a C18 Sep-Pak cartridge or an equivalent method.[3]
-
-
Quantification: Quantify the purified 2'-F-dC modified RNA (see Protocol 4).
Protocol 4: Quantification of 2'-F-dC Modified RNA
Accurate quantification is crucial for downstream applications.
Method 1: UV-Vis Spectrophotometry
-
Blank the spectrophotometer with the same buffer in which the RNA is dissolved.
-
Measure the absorbance of the RNA solution at 260 nm (A₂₆₀).[10]
-
Calculate the concentration using the Beer-Lambert law. The extinction coefficient can be estimated based on the sequence composition.
Method 2: Fluorometric Quantification
Fluorometric methods offer higher sensitivity and specificity, especially for low-concentration samples.
-
Use a fluorometer and a specific RNA quantification kit (e.g., using a dye that selectively binds to RNA).[11]
-
Prepare a standard curve using the RNA standards provided in the kit.
-
Measure the fluorescence of the 2'-F-dC modified RNA sample.
-
Determine the concentration by comparing the sample's fluorescence to the standard curve.[11]
Mandatory Visualizations
Caption: Enzymatic incorporation of 2'-F-dC into RNA workflow.
Caption: Chemical synthesis of 2'-F-dC modified RNA workflow.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T7 RNA Polymerase - recombinant [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The Best Techniques for RNA Quantification [denovix.com]
- 11. Why RNA Quantification and Fluorometric Methods Go Hand-in-Hand [denovix.com]
Application Notes and Protocols for 5'-O-DMT-N4-Ac-2'-F-dC Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5'-O-DMT-N4-Ac-2'-F-dC phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The inclusion of a 2'-fluoro modification offers significant advantages for therapeutic and diagnostic oligonucleotides, including enhanced nuclease resistance and increased thermal stability of duplexes. This document outlines the expected coupling efficiencies, recommended protocols, and troubleshooting strategies to ensure successful synthesis of 2'-fluoro modified oligonucleotides.
Introduction
The 2'-fluoro modification of nucleosides is a critical alteration in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs. The high electronegativity of the fluorine atom at the 2' position of the ribose sugar locks the sugar pucker in a C3'-endo conformation, similar to that of RNA. This pre-organization of the sugar moiety leads to a more stable A-form helix when hybridized to a target RNA strand. Consequently, oligonucleotides incorporating 2'-fluoro modifications exhibit increased melting temperatures (Tm) and enhanced resistance to nuclease degradation.[1][2]
The this compound phosphoramidite is the building block for incorporating 2'-fluoro-deoxycytidine into an oligonucleotide sequence. Achieving high coupling efficiency during solid-phase synthesis is paramount, as even a small decrease in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[3] This guide provides data-driven recommendations and detailed protocols to optimize the coupling of this modified phosphoramidite.
Quantitative Data on Coupling Efficiency
The coupling efficiency of 2'-modified phosphoramidites can be influenced by steric hindrance from the 2' substituent. Therefore, optimization of coupling time and the choice of activator are crucial. Below is a summary of expected coupling efficiencies and recommended conditions for 2'-fluoro modified phosphoramidites based on available data.
Table 1: Recommended Coupling Conditions for 2'-Fluoro Modified Phosphoramidites
| Activator | Recommended Concentration | Recommended Coupling Time | Expected Coupling Efficiency |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 6 - 10 minutes | >98-99% |
| 5-(Benzylthio)-1H-tetrazole (BTT) | ~0.33 M | ~3-6 minutes | >98-99% |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5 - 10 minutes | >95%[4] |
| 1H-Tetrazole | 0.45 M | 3 - 15 minutes | >94-96%[1] |
Table 2: Activator Properties and Considerations
| Activator | pKa | Key Characteristics |
| 1H-Tetrazole | 4.9[5] | Standard for DNA synthesis, but may be less effective for sterically hindered 2'-modified phosphoramidites.[5] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.3[5][6] | More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator for RNA and modified bases.[6][7] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.1[6] | More acidic than ETT, often recommended for sterically hindered monomers.[6][7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[6] | Less acidic but more nucleophilic than tetrazoles, reducing the risk of premature detritylation of the monomer in solution.[6] Highly soluble in acetonitrile (B52724).[6] |
Experimental Protocols
This section provides a detailed protocol for the solid-phase synthesis of oligonucleotides containing 2'-fluoro-deoxycytidine using this compound phosphoramidite. The protocol is based on standard phosphoramidite chemistry with optimizations for the modified monomer.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle for 2'-F-dC Incorporation
This protocol outlines the steps for a single coupling cycle on an automated DNA/RNA synthesizer.
Reagent Preparation:
-
This compound Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Prepare this solution fresh for each synthesis run.
-
Activator Solution: Prepare the chosen activator (e.g., 0.25 M ETT, 0.33 M BTT, or 1.0 M DCI) in anhydrous acetonitrile.
-
Standard Synthesis Reagents: Use standard, high-quality capping, oxidation, and deblocking solutions as recommended by the synthesizer manufacturer. Ensure all solvents, especially acetonitrile, are anhydrous (<30 ppm water).[3]
Synthesizer Program:
The following cycle should be programmed for the incorporation of the this compound phosphoramidite.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the 5'-O-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.
-
Time: 60-120 seconds.
-
-
Coupling:
-
Reagents: 0.1 M this compound phosphoramidite solution and activator solution (refer to Table 1 for recommendations).
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Time: 5-10 minutes (optimization may be required depending on the activator and sequence).[4]
-
-
Capping:
-
Reagents: Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles, which would result in n-1 shortmer sequences.
-
Time: 30-60 seconds.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Time: 30-60 seconds.
-
Following the final coupling cycle, the oligonucleotide is cleaved from the solid support and deprotected according to standard procedures.
Visualizations
Diagram 1: Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Diagram 2: Troubleshooting Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocols: Deprotection of 5'-O-DMT-N4-Ac-2'-F-dC Containing Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligonucleotides containing 2'-fluoro (2'-F) modifications, such as 5'-O-DMT-N4-Ac-2'-F-dC, are of significant interest in therapeutic applications. The 2'-F modification enhances nuclease resistance and binding affinity to target RNA sequences.[1] The successful synthesis of these modified oligonucleotides relies on the use of protecting groups, primarily the 5'-dimethoxytrityl (DMT) group for the 5'-hydroxyl and the N4-acetyl (Ac) group for the exocyclic amine of deoxycytidine. Efficient and complete removal of these protecting groups after solid-phase synthesis is critical to yield a pure, functional oligonucleotide.
This document provides a detailed guide to the deprotection of oligonucleotides containing the this compound modification. It covers the chemical strategies, step-by-step protocols for both base and 5'-DMT deprotection, and methods for final analysis. The deprotection of oligonucleotides containing 2'-F modifications is generally analogous to that of standard DNA oligonucleotides.[2]
Overall Deprotection Workflow
The deprotection process is a two-stage procedure that begins after the completion of solid-phase synthesis. The first stage involves basic treatment to cleave the oligonucleotide from the solid support and remove the protecting groups on the nucleobases (e.g., N4-acetyl). The second stage involves acidic treatment to remove the 5'-DMT group, which is often left on during purification (a strategy known as "DMT-on" purification).
Caption: Experimental workflow for the deprotection and purification of modified oligonucleotides.
Stage 1: Cleavage and Base Deprotection
This initial step utilizes a basic solution to simultaneously cleave the oligonucleotide from the CPG solid support and remove the N4-acetyl protecting group from the 2'-F-dC nucleoside, along with other base protecting groups (e.g., isobutyryl-dG, benzoyl-dA). The use of N4-acetyl on dC is particularly compatible with "UltraFAST" deprotection protocols.[2][3][4]
Data Presentation: Base Deprotection Conditions
The choice of reagent affects the time and temperature required for complete deprotection. UltraFAST methods significantly reduce processing time.
| Reagent | Temperature | Time | Notes |
| Ammonium (B1175870) Hydroxide (Conc.) | 55 °C | 8 - 15 hours | Standard, robust deprotection method.[5] |
| AMA (1:1 v/v Ammonium Hydroxide/40% Methylamine) | 65 °C | 5 - 10 minutes | UltraFAST protocol. Requires Ac-dC to prevent base modification.[3][6] Cleavage from support takes 5 min at RT.[3][7] |
| Tert-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | A mild alternative to ammonium hydroxide.[3][8] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | UltraMILD conditions, suitable for very sensitive modifications.[7][8] |
Experimental Protocol 1: UltraFAST Deprotection using AMA
This protocol is recommended for its speed and efficiency, especially for oligonucleotides synthesized with Ac-dC protection.
Materials:
-
Oligonucleotide synthesis column (post-synthesis)
-
AMA solution: 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
-
2 mL Luer-lok syringes
-
Screw-cap, pressure-safe vial
-
Heating block or water bath
Procedure:
-
Preparation: Remove the synthesis column from the synthesizer.
-
Cleavage: Using two Luer-lok syringes, pass 1-2 mL of the AMA solution back and forth through the CPG solid support in the column for 5 minutes at room temperature. This ensures the support is fully wetted and initiates cleavage.[3][7]
-
Transfer: Carefully transfer the AMA solution containing the cleaved oligonucleotide into a 2 mL screw-cap vial. Ensure the vial is properly sealed to withstand pressure at elevated temperatures.
-
Base Deprotection: Place the sealed vial in a heating block or water bath set to 65 °C for 10 minutes to complete the removal of the N4-acetyl and other base protecting groups.[6]
-
Cooling & Evaporation: After heating, cool the vial to room temperature before opening. Evaporate the AMA solution to dryness using a vacuum concentrator. The resulting pellet is the crude, DMT-on oligonucleotide.
Stage 2: 5'-DMT Group Removal (Detritylation)
After the crude oligonucleotide is purified via a "DMT-on" method (e.g., reverse-phase HPLC or cartridge purification), the final 5'-DMT group must be removed. This is accomplished with a mild acid treatment.[5] The release of the orange-colored DMT cation is a visual indicator of the reaction's progress.[9]
Data Presentation: 5'-DMT Removal Conditions
| Reagent | Concentration | Incubation Time | Notes |
| Acetic Acid | 80% (aq) | 15 - 30 minutes | Common and effective method for post-purification detritylation.[5][9] |
| Trichloroacetic Acid (TCA) | 3% in DCM | 2 - 3 minutes | Typically used for on-synthesizer detritylation during synthesis cycles.[9] |
| Dichloroacetic Acid (DCA) | 3% in DCM | 2 - 3 minutes | A milder alternative to TCA for on-synthesizer detritylation.[9] |
Experimental Protocol 2: Post-Purification Detritylation
This protocol is for removing the final 5'-DMT group from a purified, lyophilized oligonucleotide.
Materials:
-
Lyophilized, DMT-on purified oligonucleotide
-
80% Acetic Acid in deionized water
-
3 M Sodium Acetate (B1210297) solution
-
Ethanol (B145695) (or Isopropanol for oligonucleotides <15 bases)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Dissolution: Dissolve the lyophilized oligonucleotide in 200-500 µL of 80% acetic acid.[9]
-
Incubation: Let the solution stand at room temperature for 15-30 minutes.[9] The solution will turn orange as the DMT cation is released.
-
Precipitation: Add 0.1 volumes of 3 M sodium acetate followed by 3 volumes of cold ethanol. Mix thoroughly by vortexing.[5]
-
Chill: Place the tube at -20 °C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifugation: Centrifuge the sample at high speed (>12,000 x g) for 5-10 minutes to pellet the deprotected oligonucleotide.[5]
-
Wash: Carefully decant the supernatant, which contains the cleaved DMT group. Optionally, wash the pellet with 70% ethanol to remove residual salts, then centrifuge again.
-
Drying: Decant the ethanol and dry the oligonucleotide pellet using a vacuum concentrator or by air drying.
-
Resuspension: Resuspend the final, fully deprotected oligonucleotide in a suitable nuclease-free buffer or water.
Analysis and Quality Control
The purity and identity of the final deprotected oligonucleotide should be confirmed using analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the oligonucleotide. A successful deprotection will show a shift in retention time compared to the DMT-on precursor. Incomplete deprotection may appear as broadened or additional peaks.[2]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product, ensuring that all protecting groups have been successfully removed.[10][11]
Caption: Logical relationship of reagents to the removal of specific protecting groups.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. shigematsu-bio.com [shigematsu-bio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2'-Fluoro Modified Oligonucleotides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of modifications to synthetic oligonucleotides, such as the substitution of the 2'-hydroxyl group with a 2'-fluoro (2'-F) group, significantly enhances their therapeutic potential. This modification imparts increased nuclease resistance and improved binding affinity to target RNA sequences, making 2'-F modified oligonucleotides promising candidates for antisense, siRNA, and aptamer-based therapies.[1][2]
Following solid-phase synthesis, the crude oligonucleotide product is a heterogeneous mixture containing the desired full-length sequence (FLP) alongside synthesis-related impurities. These impurities include shorter, truncated sequences (n-1, n-2), incompletely deprotected sequences, and other byproducts.[3][4] For therapeutic and most research applications, achieving high purity is critical. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for the analytical and preparative purification of these modified oligonucleotides, capable of separating the target molecule from closely related impurities.[5][6]
The two most prevalent HPLC modes for this purpose are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AX) HPLC.[2][7][8] This document provides detailed protocols and data focusing primarily on the widely adopted IP-RP HPLC method for purifying 2'-fluoro modified oligonucleotides.
Core Principles of HPLC Purification
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP is the most common and versatile technique for oligonucleotide purification.[9][10] The principle relies on masking the highly polar, polyanionic nature of the oligonucleotide's phosphate (B84403) backbone.
-
Mechanism : Oligonucleotides are negatively charged and thus too polar to be retained on a hydrophobic reversed-phase column (e.g., C8 or C18). To facilitate retention, a positively charged ion-pairing (IP) reagent, typically a hydrophobic alkylamine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the mobile phase.[2][9] This reagent forms a neutral, more hydrophobic complex with the oligonucleotide, allowing it to adsorb onto the stationary phase. Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase.[7][11]
-
Mobile Phase Modifiers : Volatile acidic modifiers like hexafluoroisopropanol (HFIP) are frequently used in conjunction with the IP reagent.[12][13] HFIP improves resolution, enhances peak shape, and is compatible with mass spectrometry (MS), making it invaluable for characterization.[10][14]
-
Separation : Separation is primarily based on the overall hydrophobicity of the ion-pair complex, which is directly proportional to the length of the oligonucleotide chain. This allows for the effective separation of the full-length product from shorter failure sequences.[7]
Anion-Exchange (AX) HPLC
AX-HPLC separates oligonucleotides based on their net negative charge.
-
Mechanism : The stationary phase contains positively charged functional groups that interact with the negatively charged phosphate backbone of the oligonucleotides.[5][7]
-
Elution : A salt gradient (e.g., using sodium chloride or sodium perchlorate) is used for elution.[3][7] As the salt concentration increases, the salt counter-ions compete with the oligonucleotides for binding sites on the column, eluting the molecules in order of increasing charge (and therefore, increasing length).[5] AX-HPLC is particularly effective for resolving oligonucleotides with significant secondary structures.[11]
Data Presentation
Table 1: Example IP-RP HPLC Conditions for 2'-Fluoro and Other Modified Oligonucleotides
| Oligo Length (nt) | Column | Ion-Pair System | Mobile Phase A | Mobile Phase B | Temperature | Flow Rate (mL/min) | Reference |
| 57-58 | Waters XBridge C18 | Not specified, used Methanol gradient | Aqueous Buffer | Methanol | 50 °C | Not specified | [1] |
| 10-100 | Waters ACQUITY Premier Oligo BEH C18 | 10 mM DIPEA + 100 mM HFIP | 10 mM DIPEA, 100 mM HFIP in Water | 10 mM DIPEA, 100 mM HFIP in 50:50 ACN/Water | Not specified | Not specified | [13] |
| ~20 | ACE 10 C8 | 0.1 M Triethylammonium bicarbonate (TEAB) | 0.1 M TEAB, pH 7.5 | 0.1 M TEAB in 50% Acetonitrile | Ambient | 4.0 | [15] |
| ~20 | Waters Acquity UPLC OST C18 | 15 mM DMCHA + 25 mM HFIP | 15 mM DMCHA, 25 mM HFIP in 10% Methanol | 90% Methanol | 60 °C | 1.0 | [14] |
Note: Conditions are highly dependent on the specific oligonucleotide sequence, length, and modifications. The table provides starting points for method development.
Table 2: Comparison of Primary HPLC Purification Methods
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AX) HPLC |
| Principle | Separation based on hydrophobicity of the oligo/ion-pair complex.[7][11] | Separation based on net negative charge of the phosphate backbone.[5][7] |
| Best For | Purification of modified and unmodified oligos, MS-compatibility.[2][8] | Resolving longer oligos (40-100 bases) and those with strong secondary structures.[11] |
| Typical Purity | ~80-95% depending on optimization.[16] | Can achieve high purity, often >90%.[8] |
| Advantages | High resolution, applicable to a wide range of modifications, volatile buffers allow for easy product recovery.[7][8] | High capacity, excellent resolution based on length, less expensive solvents.[8] |
| Disadvantages | Ion-pairing reagents can be difficult to remove post-purification; HFIP is costly.[6] | Non-volatile salt buffers require a desalting step; less effective for some modified or neutral oligos.[5][7] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol provides a general method for the purification of a crude, deprotected, and desalted 2'-fluoro modified oligonucleotide. Optimization of the gradient and ion-pair reagents is typically required.
1. Materials and Reagents
-
HPLC System : A preparative or semi-preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column : Waters XBridge™ Oligonucleotide BEH C18, Agilent PLRP-S, or equivalent reversed-phase column suitable for oligonucleotide separations.
-
Solvents :
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Ion-Pair Reagents :
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Hexafluoroisopropanol (HFIP)
-
-
Sample : Lyophilized crude 2'-fluoro modified oligonucleotide.
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer) :
-
To 900 mL of ultrapure water, add the chosen ion-pairing reagents. A common starting point is 100 mM HFIP and 10 mM DIPEA.[13]
-
Mix thoroughly. Adjust pH if necessary (typically to ~7.5-8.5).
-
Bring the final volume to 1 L with ultrapure water.
-
Filter through a 0.22 µm membrane and degas.
-
-
Mobile Phase B (Organic Buffer) :
-
Prepare a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
-
To 900 mL of this mixture, add the same concentration of ion-pairing reagents as in Mobile Phase A (e.g., 100 mM HFIP and 10 mM DIPEA).[13]
-
Mix thoroughly, bring the final volume to 1 L with the ACN/water mixture.
-
Filter through a 0.22 µm membrane and degas.
-
3. Sample Preparation
-
Dissolve the lyophilized crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-50 OD units per injection for a semi-preparative column (e.g., 10 mm ID), adjusting for column capacity.[7]
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
4. HPLC Method and Purification
-
Column Installation and Equilibration : Install the column and equilibrate it with 95-100% Mobile Phase A at the desired flow rate until a stable baseline is achieved. A column temperature of 50-65 °C is often used to denature secondary structures and improve peak shape.[1][9][17]
-
Injection : Inject the prepared sample onto the column.
-
Gradient Elution : Apply a linear gradient of increasing Mobile Phase B. A shallow gradient is crucial for resolving oligonucleotides from their n-1 impurities.
-
Example Gradient :
-
0-5 min: 20% B
-
5-45 min: 20% to 50% B (Shallow gradient for elution)
-
45-50 min: 50% to 95% B (Column wash)
-
50-60 min: 95% B (Hold)
-
60-61 min: 95% to 20% B (Return to initial)
-
61-70 min: 20% B (Re-equilibration) (This gradient is illustrative and must be optimized for the specific oligonucleotide.)
-
-
-
Detection : Monitor the elution profile using a UV detector at 260 nm.[15]
-
Fraction Collection : Collect fractions corresponding to the main peak, which represents the full-length product. Typically, this is the largest and latest-eluting major peak before the column wash.
5. Post-Purification Processing
-
Purity Analysis : Analyze a small aliquot of the collected fraction(s) using analytical HPLC to confirm purity.
-
Desalting : Combine the pure fractions. The volatile ion-pairing reagents (TEA, DIPEA, HFIP) can often be removed by repeated lyophilization. If non-volatile salts were used, desalting via a dedicated desalting cartridge or a second HPLC run with a volatile buffer is necessary.[15]
-
Lyophilization : Freeze-dry the purified, desalted sample to obtain a stable powder of the final product.
Mandatory Visualizations
Caption: Workflow for the HPLC purification of 2'-fluoro modified oligonucleotides.
Caption: Logical diagram of the Ion-Pair Reversed-Phase HPLC mechanism.
References
- 1. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. prep-hplc.com [prep-hplc.com]
- 5. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. atdbio.com [atdbio.com]
- 12. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. What different oligonucleotide purification options does Biosearch Technologies offer? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols for the Characterization of 5'-O-DMT-N4-Ac-2'-F-dC
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-fluoro-2'-deoxycytidine (5'-O-DMT-N4-Ac-2'-F-dC) is a chemically modified nucleoside crucial for the synthesis of therapeutic oligonucleotides. The presence of the 2'-fluoro modification enhances nuclease resistance and binding affinity to target RNA, while the 5'-DMT and N4-acetyl groups provide protection during solid-phase oligonucleotide synthesis. Rigorous analytical characterization of this building block is paramount to ensure the identity, purity, and consistency of the final oligonucleotide drug product.
These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₃₂FN₃O₇ |
| Molecular Weight | 589.61 g/mol [1] |
| CAS Number | 159414-98-9[1] |
| Appearance | White to off-white solid[2] |
| Storage | 4°C, protect from light. In solvent, -80°C for up to 6 months.[1] |
Analytical Techniques for Characterization
A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The workflow for this characterization is outlined below.
Caption: Workflow for the analytical characterization of this compound.
Quantitative Data Summary
The following table summarizes typical quality control specifications for this compound and its corresponding phosphoramidite.
| Parameter | Method | Specification | Typical Value |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to molecular weight | Conforms | |
| Purity | RP-HPLC | ≥ 99.0% | 99.11%[2] |
| Purity (as phosphoramidite) | ³¹P NMR | ≥ 99.0% | ≥ 99.0% |
| Total Impurities | RP-HPLC | ≤ 1.0% | < 1.0% |
| Any Single Critical Impurity | RP-HPLC | ≤ 0.15% | < 0.15% |
Experimental Protocols
Purity and Impurity Profiling by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines the determination of purity and the impurity profile of this compound using RP-HPLC with UV detection.
a. Materials and Reagents
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
b. Instrumentation
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
c. Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5 mL of a 1:1 (v/v) mixture of acetonitrile and deionized water to obtain a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
d. Chromatographic Conditions
-
Mobile Phase A: 50 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 70 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 30 |
| 35.0 | 30 |
e. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak area.
Caption: Experimental workflow for HPLC analysis.
Identity Confirmation by LC-MS
This protocol is for the confirmation of the molecular weight of this compound.
a. Materials and Reagents
-
Sample prepared as for HPLC analysis
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
b. Instrumentation
-
LC-MS system equipped with an electrospray ionization (ESI) source
-
Mass spectrometer (e.g., quadrupole or time-of-flight)
c. Chromatographic and MS Conditions
-
Use the same HPLC conditions as described above, but replace ammonium acetate with 0.1% formic acid in water for Mobile Phase A.
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 150-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
d. Data Analysis
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the protonated molecular ion [M+H]⁺.
-
The expected m/z for [C₃₂H₃₂FN₃O₇+H]⁺ is 590.61.
Structural Confirmation by NMR Spectroscopy
This protocol provides a method for the structural confirmation of this compound using ¹H NMR.
a. Materials and Reagents
-
This compound sample (10-20 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with 0.03% TMS
b. Instrumentation
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
c. Sample Preparation
-
Weigh 10-20 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Gently vortex or sonicate to ensure complete dissolution.
d. NMR Data Acquisition
-
Experiment: ¹H NMR
-
Number of Scans: 16-32
-
Relaxation Delay: 2 seconds
-
Spectral Width: -1 to 10 ppm
e. Data Analysis
-
Process the acquired FID (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the structure.
-
Key expected chemical shifts (in CDCl₃):
-
DMT aromatic protons: ~6.8-7.5 ppm
-
DMT methoxy (B1213986) protons: ~3.8 ppm (singlet, 6H)
-
Cytosine H6: ~8.0-8.3 ppm
-
Anomeric proton (H1'): ~6.2-6.4 ppm
-
Acetyl protons: ~2.2 ppm (singlet, 3H)
-
Caption: Experimental workflow for NMR analysis.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the quality and consistency of this critical raw material, which is essential for the development and manufacturing of oligonucleotide-based therapeutics.
References
Application Notes and Protocols for NMR Spectroscopy of 5'-O-DMT-N4-Ac-2'-F-dC
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5'-O-DMT-N4-Ac-2'-F-dC is a modified deoxynucleoside, a critical building block in the synthesis of therapeutic oligonucleotides.[1][2] The incorporation of a fluorine atom at the 2'-position of the ribose sugar enhances nuclease resistance and modulates binding affinity, making it a valuable modification in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of this compound, providing unambiguous confirmation of its identity and purity at an atomic level.
These application notes provide a comprehensive guide to the NMR analysis of this compound, including expected spectral data, detailed experimental protocols, and data interpretation guidelines.
Molecular Structure and Key Functional Groups
The structure of this compound comprises several key functional groups, each with a distinct NMR signature:
-
5'-O-Dimethoxytrityl (DMT) group: Provides a lipophilic handle for purification and is characterized by numerous aromatic and two methoxy (B1213986) signals.
-
N4-Acetyl (Ac) group: A protecting group for the exocyclic amine of cytosine, showing a characteristic methyl signal.
-
2'-Fluoro (F) group: This key modification significantly influences the chemical shifts and coupling constants of adjacent sugar protons and provides a unique handle for ¹⁹F NMR.
-
Deoxycytidine core: The fundamental nucleoside scaffold.
Caption: Key functional groups of this compound.
Predicted NMR Spectral Data
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes |
| DMT - Aromatic | 6.80 - 7.50 | Multiplet (m) | Complex pattern from multiple phenyl protons. |
| DMT - Methoxy (OCH₃) | ~ 3.75 | Singlet (s) | Characteristic sharp signal integrating to 6H. |
| Cytosine - H6 | 8.00 - 8.50 | Doublet (d) | Coupled to H5. |
| Cytosine - H5 | 7.20 - 7.40 | Doublet (d) | |
| Sugar - H1' | 6.10 - 6.30 | Doublet of doublets (dd) | Coupled to H2' and the 2'-F atom. |
| Sugar - H2' | 5.10 - 5.40 | Doublet of multiplets (dm) | Large coupling to 2'-F; also coupled to H1' and H3'. |
| Sugar - H3' | 4.20 - 4.50 | Multiplet (m) | Coupled to H2', H4', and 2'-F. |
| Sugar - H4' | 4.00 - 4.20 | Multiplet (m) | Coupled to H3' and H5'/H5''. |
| Sugar - H5', H5'' | 3.30 - 3.60 | Multiplet (m) | Diastereotopic protons. |
| N4-Acetyl (CH₃) | ~ 2.20 | Singlet (s) | Sharp signal integrating to 3H.[4] |
| NH (Acetyl) | 10.0 - 11.0 | Broad singlet (br s) | Exchangeable proton, may not be observed in protic solvents.[4] |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected δ (ppm) | Notes |
| N4-Acetyl - C=O | 170 - 172 | |
| Cytosine - C4 | 162 - 165 | |
| Cytosine - C2 | 154 - 156 | |
| Cytosine - C6 | 140 - 142 | |
| DMT - Aromatic Quaternary | 113 - 159 | Multiple signals. |
| DMT - Aromatic CH | 126 - 131 | Multiple signals. |
| Cytosine - C5 | 96 - 98 | |
| Sugar - C2' | 93 - 96 | Large ¹JC-F coupling (~180-200 Hz). Shifted downfield by Fluorine. |
| Sugar - C1' | 86 - 88 | Coupled to 2'-F. |
| DMT - Quaternary C | ~ 86 | |
| Sugar - C4' | 84 - 86 | |
| Sugar - C3' | 70 - 73 | Coupled to 2'-F. |
| Sugar - C5' | 62 - 64 | |
| DMT - Methoxy (OCH₃) | ~ 55 | |
| N4-Acetyl - CH₃ | 24 - 26 |
Table 3: Expected ¹⁹F and ³¹P NMR Chemical Shifts
| Nucleus Assignment | Expected δ (ppm) | Notes |
| 2'-Fluorine | -195 to -215 | Referenced to CFCl₃. The exact shift is sensitive to conformation.[4] |
| ³¹P (Phosphoramidite) | 148 - 151 | For the corresponding 3'-CE phosphoramidite (B1245037) derivative.[6] |
Experimental Protocols
High-quality, reproducible NMR data acquisition requires careful sample preparation and correctly set instrument parameters.
Sample Preparation
-
Compound Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3] DMSO-d₆ is preferable if observation of exchangeable N-H protons is desired.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing if required (e.g., Tetramethylsilane, TMS). Alternatively, reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Instrument Parameters
The following are general starting parameters for data acquisition on a 400-600 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
¹³C{¹H} NMR Spectroscopy (Proton Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: 220-250 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30). Proton decoupling ({¹H}) can be used to simplify the spectrum.
-
Spectral Width: 50-100 ppm, centered around -205 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-512.
-
Referencing: Use an external standard like CFCl₃ (δ 0 ppm).[7]
2D NMR Experiments for Structural Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks, particularly within the sugar ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming C-H assignments.[3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, crucial for connecting functional groups (e.g., linking the H1' proton to the C2 and C6 carbons of the cytosine base).
Experimental Workflow and Data Analysis
The logical flow for complete NMR characterization involves a series of 1D and 2D experiments to unambiguously assign all signals and confirm the molecular structure.
Caption: Workflow for NMR analysis of this compound.
Data Interpretation Steps:
-
¹H NMR Analysis: Integrate all signals to confirm the proton count for each functional group (DMT, acetyl, sugar, base). Analyze the multiplicities to understand proton-proton and proton-fluorine couplings. The characteristic large doublet of multiplets for H2' is a key indicator of the 2'-F substitution.
-
¹⁹F NMR Analysis: Observe a single resonance in the expected region to confirm the presence of the fluorine atom. If proton-coupled, its multiplicity will reveal couplings to H1', H2', and H3'.
-
¹³C NMR Analysis: Count the number of signals to ensure all carbons are present. Identify the C2' signal by its characteristic downfield shift and very large one-bond coupling to fluorine (¹JC-F).
-
2D NMR Correlation:
-
Use the COSY spectrum to trace the connectivity of the sugar protons, starting from an easily identifiable signal like H1'.
-
Use the HSQC spectrum to assign the carbon attached to each proton identified in the ¹H spectrum.
-
Use the HMBC spectrum to piece the structure together. Look for key correlations, such as from the anomeric H1' proton to the cytosine C2 and C6 carbons, and from the H5'/H5'' protons to the quaternary carbon of the DMT group, confirming the major structural connections.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Mass Spectrometry Analysis of 2'-F-dC Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides modified with 2'-fluoro-2'-deoxycytidine (2'-F-dC) are a critical class of therapeutic and research molecules. The 2'-fluoro modification enhances nuclease resistance and binding affinity to target RNA sequences, making these oligonucleotides promising candidates for antisense, siRNA, and aptamer-based applications.[1][2] Accurate and robust analytical methods are essential for the characterization, quality control, and pharmacokinetic studies of these modified oligonucleotides. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the gold standard for the detailed analysis of these molecules, providing information on sequence fidelity, purity, and the identification of metabolites.[3][4]
This document provides detailed application notes and protocols for the mass spectrometry analysis of 2'-F-dC modified oligonucleotides. It covers sample preparation, LC-MS/MS methodologies, and data analysis strategies.
Experimental Workflow
The overall workflow for the analysis of 2'-F-dC modified oligonucleotides by LC-MS is depicted below.
Figure 1: Experimental workflow for LC-MS/MS analysis of 2'-F-dC modified oligonucleotides.
Quantitative Data Presentation
Mass spectrometry analysis of a model 15-mer oligonucleotide containing a single 2'-F-dC modification is summarized below. The data represents theoretical values and expected fragmentation patterns based on established principles of oligonucleotide fragmentation in mass spectrometry.
Table 1: Theoretical Mass and Charge State Distribution for a 15-mer 2'-F-dC Modified Oligonucleotide
| Sequence (5' to 3') | Modification | Molecular Weight (Da) | Charge State (z) | Theoretical m/z |
| GCT A(2'F-dC)G TTA GCT AGC | 2'-fluoro-deoxycytidine | 4627.0 | -4 | 1155.75 |
| -5 | 924.40 | |||
| -6 | 770.17 | |||
| -7 | 660.00 |
Table 2: Expected Major Fragment Ions from Tandem MS (CID/HCD) of the [M-5H]5- Precursor Ion
| Fragment Ion Type | Sequence Fragment | Calculated m/z |
| y1 | C | 289.19 |
| y2 | GC | 618.38 |
| y3 | AGC | 931.57 |
| y4 | TAGC | 1235.77 |
| y5 | CTAGC | 1524.96 |
| a1-B | G | 329.21 |
| a2-B | GC | 618.40 |
| a3-B | GCT | 922.60 |
| a4-B | GCTA | 1235.79 |
| a5-B | GCTA(2'F-dC) | 1524.98 |
| w1 | C | 304.19 |
| w2 | GC | 633.38 |
| w3 | AGC | 946.57 |
| w4 | TAGC | 1250.77 |
| w5 | CTAGC | 1539.96 |
Note: The m/z values are calculated for the most abundant isotope and are presented as singly charged ions for simplicity. The actual spectrum will show a distribution of charge states for each fragment.
Experimental Protocols
Sample Preparation
a. Oligonucleotide Extraction from Biological Matrices (Plasma/Tissue)
This protocol is essential for pharmacokinetic studies where the oligonucleotide needs to be isolated from a complex biological environment.
-
Homogenization (for tissue): Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of a high-salt protein precipitation solution (e.g., 2M ammonium (B1175870) acetate (B1210297) in methanol).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of 2% ammonium hydroxide (B78521) in water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and hydrophilic impurities.
-
Elute the oligonucleotide with 1 mL of 50% acetonitrile (B52724) in 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in an appropriate volume of the initial LC mobile phase.
b. Desalting of Synthetic Oligonucleotides
This protocol is suitable for cleaning up newly synthesized oligonucleotides to remove excess salts that can interfere with MS analysis.
-
Dissolve Oligonucleotide: Dissolve the lyophilized oligonucleotide pellet in 100 µL of RNase-free water.
-
Ethanol (B145695) Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold absolute ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully aspirate the supernatant.
-
-
Wash: Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.
-
Dry and Resuspend: Air-dry the pellet to remove residual ethanol and resuspend in an appropriate volume of RNase-free water or LC-MS grade water.
LC-MS/MS Analysis
a. Liquid Chromatography
Ion-pair reversed-phase (IP-RP) chromatography is the most common method for oligonucleotide separation.
-
Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 mm X 50 mm).
-
Mobile Phase A: 7 mM Triethylamine (TEA) and 80 mM Hexafluoroisopropanol (HFIP) in water.[5]
-
Mobile Phase B: 50% Mobile Phase A and 50% Methanol.[5]
-
Gradient: A typical gradient would be from 10% to 100% Mobile Phase B over 2 to 3 minutes, followed by a hold and re-equilibration.[5] The gradient should be optimized based on the specific oligonucleotide sequence and length.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 60°C.[5]
-
Injection Volume: 2 µL.[5]
b. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is recommended for accurate mass measurements.
-
MS1 Parameters:
-
MS/MS Fragmentation:
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). HCD is often preferred for better fragmentation efficiency of oligonucleotides.[6]
-
Collision Energy: This needs to be optimized for the specific oligonucleotide and charge state. A stepped collision energy approach can be beneficial.
-
Precursor Selection: Isolate the most abundant charge states of the parent oligonucleotide for fragmentation.
-
Signaling Pathway Diagram
Transfection of 2'-F-modified phosphorothioate (B77711) oligonucleotides has been shown to cause sequence-independent reduction of P54nrb and PSF proteins, leading to DNA damage and subsequent apoptosis.[7][8] The following diagram illustrates this proposed pathway.
Figure 2: Proposed pathway of 2'-F-dC modified oligo-induced toxicity.
Conclusion
The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of 2'-F-dC modified oligonucleotides. The use of high-resolution mass spectrometry coupled with optimized sample preparation and liquid chromatography is crucial for the accurate characterization and quantification of these important therapeutic molecules. Careful optimization of experimental parameters is necessary to achieve the best results for each specific oligonucleotide. Understanding the potential for off-target effects, such as the degradation of cellular proteins, is also critical during the development and evaluation of these modified oligonucleotides.
References
- 1. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 2. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.colby.edu [web.colby.edu]
- 4. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Applications of 2'-Fluoro Modified Oligonucleotides in Antisense Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. Among these, 2'-fluoro (2'-F) modifications have emerged as a valuable tool in the design of potent antisense agents. This document provides a detailed overview of the applications of 2'-fluoro modified oligonucleotides in antisense therapy, complete with comparative data, experimental protocols, and visual workflows to guide researchers in this field.
The 2'-fluoro modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This modification confers an RNA-like C3'-endo sugar pucker, which pre-organizes the oligonucleotide for binding to its RNA target, thereby increasing binding affinity.[1][2] Two of the most common types of 2'-fluoro modifications are 2'-fluoro-RNA (2'-F-RNA) and 2'-fluoro-arabinonucleic acid (2'-F-ANA). While both enhance binding affinity and nuclease resistance, they exhibit distinct structural and functional properties that can be leveraged for different antisense applications.
Mechanism of Action
2'-Fluoro modified ASOs can elicit antisense effects through two primary mechanisms: RNase H-dependent degradation of the target mRNA and steric hindrance of translation or splicing.
RNase H-Dependent Mechanism
RNase H is a cellular endonuclease that specifically cleaves the RNA strand of an RNA/DNA heteroduplex.[3] To engage this pathway, ASOs are typically designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides (DNA) that is flanked by 2'-modified nucleotides, such as 2'-fluoro modifications, on both the 5' and 3' ends.[4] The 2'-modified wings provide high binding affinity and nuclease resistance, while the central DNA gap, when hybridized to the target mRNA, forms a substrate for RNase H, leading to the degradation of the mRNA and subsequent downregulation of the encoded protein.[3][4] Notably, duplexes of fully 2'-F-RNA with RNA are not substrates for RNase H.[5] However, 2'-F-ANA/RNA duplexes can activate RNase H, a property attributed to their structural similarity to DNA/RNA hybrids.[6][7]
References
- 1. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5'-O-DMT-N4-Ac-2'-F-dC in siRNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic chemical modification of small interfering RNA (siRNA) duplexes is a cornerstone of therapeutic oligonucleotide development, aiming to enhance their drug-like properties. The incorporation of 2'-fluoro (2'-F) modifications into siRNA strands has emerged as a particularly effective strategy. This modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, confers several advantageous properties. Notably, it increases the thermal stability of the siRNA duplex, enhances resistance to nuclease degradation, and can improve in vivo activity, all while being well-tolerated by the RNA-induced silencing complex (RISC) machinery.[1][2][3][4] The protected nucleoside, 5'-O-DMT-N4-acetyl-2'-deoxy-2'-fluoro-cytidine (5'-O-DMT-N4-Ac-2'-F-dC), is a key building block for introducing 2'-F-cytidine residues into synthetic oligonucleotides via phosphoramidite (B1245037) chemistry.[5][6][7]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of modified siRNAs, including its impact on siRNA properties, detailed synthesis and purification protocols, and methods for evaluating the resulting modified oligonucleotides.
Advantages of 2'-Fluoro-Cytidine Modification in siRNA
The introduction of 2'-F-dC into siRNA duplexes offers a multitude of benefits that address the inherent challenges of using unmodified RNA as a therapeutic agent.
-
Enhanced Nuclease Resistance: Native oligonucleotides are susceptible to rapid degradation by nucleases present in serum.[1][8] The 2'-F modification provides significant protection against nuclease-mediated cleavage, leading to a longer half-life in biological fluids.[1][4] For instance, an siRNA duplex with 2'-F modifications at all pyrimidines demonstrated a half-life greater than 24 hours in serum, whereas the unmodified counterpart was completely degraded within 4 hours.[1]
-
Increased Thermal Stability: The high electronegativity of fluorine and its influence on sugar pucker conformation contribute to a more stable A-form helix, which is characteristic of RNA duplexes.[1] This results in a significant increase in the melting temperature (Tm) of the siRNA duplex. An siRNA with 2'-F modifications at all pyrimidines showed a Tm nearly 15°C higher than the unmodified duplex.[1] This enhanced thermal stability can be crucial for the overall structural integrity and biological activity of the siRNA.
-
Improved In Vivo Potency: While results can vary depending on the specific sequence and delivery method, 2'-F modifications have been shown to improve the in vivo efficacy of siRNAs.[1][3] In some studies, 2'-F-modified siRNAs have demonstrated greater potency than their unmodified counterparts in animal models.[1]
-
Reduced Immunostimulation: Unmodified siRNAs can sometimes trigger an innate immune response. The 2'-F modification has been shown to reduce this immunostimulatory effect, which is a critical consideration for therapeutic applications.[1]
-
Compatibility with RISC: A key advantage of the 2'-F modification is its compatibility with the core RNAi machinery.[2] siRNAs containing 2'-F modifications are effectively recognized and utilized by the RISC, leading to potent and specific gene silencing.[2]
Data Presentation: Impact of 2'-Fluoro Modification on siRNA Properties
The following tables summarize the quantitative data on the effects of 2'-fluoro modifications on siRNA characteristics.
Table 1: Thermal Stability of Unmodified vs. 2'-F-Modified siRNA
| siRNA Duplex | Modification Pattern | Melting Temperature (Tm) (°C) | ΔTm (°C) | Reference |
| Unmodified | None | 71.8 | - | [3] |
| 2'-F Pyrimidine | All Pyrimidines 2'-F | 86.2 | +14.4 | [1][3] |
Table 2: Serum Stability of Unmodified vs. 2'-F-Modified siRNA
| siRNA Duplex | Modification Pattern | Half-life (t1/2) in Serum | Reference |
| Unmodified | None | < 4 hours | [1] |
| 2'-F Pyrimidine | All Pyrimidines 2'-F | > 24 hours | [1] |
Table 3: In Vivo Efficacy of Unmodified vs. 2'-F-Modified siRNA Targeting Factor VII
| siRNA Formulation | Modification Pattern | Dose (mg/kg) | % FVII Protein Reduction | Reference |
| LNP01-formulated siRNA A | Unmodified | 3 | ~50% | [3] |
| LNP01-formulated siRNA B | 2'-F at all pyrimidines | 3 | ~75% | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-F-Modified siRNA Oligonucleotides
This protocol outlines the standard automated solid-phase synthesis of siRNA oligonucleotides incorporating this compound phosphoramidite.
Materials and Reagents:
-
This compound phosphoramidite
-
Standard RNA and other modified phosphoramidites (e.g., A, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection
-
Automated DNA/RNA synthesizer
Workflow Diagram:
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2'-F Modification Service of siRNA - Protheragen [bionucleics.protheragen.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Flexbio System [flexbiosys.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aptamer Development Using 5'-O-DMT-N4-Ac-2'-F-dC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 5'-O-DMT-N4-Ac-2'-F-dC and other 2'-fluoro (2'-F) modified nucleosides in the development of nucleic acid aptamers. The inclusion of 2'-F modifications offers significant advantages, including enhanced nuclease resistance and improved binding affinity, which are critical for therapeutic and diagnostic applications.
Introduction to 2'-Fluoro Modified Aptamers
Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind with high affinity and specificity to a wide range of targets, from small molecules to large proteins and even whole cells.[1] However, unmodified aptamers are susceptible to degradation by nucleases present in biological fluids, limiting their in vivo applications.[2]
Chemical modifications, particularly at the 2'-position of the ribose sugar, are a key strategy to overcome this limitation. The 2'-fluoro modification, where the hydroxyl group is replaced by a fluorine atom, has proven to be particularly effective. This modification not only confers significant resistance to nuclease degradation but can also enhance the aptamer's binding affinity to its target.[2][3] The 2'-F moiety favors an RNA-like C3'-endo sugar pucker, which can lead to more stable secondary structures.[1][4]
Key Advantages of 2'-Fluoro Modification
-
Enhanced Nuclease Resistance: The 2'-F group protects the phosphodiester backbone from cleavage by nucleases, significantly increasing the half-life of aptamers in serum and other biological matrices.[2][5]
-
Improved Binding Affinity: The conformational rigidity imposed by the 2'-F modification can lead to a more pre-organized structure for target binding, often resulting in higher binding affinities (lower Kd values) compared to unmodified aptamers.[3][6]
-
Increased Thermal Stability: Duplexes formed by 2'-F modified oligonucleotides generally exhibit higher thermal stability.[7]
-
Structural Diversity: The incorporation of 2'-F modifications expands the chemical diversity of the aptamer library, potentially leading to the selection of aptamers with novel binding properties.[3]
Data Presentation: Performance of 2'-Fluoro Modified Aptamers
The following tables summarize quantitative data from various studies, comparing the performance of 2'-fluoro modified aptamers to their unmodified counterparts and other modifications.
Table 1: Comparison of Binding Affinity (Kd)
| Aptamer Target | Modification | Dissociation Constant (Kd) | Fold Improvement (vs. Unmodified) | Reference |
| Interferon-gamma (IFN-γ) | Unmodified | > 1 µM | - | [5] |
| 2'-F pyrimidines | 6.8 nM | > 147 | [5] | |
| 2'-NH2 pyrimidines | 1.8 nM | > 555 | [5] | |
| Thrombin | Unmodified | ~100 nM | - | [3] |
| 2'-F modified | ~25 nM | 4 | [3] | |
| Vascular Endothelial Growth Factor (VEGF) | 2'-F pyrimidines | 0.3 - 3 pM | Not directly compared | [3] |
| 2'-NH2 pyrimidines | 400 pM | Not directly compared | [3] | |
| HIV-1 Reverse Transcriptase | Unmodified DNA/RNA | ~nM range | - | [6] |
| 2'F-ANA modified | 50 - 100 pM | ~10-100 | [6] | |
| SARS-CoV-2 S1 protein | Unmodified | 34 ± 11 nM | - | [6] |
| 2'-F modified | 3.1 ± 1.0 nM | ~11 | [6] |
Table 2: Comparison of Nuclease Resistance (Half-life in Serum)
| Aptamer Target | Modification | Half-life in Serum | Fold Improvement (vs. Unmodified) | Reference | | :--- | :--- | :--- | :--- |[5] | | Interferon-gamma (IFN-γ) | Unmodified | 20 seconds | - |[5] | | | 2'-F pyrimidines | 6 hours | > 1080 |[5] | | | 2'-NH2 pyrimidines | 80 hours | > 14400 |[5] | | Anti-thrombin | Unmodified DNA | 108 seconds | - |[2] | | Macugen (anti-VEGF) | 2'-F modified | up to 18 hours | > 600 |[2] | | Thrombin | Unmodified | < 1 hour | - |[3] | | | 2'-F modified | up to 48 hours | > 48 |[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified RNA Oligonucleotides
This protocol outlines the general steps for synthesizing 2'-F modified RNA aptamers using an automated solid-phase synthesizer and phosphoramidite (B1245037) chemistry.
Materials:
-
This compound phosphoramidite and other 2'-F modified phosphoramidites (A, G, U)
-
Unmodified DNA/RNA phosphoramidites (if creating chimeric aptamers)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator (e.g., 5-ethylthiotetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer (e.g., iodine solution)
-
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine, AMA)
-
Anhydrous acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation:
-
Dissolve the this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).
-
Install the phosphoramidite vials and other reagent reservoirs on the synthesizer.
-
Pack a synthesis column with the appropriate CPG solid support.
-
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated cycles, with one cycle for each nucleotide added.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide on the solid support by washing with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated by the activator and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. Longer coupling times may be required for modified phosphoramidites compared to standard DNA/RNA phosphoramidites.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the column is removed from the synthesizer.
-
The solid support is treated with the cleavage and deprotection solution (e.g., AMA) at room temperature or elevated temperature (e.g., 65°C) to cleave the aptamer from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone.[9]
-
-
Purification:
-
The crude aptamer solution is dried (e.g., by vacuum centrifugation).
-
The pellet is resuspended in an appropriate buffer.
-
The full-length aptamer is purified from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Protocol 2: SELEX for 2'-Fluoro Modified RNA Aptamers
This protocol describes the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to select for 2'-F modified RNA aptamers that bind to a specific target.
Materials:
-
Single-stranded DNA (ssDNA) library containing a randomized region flanked by constant primer binding sites.
-
Primers for PCR amplification (forward and reverse).
-
2'-F modified CTP and UTP (2'-F-CTP, 2'-F-UTP), and natural ATP and GTP.
-
Mutant T7 RNA Polymerase (e.g., Y639F variant), which efficiently incorporates 2'-F modified nucleotides.[10]
-
Reverse transcriptase.
-
Taq DNA polymerase or a high-fidelity DNA polymerase.
-
Target molecule (e.g., protein, small molecule).
-
Selection matrix (e.g., nitrocellulose filters, magnetic beads coupled with the target).
-
Binding buffer and wash buffer.
-
Elution buffer.
-
Nuclease-free water.
Procedure:
-
Initial RNA Pool Generation:
-
Amplify the ssDNA library by PCR using the forward and reverse primers to generate a double-stranded DNA (dsDNA) template.
-
Transcribe the dsDNA template into a 2'-F modified RNA pool using the mutant T7 RNA polymerase and a nucleotide mix containing 2'-F-CTP, 2'-F-UTP, ATP, and GTP.[10]
-
Treat the transcription reaction with DNase to remove the DNA template.
-
Purify the 2'-F RNA pool (e.g., by PAGE).
-
-
Selection Step:
-
Fold the 2'-F RNA pool by heating at a high temperature (e.g., 85-95°C) for a few minutes and then cooling slowly to room temperature in the binding buffer to allow proper folding.
-
Incubate the folded RNA pool with the target molecule immobilized on the selection matrix.
-
Wash the matrix with wash buffer to remove unbound and weakly bound RNA sequences.
-
-
Elution and Amplification:
-
Elute the bound RNA sequences from the matrix using the elution buffer or by disrupting the aptamer-target interaction (e.g., with heat or a chaotropic agent).
-
Reverse transcribe the eluted RNA to cDNA using reverse transcriptase and the reverse primer.
-
Amplify the cDNA by PCR to generate the dsDNA template for the next round of selection.
-
-
Iterative Rounds: Repeat steps 1-3 for multiple rounds (typically 8-15 rounds), increasing the selection stringency in each round (e.g., by decreasing the target concentration, increasing the wash volume, or adding competitor molecules).
-
Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized.
Protocol 3: Characterization of 2'-Fluoro Modified Aptamers
A. Nuclease Resistance Assay
Materials:
-
Purified 2'-F modified aptamer and unmodified control aptamer.
-
Human serum or a specific nuclease solution.
-
Incubation buffer (e.g., PBS).
-
Quenching solution (e.g., EDTA to inactivate nucleases).
-
Denaturing polyacrylamide gel.
-
Gel loading buffer.
-
Staining solution (e.g., SYBR Gold or similar nucleic acid stain).
-
Gel imaging system.
Procedure:
-
Incubate a known amount of the 2'-F modified aptamer and the unmodified control aptamer in separate tubes with human serum (e.g., 50% v/v) or a nuclease solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and stop the degradation by adding the quenching solution.
-
Mix the aliquots with gel loading buffer and run them on a denaturing polyacrylamide gel.
-
Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.
-
Quantify the intensity of the full-length aptamer band at each time point to determine the degradation rate and calculate the half-life.
B. Binding Affinity Analysis using Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument.
-
Sensor chip (e.g., streptavidin-coated chip if using a biotinylated aptamer).
-
Biotinylated 2'-F modified aptamer.
-
Target molecule.
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (if necessary).
Procedure:
-
Immobilize the biotinylated 2'-F modified aptamer onto the streptavidin-coated sensor chip.
-
Inject a series of concentrations of the target molecule in the running buffer over the sensor surface and a reference surface (without aptamer).
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation of the target molecule.
-
After each injection, regenerate the sensor surface with the regeneration solution if necessary to remove the bound target.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[11][12]
Mandatory Visualizations
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 3. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding [frontiersin.org]
- 7. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japtamers.co.uk [japtamers.co.uk]
- 12. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols for Enzymatic Ligation of 2'-Fluoro Modified RNA Strands
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of modifications into RNA molecules is a critical tool for a wide range of applications, including the development of therapeutic oligonucleotides (e.g., siRNAs, aptamers), structural biology studies, and diagnostics. The 2'-fluoro (2'-F) modification is of particular interest as it confers increased nuclease resistance and enhanced binding affinity to target sequences.[1][2][3] This document provides detailed protocols for the enzymatic ligation of 2'-fluoro modified RNA strands, a key technique for the assembly of long, modified RNA molecules from shorter, chemically synthesized fragments.
The primary method described is splinted ligation, which utilizes a complementary DNA oligonucleotide to act as a template, bringing the 5'- and 3'-ends of the RNA fragments into proximity for enzymatic ligation.[4][5][6][7][8] This method is highly efficient and allows for the precise joining of RNA fragments. The protocols provided herein cover the essential steps of 5'-phosphorylation of the donor RNA fragment using T4 Polynucleotide Kinase (T4 PNK) and the subsequent splinted ligation reaction catalyzed by T4 DNA Ligase.
Data Presentation
Table 1: Factors Influencing the Efficiency of Enzymatic Ligation of 2'-Fluoro Modified RNA
While specific quantitative data for the ligation efficiency of 2'-fluoro modified RNA under varied conditions is not extensively compiled in the literature, the following table summarizes key parameters and their expected impact on the ligation reaction, with representative efficiency data where available.
| Parameter | Condition | Expected Effect on Ligation Efficiency | Representative Efficiency |
| Enzyme | T4 DNA Ligase | High efficiency in splinted ligation of RNA:DNA hybrids. | >90% |
| T4 RNA Ligase | Generally lower efficiency for splinted ligation compared to T4 DNA Ligase. | Variable | |
| T4 RNA Ligase 2 | More active on nicked dsRNA structures. | Potentially high, but less commonly used for this application. | |
| Splint Type | DNA Oligonucleotide | Standard and highly effective for templating RNA ligation. | High |
| RNA Oligonucleotide | Can be used, but may introduce more secondary structure. | Variable | |
| Splint Length | Long (extending beyond the ligation junction) | Stabilizes the ligation complex, increasing efficiency. | Can approach >95% |
| Short (minimal overlap) | May result in a less stable ligation complex and lower efficiency. | Lower | |
| 2'-Fluoro Modification | Present at or near the ligation junction | The electronegativity of the 2'-fluoro group can enhance ligation efficiency. | High |
| Fully modified strands | The increased duplex stability conferred by 2'-F modifications can favor the formation of the ligation complex. | High | |
| Temperature | 16-25°C | Optimal for T4 DNA Ligase activity and stability of the ligation complex. | High |
| 37°C | May decrease the stability of the RNA:DNA hybrid, potentially lowering efficiency. | Moderate to High | |
| ATP Concentration | 1 mM | Essential cofactor for ligase activity. | Optimal |
| <1 mM | Can be a limiting factor, reducing ligation efficiency. | Low |
Experimental Protocols
Protocol 1: 5'-Phosphorylation of the Donor 2'-Fluoro Modified RNA Strand
This protocol describes the addition of a 5'-phosphate group to the donor RNA fragment, which is a prerequisite for the ligation reaction.
Materials:
-
Donor 2'-fluoro modified RNA oligonucleotide
-
T4 Polynucleotide Kinase (T4 PNK)
-
10X T4 PNK Reaction Buffer
-
ATP (10 mM solution)
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:
Component Volume Final Concentration Donor 2'-F RNA (e.g., 100 µM stock) 5 µL 10 µM 10X T4 PNK Reaction Buffer 5 µL 1X ATP (10 mM) 5 µL 1 mM T4 PNK (10 U/µL) 1 µL 10 Units | Nuclease-free water | to 50 µL | - |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
To inactivate the T4 PNK, heat the reaction mixture at 65°C for 20 minutes.
-
The phosphorylated donor RNA is now ready for use in the ligation reaction. For long-term storage, keep at -20°C.
Protocol 2: Splinted Ligation of 2'-Fluoro Modified RNA Strands
This protocol details the ligation of a 5'-phosphorylated donor 2'-F RNA to a 3'-hydroxyl acceptor 2'-F RNA using a DNA splint and T4 DNA Ligase.
Materials:
-
5'-phosphorylated donor 2'-fluoro modified RNA (from Protocol 1)
-
Acceptor 2'-fluoro modified RNA with a 3'-hydroxyl group
-
DNA splint oligonucleotide (complementary to the ends of the donor and acceptor RNAs)
-
T4 DNA Ligase (high concentration)
-
10X T4 DNA Ligase Reaction Buffer
-
Nuclease-free water
Procedure:
-
Annealing: In a sterile, nuclease-free microcentrifuge tube, combine the following:
Component Volume Final Concentration 5'-phosphorylated donor 2'-F RNA (10 µM) 2 µL 1 µM Acceptor 2'-F RNA (10 µM) 2 µL 1 µM DNA splint (15 µM) 2 µL 1.5 µM 10X T4 DNA Ligase Reaction Buffer 2 µL 1X | Nuclease-free water | 10 µL | - |
-
Mix gently and heat the mixture to 90°C for 2 minutes.
-
Allow the mixture to cool slowly to room temperature (approximately 25°C) to facilitate the annealing of the RNA fragments to the DNA splint. This can be done by placing the tube in a heat block and turning it off, or by transferring it to a water bath that is allowed to cool.
-
Ligation: Add 2 µL of high-concentration T4 DNA Ligase (e.g., 5 U/µL) to the annealed mixture.
-
Mix gently and incubate at room temperature (25°C) for 2 hours, or at 16°C overnight.
-
Analysis: The ligation product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The ligated product will be a larger RNA species corresponding to the sum of the lengths of the donor and acceptor fragments.
Protocol 3: Purification and Analysis of the Ligated 2'-Fluoro RNA
This protocol describes the purification of the ligated RNA product.
Materials:
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea)
-
1X TBE buffer
-
Gel loading buffer (e.g., 2X formamide (B127407) loading dye)
-
UV shadowing or fluorescent staining for visualization
-
Gel extraction kit or crush-and-soak elution method
Procedure:
-
Add an equal volume of 2X formamide loading dye to the ligation reaction mixture.
-
Heat the sample at 95°C for 5 minutes to denature the RNA and DNA.
-
Load the sample onto a denaturing polyacrylamide gel. Include unligated controls and an RNA ladder for reference.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands using UV shadowing or a suitable fluorescent stain.
-
Excise the gel slice containing the ligated RNA product.
-
Purify the RNA from the gel slice using a commercially available gel extraction kit or by the crush-and-soak method followed by ethanol (B145695) precipitation.
-
Resuspend the purified, ligated 2'-fluoro modified RNA in nuclease-free water or a suitable buffer. The concentration can be determined by UV absorbance at 260 nm.
Visualizations
Caption: Workflow for the enzymatic ligation of 2'-fluoro modified RNA.
Caption: Mechanism of splinted enzymatic ligation.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Splint ligation of RNA with T4 DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Splint ligation of RNA with T4 DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Splint Ligation of RNA with T4 DNA Ligase | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Oligonucleotides Containing 2'-Fluoro-deoxycytidine (2'-F-dC)
Introduction
Oligonucleotides incorporating 2'-fluoro-deoxycytidine (2'-F-dC) and other 2'-fluoro modifications exhibit enhanced nuclease resistance and increased binding affinity to target RNA sequences.[1][2] These properties make them highly valuable in therapeutic applications, such as antisense oligonucleotides and siRNAs, as well as in diagnostic probes. The ability to covalently attach labels like fluorescent dyes, biotin, or other functional moieties to these modified oligonucleotides is critical for elucidating their mechanisms of action, intracellular trafficking, and for use in various bioanalytical assays.
These application notes provide detailed protocols for the most common and effective post-synthesis labeling strategies for oligonucleotides containing 2'-F-dC: chemical labeling via N-hydroxysuccinimide (NHS) ester chemistry, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and enzymatic labeling at the 5'-terminus.
Key Considerations for Labeling 2'-F-dC Oligonucleotides
The presence of the 2'-fluoro modification does not significantly impede the common post-synthesis labeling reactions. The primary reactive sites for these methods are typically functional handles (e.g., a primary amine or alkyne) introduced at the 5' or 3' terminus of the oligonucleotide during synthesis. The 2'-F-dC modification is chemically stable and does not interfere with the efficiency of these terminal conjugation reactions. Research on the closely related 2'-fluoro arabinonucleic acid (FANA) indicates that standard enzymatic manipulations, such as phosphorylation by T4 Polynucleotide Kinase (T4 PNK), proceed efficiently, suggesting that the 2'-fluoro modification is well-tolerated by common nucleic acid-modifying enzymes.[3]
Data Summary: Labeling Method Comparison
While the 2'-fluoro modification does not hinder labeling, the choice of conjugation chemistry can influence the overall yield and purity of the final product. The following table summarizes typical labeling efficiencies for different methods. It is important to note that these are representative values, and actual yields may vary based on oligonucleotide sequence, purity, and specific reaction conditions.
| Labeling Method | Functional Group on Oligo | Reactive Group on Label | Typical Labeling Efficiency (Unmodified Oligo) | Typical Labeling Efficiency (2'-F-dC Oligo) | Key Advantages |
| NHS Ester Chemistry | 5' or 3' Primary Amine | N-Hydroxysuccinimide (NHS) Ester | >90% | >90% | Robust, well-established chemistry |
| Click Chemistry (CuAAC) | 5' or 3' Alkyne | Azide | >95% (near-quantitative)[4][5] | >95% (near-quantitative)[4][5] | High efficiency, bio-orthogonal |
| Enzymatic (5' end) | 5'-Hydroxyl (-OH) | γ-phosphate of ATP (e.g., [γ-³²P]ATP) | >95% | >95%[3] | Site-specific at 5'-OH, mild conditions |
Experimental Protocols & Workflows
Protocol 1: Amine-Reactive Labeling using NHS Esters
This protocol describes the conjugation of a fluorescent dye NHS ester to an oligonucleotide containing a 5'-amino-modifier and internal 2'-F-dC residues. The reaction forms a stable amide bond.
Diagram: NHS Ester Labeling Workflow
Materials:
-
5'-Amine modified oligonucleotide containing 2'-F-dC (10 nmol)
-
Amine-reactive fluorescent dye NHS ester (e.g., Cyanine5 NHS ester)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695) (cold)
-
70% Ethanol (cold)
-
Nuclease-free water
-
Size-Exclusion Chromatography (SEC) column (e.g., G-25)
Procedure:
-
Oligonucleotide Preparation: Dissolve 10 nmol of the lyophilized 5'-amino-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: To the oligonucleotide solution, add a 10-20 fold molar excess of the reactive dye solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.[6]
-
Purification (Ethanol Precipitation): a. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the reaction mixture. b. Add 3 volumes of cold 100% ethanol and mix thoroughly. c. Incubate at -20°C for at least 30 minutes. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully decant the supernatant. f. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes. g. Repeat the wash step. h. Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Purification (Alternative - SEC): For more complete removal of unconjugated dye, use a desalting column (e.g., G-25) according to the manufacturer's instructions.
-
Quantification: Determine the concentration of the labeled oligonucleotide and the degree of labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and the specific absorbance maximum of the dye.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the "click" reaction between a 5'-alkyne modified oligonucleotide (containing 2'-F-dC) and an azide-functionalized label. This reaction is highly efficient and bio-orthogonal.
Diagram: Click Chemistry (CuAAC) Reaction
Materials:
-
5'-Alkyne modified oligonucleotide containing 2'-F-dC (20 nmol)
-
Azide-functionalized label (e.g., Azido-Biotin)
-
2 M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Anhydrous DMSO
-
5 mM Ascorbic Acid in water (prepare fresh)
-
10 mM Copper(II) Sulfate (CuSO₄) in water
-
10 mM TBTA ligand in DMSO/t-butanol
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve 20 nmol of the 5'-alkyne oligonucleotide in a pressure-tight vial with nuclease-free water. Add 2 M TEAA buffer to a final concentration of 0.2 M. Add DMSO to a final concentration of 50% (v/v).
-
Catalyst Preparation: In a separate tube, prepare the Cu(I)-TBTA complex by mixing the Copper(II) Sulfate and TBTA ligand solutions.
-
Reaction Assembly: a. To the oligonucleotide solution, add the azide-label from a 10 mM stock in DMSO to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix. b. Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly. c. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds. d. Add the Cu(I)-TBTA catalyst complex to the mixture.
-
Incubation: Flush the vial with inert gas, cap it tightly, and vortex. Incubate at room temperature overnight.
-
Purification: Purify the labeled oligonucleotide using ethanol precipitation as described in Protocol 1, followed by HPLC or PAGE for highest purity.
Protocol 3: Enzymatic 5'-End Labeling
This protocol is for labeling the 5'-hydroxyl terminus of an oligonucleotide containing 2'-F-dC with a radioactive phosphate (B84403) using T4 Polynucleotide Kinase (T4 PNK). The same principle applies for non-radioactive applications, such as preparing an oligo for subsequent ligation. Recent studies show T4 PNK efficiently phosphorylates FANA, a close structural analog, making this a viable method.[3]
Diagram: Enzymatic 5'-Phosphorylation Workflow
Materials:
-
Oligonucleotide containing 2'-F-dC with a 5'-hydroxyl (10-50 pmol)
-
T4 Polynucleotide Kinase (10 units)
-
10X T4 PNK Reaction Buffer
-
[γ-³²P]ATP (10 µCi)
-
Nuclease-free water
-
Size-Exclusion Chromatography (SEC) spin column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Oligonucleotide: 10-50 pmol
-
10X T4 PNK Reaction Buffer: 2 µL
-
[γ-³²P]ATP: 1 µL (10 µCi)
-
Nuclease-free water: to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL (10 units) of T4 PNK to the reaction mixture.
-
Incubation: Mix gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by heat inactivation at 65°C for 20 minutes.
-
Purification: Purify the labeled oligonucleotide from unincorporated nucleotides using an appropriate size-exclusion spin column according to the manufacturer's protocol.
-
Analysis: Confirm labeling and assess purity using denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.
Conclusion
Oligonucleotides containing 2'-F-dC can be reliably and efficiently labeled using standard post-synthetic chemical and enzymatic methods. The choice of method depends on the desired label, the required purity, and the specific experimental application. For high efficiency and bio-orthogonal conjugation, click chemistry is an excellent option. For routine labeling with a wide variety of commercially available dyes, NHS ester chemistry provides a robust and straightforward approach. Finally, for site-specific 5'-end labeling, particularly with phosphate groups, enzymatic modification with T4 PNK is a highly effective and mild procedure. The protocols provided here serve as a comprehensive guide for researchers working with these powerful modified nucleic acids.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 3. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Scaling Up the Synthesis of 2'-Fluoro Modified Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro modified oligonucleotides, including 2'-fluoro-2'-deoxy-β-D-arabinonucleic acid (2'F-ANA) and 2'-fluoro-RNA (2'F-RNA), are a critical class of nucleic acid analogs in therapeutic and diagnostic applications. The incorporation of a fluorine atom at the 2' position of the sugar moiety confers desirable properties such as enhanced binding affinity to target RNA, increased nuclease resistance, and improved metabolic stability compared to unmodified oligonucleotides.[1][2] As these molecules progress from research to clinical and commercial stages, the ability to scale up their synthesis from laboratory (milligram) to industrial (kilogram) quantities is paramount.
This document provides detailed application notes and protocols for the large-scale synthesis of 2'-fluoro modified oligonucleotides, addressing the key challenges and considerations for process development and manufacturing.
Key Considerations for Scaling Up Synthesis
Scaling up the solid-phase synthesis of 2'-fluoro modified oligonucleotides presents several challenges that must be addressed to ensure a robust, efficient, and cost-effective manufacturing process.
-
Solid Support: The choice of solid support is critical for large-scale synthesis. While controlled-pore glass (CPG) is common for lab-scale synthesis, polymeric supports are often preferred for larger scales due to their higher loading capacity and stability under the harsh chemical conditions of oligonucleotide synthesis.[3]
-
Reagent Consumption: Solid-phase oligonucleotide synthesis (SPOS) is a reagent-intensive process, characterized by a high Process Mass Intensity (PMI), often exceeding 4,000, meaning that for every kilogram of the final product, 4,000 kilograms of raw materials are used. This is a significant consideration at a large scale due to cost and waste disposal.
-
Coupling Efficiency: Maintaining high coupling efficiency at each step is crucial for the overall yield and purity of the final product. For 2'-fluoro modified phosphoramidites, longer coupling times (e.g., 6-15 minutes) are often required compared to standard DNA or RNA monomers to achieve optimal efficiency.[4][5]
-
Purification: The purification of large quantities of oligonucleotides requires scalable and efficient chromatography methods. Ion-exchange (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC) are the most common techniques employed for large-scale purification.[6][7]
-
Impurity Profile: The impurity profile of the final product must be well-characterized and controlled. Impurities can arise from incomplete reactions during the synthesis cycle (e.g., failure sequences) or from side reactions during deprotection.
Large-Scale Synthesis of 2'-Fluoro Phosphoramidite (B1245037) Monomers
The availability of high-quality 2'-fluoro phosphoramidite building blocks is a prerequisite for the successful large-scale synthesis of the corresponding oligonucleotides. The following is a general protocol for the multi-gram synthesis of a 2'-deoxy-2'-fluoro-β-D-arabinonucleoside phosphoramidite.
Protocol: Multi-gram Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinothymidine 3'-phosphoramidite
Materials:
-
Protected 2'-deoxy-2'-fluoro-β-D-arabinothymidine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile (B52724)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Triethylamine (B128534) (TEA)
Procedure:
-
Reaction Setup: In a large, oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dissolve the protected 2'-deoxy-2'-fluoro-β-D-arabinothymidine (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add DIPEA (3.6 equivalents) to the solution, followed by the slow, dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine (e.g., 0.5%) to prevent hydrolysis of the phosphoramidite.
-
Characterization and Storage: Combine the fractions containing the pure product and evaporate the solvent. Dry the resulting white foam under high vacuum. Characterize the final product by ³¹P NMR and mass spectrometry. Store the purified phosphoramidite under an inert atmosphere at -20°C.
Table 1: Comparison of Lab-Scale vs. Large-Scale Phosphoramidite Synthesis
| Parameter | Lab-Scale (1 mmol) | Large-Scale (100 mmol) |
| Starting Nucleoside | ~0.5 g | ~50 g |
| Solvent Volume (DCM) | 10 mL | 1 L |
| Typical Yield | 80-90% | 75-85% |
| Purification Method | Silica Gel Flash Chromatography | Automated Flash Chromatography |
Large-Scale Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
The following protocol outlines the general steps for the automated solid-phase synthesis of 2'-fluoro modified oligonucleotides on a large scale.
Protocol: Automated Solid-Phase Synthesis (10 mmol scale)
Materials:
-
2'-Fluoro phosphoramidite monomers (e.g., 2'F-ANA or 2'F-RNA phosphoramidites)
-
Solid support (e.g., high-loading polystyrene)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine) or sulfurizing agent (for phosphorothioates)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
The synthesis is performed on an automated, large-scale oligonucleotide synthesizer. The following steps constitute one synthesis cycle, which is repeated for each nucleotide addition.
-
Deprotection (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The 2'-fluoro phosphoramidite monomer and the activator solution are delivered to the synthesis column. The coupling time is extended to 6-15 minutes to ensure high coupling efficiency.[4][5]
-
Capping: Any unreacted 5'-hydroxyl groups are capped by treatment with the capping solutions to prevent the formation of failure sequences.
-
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by oxidation or a phosphorothioate (B77711) triester by sulfurization.
-
Washing: The column is washed with anhydrous acetonitrile to remove excess reagents before the next cycle begins.
Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Automated solid-phase synthesis cycle.
Cleavage, Deprotection, and Purification
Protocol: Cleavage and Deprotection
-
Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.
-
Base and Phosphate Deprotection: The same solution is used to remove the protecting groups from the nucleobases and the phosphate backbone. This step is typically performed at an elevated temperature (e.g., 55-65°C) for several hours.
-
Solvent Removal: The solution is then cooled, and the solvent is removed by evaporation.
Protocol: Large-Scale Purification by Ion-Exchange Chromatography
Materials:
-
Crude deprotected oligonucleotide
-
Anion-exchange chromatography column and system
-
Mobile Phase A: Aqueous buffer (e.g., sodium phosphate)
-
Mobile Phase B: High-salt aqueous buffer (e.g., sodium phosphate with sodium bromide)
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in an appropriate buffer and adjust the pH and conductivity.
-
Column Equilibration: Equilibrate the anion-exchange column with the starting mobile phase conditions.
-
Sample Loading: Load the oligonucleotide solution onto the column.
-
Elution: Elute the bound oligonucleotide using a salt gradient (increasing concentration of Mobile Phase B). The full-length product will elute at a specific salt concentration, separated from shorter failure sequences.
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC or mass spectrometry to identify those containing the pure product.
-
Desalting and Lyophilization: Pool the pure fractions, desalt the solution (e.g., by tangential flow filtration), and lyophilize to obtain the final product as a solid.
Table 2: Comparison of Lab-Scale vs. Large-Scale Purification of a 20-mer 2'-Fluoro Modified Oligonucleotide
| Parameter | Lab-Scale (1 µmol) | Large-Scale (10 mmol) |
| Crude Material | ~20 mg | ~20 g |
| Purification Method | Preparative RP-HPLC | Preparative IEX Chromatography |
| Typical Purity | >90% | >95%[4][8] |
| Typical Yield | 30-50% | 60-90%[4][8] |
Diagram 2: Purification and Downstream Processing Workflow
Caption: Post-synthesis purification workflow.
Conclusion
The successful scaling up of 2'-fluoro modified oligonucleotide synthesis is a multi-faceted process that requires careful optimization of each step, from the synthesis of the phosphoramidite building blocks to the final purification of the oligonucleotide product. By implementing robust and scalable protocols, it is possible to achieve high-purity, multi-kilogram quantities of these important therapeutic and diagnostic molecules. The protocols and data presented in this document provide a framework for researchers, scientists, and drug development professionals to navigate the challenges of large-scale oligonucleotide manufacturing.
References
- 1. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. scispace.com [scispace.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Large-Scale Oligonucleotide Manufacturing | Scale-up Production of Oligonucleotides | Eurogentec [eurogentec.com]
- 7. labcluster.com [labcluster.com]
- 8. US7202264B2 - Supports for oligomer synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for Manual Oligonucleotide Synthesis with 2'-Fluoro-deoxyCytidine (2'-F-dC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutics and diagnostics. 2'-Fluoro (2'-F) modifications, in particular, offer a favorable combination of increased nuclease resistance and high binding affinity to target RNA, making them valuable in the development of antisense oligonucleotides, siRNAs, and aptamers. This document provides a detailed experimental setup and protocol for the manual solid-phase synthesis of oligonucleotides containing 2'-Fluoro-deoxyCytidine (2'-F-dC) using phosphoramidite (B1245037) chemistry.
Manual synthesis offers a cost-effective and flexible alternative to automated synthesis, particularly for small-scale and research-level production of modified oligonucleotides. This protocol is designed to guide researchers through the entire process, from reagent preparation to final product purification and analysis.
Materials and Reagents
| Reagent | Supplier | Grade |
| N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite | Various | Oligonucleotide synthesis grade |
| Standard DNA phosphoramidites (dA, dG, T) | Various | Oligonucleotide synthesis grade |
| Controlled Pore Glass (CPG) solid support (pre-loaded with first nucleoside) | Various | 500 Å or 1000 Å |
| Anhydrous Acetonitrile (B52724) (CH3CN) | Various | DNA synthesis grade (<30 ppm H2O) |
| Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) | Various | Reagent grade |
| Dichloromethane (DCM) | Various | Anhydrous |
| Activator Solution (e.g., 0.45 M 1H-Tetrazole in Acetonitrile or 0.25 M DCI in Acetonitrile) | Various | Oligonucleotide synthesis grade |
| Capping Solution A (Acetic Anhydride/Pyridine/THF) | Various | Oligonucleotide synthesis grade |
| Capping Solution B (10% N-Methylimidazole/THF) | Various | Oligonucleotide synthesis grade |
| Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water) | Various | Oligonucleotide synthesis grade |
| Ammonium (B1175870) Hydroxide (B78521) (NH4OH) | Various | 28-30% solution |
| Methylamine (CH3NH2) | Various | 40% aqueous solution |
| Triethylamine trihydrofluoride (TEA·3HF) | Various | Reagent grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
Equipment
-
Manual oligonucleotide synthesis vessel (e.g., fritted glass column or syringe with a frit)
-
Vacuum manifold
-
Inert gas (Argon or Nitrogen) supply with regulator and tubing
-
Syringes and needles (various sizes)
-
Glass vials and bottles for reagent storage
-
Rotary evaporator
-
Heating block or water bath
-
HPLC system with a reverse-phase column for purification and analysis
-
Mass spectrometer (for product verification)
-
Lyophilizer
Experimental Protocols
Reagent Preparation
-
Phosphoramidite Solutions (0.1 M): Dissolve the required amount of 2'-F-dC and standard phosphoramidites in anhydrous acetonitrile in a sealed vial under an inert atmosphere. For example, to prepare 1 mL of a 0.1 M solution of a phosphoramidite with a molecular weight of 850 g/mol , dissolve 85 mg of the phosphoramidite in 1 mL of anhydrous acetonitrile.
-
Deblocking Solution (3% DCA in DCM): Carefully add 3 mL of dichloroacetic acid to 97 mL of anhydrous dichloromethane.
-
Cleavage and Deprotection Solution (AMA): Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh before use.
Manual Solid-Phase Synthesis Cycle (1 µmol scale)
The following protocol describes the steps for one coupling cycle. This cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain. The synthesis is performed in a manual synthesis vessel.
Troubleshooting & Optimization
low coupling efficiency with 5'-O-DMT-N4-Ac-2'-F-dC phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 5'-O-DMT-N4-Ac-2'-F-dC phosphoramidite (B1245037) during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for this compound phosphoramidite?
For modified phosphoramidites like 2'-Fluoro-dC, a coupling efficiency of greater than 98% is generally expected. Efficiencies below this threshold may indicate underlying issues with reagents, protocol, or instrumentation that require troubleshooting. A seemingly small decrease in coupling efficiency can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences.
Q2: How does the 2'-Fluoro modification affect coupling efficiency?
The 2'-Fluoro modification can introduce steric hindrance, which may impede the coupling reaction compared to standard DNA phosphoramidites. This can necessitate optimization of the synthesis protocol, such as extending the coupling time, to ensure complete reaction.
Q3: What are the most common causes of low coupling efficiency with this modified phosphoramidite?
The most frequent causes of low coupling efficiency are:
-
Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite or react with the activated intermediate, preventing successful coupling.[1][2]
-
Degraded Reagents: The phosphoramidite, activator, and solvents have a limited shelf life and can degrade over time, leading to reduced reactivity.
-
Suboptimal Synthesis Protocol: Inadequate coupling time or incorrect activator concentration can result in incomplete coupling reactions.
-
Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent the necessary reagents from reaching the synthesis column in the correct amounts.
Q4: Which activator is recommended for coupling 2'-F-dC phosphoramidite?
While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for sterically hindered monomers like 2'-modified phosphoramidites.[1][3] Commonly used activators include:
-
5-Ethylthio-1H-tetrazole (ETT): A good general-purpose activator that is more acidic than 1H-Tetrazole, leading to faster coupling.[3][4]
-
5-Benzylthio-1H-tetrazole (BTT): Often favored for sterically hindered monomers, including those used in RNA synthesis.[3]
-
4,5-Dicyanoimidazole (DCI): A less acidic but more nucleophilic activator that is highly soluble in acetonitrile (B52724) and can significantly increase the reaction rate.[3][5][6]
The choice of activator may require optimization for your specific synthesis conditions.
Q5: How can I monitor coupling efficiency during synthesis?
A common method for real-time monitoring is through trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the newly added nucleotide during the deblocking step, releasing an orange-colored cation. The absorbance of this cation is measured, and a consistent, strong signal at each cycle indicates high coupling efficiency. A significant drop in the signal after the coupling of the 2'-F-dC phosphoramidite suggests a problem with that specific coupling step.
Troubleshooting Guide
Low coupling efficiency with this compound phosphoramidite can be systematically addressed by evaluating reagents, the synthesis protocol, and the synthesizer.
Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Step 1: Verify Reagent Quality and Handling
The primary cause of poor coupling is often related to the quality and handling of the reagents.
-
Phosphoramidite:
-
Action: Use fresh, high-quality this compound phosphoramidite.
-
Rationale: Phosphoramidites can degrade over time, especially if exposed to moisture or oxygen. Visually inspect the powder; it should be white and free-flowing. Clumping or discoloration can indicate degradation.
-
Pro Tip: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
-
Activator:
-
Action: Prepare a fresh solution of the activator.
-
Rationale: Activator solutions can lose their potency over time. Ensure the activator is fully dissolved at the correct concentration.
-
-
Solvents:
-
Action: Use anhydrous acetonitrile with a water content of less than 30 ppm (ideally below 10 ppm).
-
Rationale: Moisture in the acetonitrile will compete with the 5'-hydroxyl groups on the growing oligonucleotide chain for reaction with the activated phosphoramidite, thereby reducing coupling efficiency.[1][2]
-
Pro Tip: Purchase acetonitrile in septum-sealed bottles and consider adding molecular sieves to the solvent bottle on the synthesizer.
-
Step 2: Review and Optimize the Synthesis Protocol
For modified phosphoramidites, the standard DNA synthesis protocol may not be optimal.
-
Coupling Time:
-
Action: Increase the coupling time for the 2'-F-dC phosphoramidite.
-
Rationale: The steric hindrance from the 2'-Fluoro group can slow down the coupling reaction. Extending the coupling time to 5-15 minutes can significantly improve efficiency.
-
Recommendation: Start by doubling the standard coupling time and optimize from there.
-
-
Activator Concentration and Choice:
-
Action: Ensure the activator concentration is optimal and consider using a more potent activator like ETT, BTT, or DCI.
-
Rationale: A higher concentration or a more potent activator can help overcome the steric hindrance of the modified nucleoside.
-
-
Double Coupling:
-
Action: Perform a double coupling for the 2'-F-dC phosphoramidite.
-
Rationale: A second delivery of the phosphoramidite and activator immediately after the first can help drive the reaction to completion and couple any remaining unreacted 5'-hydroxyl groups.
-
Step 3: Inspect the Synthesizer and Fluidics
Mechanical issues with the DNA synthesizer can lead to inefficient reagent delivery.
-
Leaks:
-
Action: Perform a thorough inspection of the synthesizer for any leaks in the reagent lines, fittings, and valves.
-
Rationale: Leaks can lead to a loss of pressure and incomplete reagent delivery to the synthesis column.
-
-
Blocked Lines:
-
Action: Ensure all lines and valves are clean and not blocked.
-
Rationale: Clogged lines can prevent the necessary reagents from reaching the column in the correct amounts.
-
-
Incorrect Reagent Delivery:
-
Action: Calibrate the synthesizer to ensure it is delivering the correct volume of each reagent.
-
Rationale: Inaccurate delivery of the phosphoramidite or activator will lead to a suboptimal reaction stoichiometry and reduced coupling efficiency.
-
Data Presentation
The following table summarizes the recommended starting conditions for the coupling of 2'-modified phosphoramidites. These are general guidelines and may require optimization for your specific sequence and synthesizer.
| Parameter | Standard DNA Phosphoramidites | Recommended for 2'-Fluoro-dC Phosphoramidite | Rationale for Change |
| Phosphoramidite Conc. | 0.05 - 0.1 M | 0.1 M | Ensures sufficient reagent for efficient reaction. |
| Activator | 1H-Tetrazole | ETT, BTT, or DCI | More potent activators overcome steric hindrance.[3] |
| Activator Conc. | 0.25 - 0.5 M | 0.25 - 0.5 M (ETT/BTT), up to 1.0 M (DCI) | Higher concentration can improve reaction kinetics. |
| Coupling Time | 30 - 120 seconds | 5 - 15 minutes | Allows more time for the sterically hindered reaction to proceed to completion. |
| Coupling Efficiency | >99% | >98% | A realistic target for modified phosphoramidites. |
Experimental Protocols
Protocol 1: Standard Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.
Diagram 2: Oligonucleotide Synthesis Cycle
Caption: The four main steps of the phosphoramidite synthesis cycle.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Purpose: Removal of the 5'-O-DMT protecting group from the solid support-bound nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.[7]
-
Time: 60-120 seconds.
-
-
Coupling:
-
Reagents: this compound phosphoramidite solution (0.1 M in anhydrous acetonitrile) and activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Purpose: Formation of a phosphite triester linkage between the incoming phosphoramidite and the 5'-hydroxyl group of the support-bound nucleotide.
-
Time: 5-15 minutes (extended for 2'-F-dC).
-
-
Capping:
-
Reagents: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF).
-
Purpose: Acetylation of any unreacted 5'-hydroxyl groups to prevent their participation in subsequent coupling cycles, which would result in n-1 shortmer sequences.
-
Time: 30-60 seconds.
-
-
Oxidation:
-
Reagent: 0.02-0.1 M Iodine in THF/Pyridine/Water.
-
Purpose: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.
-
Time: 30-60 seconds.
-
Protocol 2: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.
-
Start with high-quality, DNA synthesis grade acetonitrile with a specified low water content (<30 ppm).
-
To further dry the acetonitrile, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.
-
Alternatively, add activated molecular sieves to the acetonitrile bottle on the synthesizer and allow it to stand for at least 24 hours before use.
-
Always handle acetonitrile under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of N4-acetyl-2'-F-dC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the incomplete deprotection of the N4-acetyl group from 2'-fluoro-2'-deoxycytidine (2'-F-dC) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I identify incomplete deprotection of the N4-acetyl group on 2'-F-dC?
A1: Incomplete deprotection is typically identified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reverse-Phase HPLC (RP-HPLC): When analyzing the crude, deprotected oligonucleotide, an incompletely deprotected species will appear as a later-eluting peak compared to the main product peak. This is due to the hydrophobicity of the acetyl group, which increases its retention time on a C18 column.[1]
-
Mass Spectrometry (MS): The presence of the N4-acetyl group will result in a mass increase of 42.04 Da (C₂H₂O) for each incompletely deprotected cytidine (B196190) residue compared to the expected molecular weight of the fully deprotected oligonucleotide.
Q2: What are the common causes of incomplete N4-acetyl deprotection on 2'-F-dC?
A2: Several factors can contribute to incomplete deprotection:
-
Suboptimal Deprotection Conditions: Insufficient time, temperature, or reagent concentration can lead to incomplete removal of the acetyl group. Harsh deprotection conditions, on the other hand, can damage sensitive modified bases.[2]
-
Reagent Quality: The use of old or improperly stored deprotection reagents, such as ammonium (B1175870) hydroxide (B78521), can result in reduced efficacy. It is crucial to use fresh reagents.[3][4]
-
Steric Hindrance: While less of a factor for the acetyl group compared to the bulkier benzoyl group, the local sequence context and oligonucleotide structure could potentially hinder the access of the deprotection reagent.[1]
Q3: What are the recommended deprotection conditions for oligonucleotides containing N4-acetyl-2'-F-dC?
A3: Oligonucleotides containing 2'-F-RNA are generally treated similarly to DNA during deprotection.[3][4][5] The N4-acetyl protecting group on dC is recommended to avoid base modification, especially when using faster deprotection methods.[3][4][5]
-
Standard Deprotection: A common method involves using concentrated ammonium hydroxide (28-33%) at an elevated temperature. For example, heating at 55°C for 8-16 hours is a typical protocol.[1]
-
UltraFAST Deprotection: A mixture of ammonium hydroxide and methylamine (B109427) (AMA) can significantly reduce deprotection times to as little as 10-15 minutes at 65°C.[1][3][4][5] It is important to use Ac-dC with this method to prevent side reactions.[3][4][5]
Q4: Are there alternative protecting groups for 2'-F-dC that might be easier to remove?
A4: While N4-acetyl is generally the preferred protecting group for cytidine, especially for rapid deprotection protocols, other protecting groups are used for other nucleobases (e.g., Pac-dA, iPr-Pac-dG) in "UltraMILD" synthesis strategies.[3] However, for cytidine, the acetyl group is favored for its lability under various conditions without causing side product formation, unlike the N4-benzoyl group which can lead to transamination with methylamine.[1][3]
Q5: Can the capping step in solid-phase synthesis affect the final deprotection?
A5: Yes, the capping reagent can influence the required deprotection conditions. If acetic anhydride (B1165640) is used as the capping agent, it can lead to the formation of N-acetylated guanosine (B1672433) (Ac-dG). To remove this, a longer deprotection time (e.g., overnight at room temperature) may be necessary if using milder conditions.[3] Using phenoxyacetic anhydride during capping allows for milder and shorter deprotection times.[3][4]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Later-eluting peak in RP-HPLC analysis | Incomplete removal of the N4-acetyl group. | 1. Extend Deprotection Time/Increase Temperature: Increase the duration or temperature of the deprotection step within the recommended range. 2. Use Fresh Reagents: Ensure that the ammonium hydroxide or AMA solution is fresh.[3][4] 3. Switch to a Stronger Reagent: If using milder conditions, consider switching to a more robust method like AMA deprotection. |
| Observed mass is higher than expected by multiples of ~42 Da | One or more N4-acetyl groups remain on cytidine residues. | 1. Re-treat the Oligonucleotide: Subject the partially deprotected oligonucleotide to the deprotection conditions again. 2. Optimize Future Deprotections: For subsequent syntheses, increase the deprotection time or temperature.[1] |
| Formation of unexpected side products | Use of an incompatible protecting group/deprotection reagent combination (e.g., Bz-dC with AMA). | 1. Use N4-acetyl-dC: For syntheses that will be deprotected with AMA, ensure that Ac-dC is used instead of Bz-dC to avoid transamination.[1][3][4][5] 2. Modify Capping Step: Consider using phenoxyacetic anhydride for capping to allow for milder deprotection conditions.[3][4] |
Quantitative Data
Table 1: Deprotection Conditions for Oligonucleotides Containing Ac-dC
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | A standard and reliable method.[1] |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | "UltraFAST" method; requires the use of Ac-dC.[1][3] |
| Ammonium Hydroxide/Methylamine (AMA) | 55°C | 10 minutes | |
| Ammonium Hydroxide/Methylamine (AMA) | 37°C | 30 minutes | Lower temperature options for more sensitive oligonucleotides.[4] |
| Ammonium Hydroxide/Methylamine (AMA) | Room Temperature | 120 minutes | |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | "UltraMILD" conditions, suitable when used with UltraMILD monomers and phenoxyacetic anhydride capping.[3][4] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Cleavage from Support: Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the synthesis column. Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.[1]
-
Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a screw-cap vial. Seal the vial tightly.
-
Heat the vial at 55°C for 8-16 hours. For oligonucleotides with a high 2'-F-dC content, consider the longer end of this time range.[1]
-
Work-up: Cool the vial to room temperature. Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for analysis or purification.
Protocol 2: UltraFAST Deprotection with AMA
-
Cleavage and Deprotection: Add 1-2 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) to the synthesis column.
-
Transfer the solution to a screw-cap vial and seal it tightly.
-
Heat the vial at 65°C for 10-15 minutes.[1]
-
Work-up: Cool the vial to room temperature. Evaporate the AMA solution to dryness.
-
Resuspend the oligonucleotide for subsequent analysis or purification.
Protocol 3: Analysis by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dilute a small aliquot of the deprotected oligonucleotide in an appropriate mobile phase, such as 0.1 M TEAA.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 x 4.6 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.
-
Gradient: A typical gradient for a DMT-off oligonucleotide would be 5-20% Mobile Phase A over 15-20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: Analyze the chromatogram for the presence of later-eluting peaks relative to the main product peak, which may indicate incomplete deprotection.
Visualizations
Caption: Troubleshooting workflow for incomplete N4-acetyl deprotection.
Caption: Decision tree for selecting an appropriate deprotection strategy.
References
Technical Support Center: 2'-Fluoro Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of 2'-fluoro modified oligonucleotides. It is intended for researchers, scientists, and professionals in drug development who are utilizing these modified nucleic acids in their work.
Troubleshooting Guide
This guide addresses common issues observed during 2'-fluoro oligonucleotide synthesis, offering potential causes and solutions to ensure the highest quality product.
| Observed Problem | Potential Cause | Recommended Action |
| Mass spectrometry shows unexpected peaks, including a significant peak at -18 Da from the target mass. | Loss of HF and subsequent hydrolysis: Harsh deprotection conditions can lead to the elimination of hydrogen fluoride (B91410) (HF) from a 2'-fluoro nucleoside, followed by the addition of a water molecule. This results in the formation of a 2'-hydroxyl group with an inverted stereochemistry (arabinonucleoside), causing a net mass change of -2 Da from the intended mass, but often the intermediate dehydrated product (-20 Da) is also observed.[] | - Use milder deprotection conditions. Avoid prolonged heating and strong amine bases like methylamine (B109427), especially with 2'-fluorouridine.[2]- Consider using ammonium (B1175870) hydroxide (B78521) at a controlled temperature (e.g., 55°C) for a sufficient duration to ensure complete deprotection without significant degradation.[3][4][5] |
| Presence of n-1, n-2, and other truncated sequences upon analysis (e.g., HPLC, PAGE, or mass spectrometry). | Low coupling efficiency: Incomplete reaction of the phosphoramidite (B1245037) with the growing oligonucleotide chain in one or more cycles leads to shorter, "failure" sequences.[] This can be caused by:- Moisture in reagents or solvents.[6]- Degraded phosphoramidite.- Suboptimal activator concentration or activity.- Steric hindrance from the 2'-fluoro modification or specific sequence contexts. | - Ensure all reagents, especially the acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous.[6]- Use freshly prepared or properly stored phosphoramidite solutions.- Optimize coupling time; a longer coupling time may be necessary for 2'-fluoro amidites compared to standard DNA amidites.- Consider double coupling for problematic positions in the sequence. |
| Mass spectrometry reveals adducts with a mass increase of +53 Da. | Acrylonitrile (B1666552) Adduct Formation: During deprotection, the β-cyanoethyl phosphate (B84403) protecting group is removed, generating acrylonitrile as a byproduct. This reactive species can undergo a Michael addition with nucleobases, most commonly thymine, to form an N3-cyanoethylthymine adduct (+53 Da).[2][7] | - Before cleavage and deprotection with ammonia (B1221849) or other amines, perform a pre-wash of the solid support with a non-nucleophilic base solution, such as 10% diethylamine (B46881) in acetonitrile. This step removes the cyanoethyl groups and washes away the resulting acrylonitrile before it can react with the oligonucleotide.[2][8] |
| Evidence of chain cleavage, particularly at purine (B94841) residues. | Depurination: Although 2'-fluoro modifications enhance stability against acid-catalyzed hydrolysis compared to DNA, the glycosidic bond of purines can still be cleaved by the acid used for DMT group removal (detritylation), especially with prolonged exposure.[] | - Minimize the time of exposure to the detritylation reagent.- Ensure the detritylation solution is fresh and of the correct concentration.- For particularly acid-sensitive sequences, consider using a milder detritylation reagent. |
| Broad or poorly resolved peaks in HPLC purification. | Multiple co-eluting impurities: This can be a result of a combination of the issues mentioned above, such as the presence of n-1 sequences that are difficult to separate from the full-length product, or various adducts.[6] | - Address the root causes of side reactions (coupling efficiency, deprotection conditions).- Optimize HPLC purification conditions (e.g., gradient, temperature, ion-pairing reagent) to improve the resolution between the desired product and impurities. |
| Low final yield of the purified oligonucleotide. | Cumulative effect of side reactions: Each side reaction contributes to a loss of the full-length product, leading to a low overall yield. | - Systematically troubleshoot each step of the synthesis process, from raw material quality to final deprotection, to minimize all potential side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to prevent side reactions in 2'-fluoro oligonucleotide synthesis?
A1: While every step is important, ensuring anhydrous conditions during the coupling step is critical to prevent the formation of truncated sequences (n-1, etc.), which is a very common impurity.[6] Equally important is the optimization of the final cleavage and deprotection step to avoid degradation of the 2'-fluoro modifications and the formation of adducts.[][2]
Q2: Can I use fast deprotection methods like AMA (Ammonium Hydroxide/Methylamine) for my 2'-fluoro oligonucleotides?
A2: Caution is advised when using strong amine bases like methylamine (a component of AMA) for deprotecting oligonucleotides containing 2'-fluorouridine, as it can lead to degradation.[2] For mixed sequences, the risk of side reactions should be evaluated. Standard deprotection with ammonium hydroxide is generally a safer, albeit slower, option.[5]
Q3: I observe a -20 Da peak in my mass spectrometry data. What is it?
A3: A -20 Da peak from the expected mass is indicative of the loss of hydrogen fluoride (HF) from a 2'-fluoro nucleotide. This is often an intermediate in a degradation pathway that can subsequently react with water to form a 2'-arabino-hydroxy nucleotide (a net -2 Da change from the starting material).[] This side reaction is typically promoted by harsh deprotection conditions.
Q4: How can I avoid the formation of +53 Da adducts on my oligonucleotide?
A4: A +53 Da adduct is characteristic of the addition of acrylonitrile to a nucleobase, most commonly thymine. To prevent this, a pre-treatment of the CPG-bound oligonucleotide with a solution of a non-nucleophilic base like triethylamine (B128534) or diethylamine in acetonitrile is recommended before the final ammonolysis step. This procedure removes the cyanoethyl protecting groups and the resulting acrylonitrile is washed away before it has a chance to react with the oligonucleotide.[2][7][8]
Q5: Are there any sequence-specific considerations for 2'-fluoro oligonucleotide synthesis?
A5: Yes, sequences with long stretches of 2'-fluoro modified nucleotides or specific challenging motifs may exhibit lower coupling efficiencies. It is advisable to monitor the trityl release during synthesis as an indicator of coupling efficiency and consider extended coupling times or double coupling for difficult stretches.
Q6: My 2'-fluoro oligonucleotide is pure, but shows cellular toxicity. What could be the cause?
A6: 2'-fluoro modified oligonucleotides, particularly when combined with a phosphorothioate (B77711) backbone, have been reported to cause non-specific binding to cellular proteins, which can lead to toxicity and other off-target effects.[9][10] This is an inherent property of the modification and should be considered during the design and application of the oligonucleotide.
Experimental Protocols
Protocol 1: Pre-Deprotection Wash to Prevent Acrylonitrile Adducts
Objective: To remove the cyanoethyl protecting groups and the resulting acrylonitrile byproduct from the solid support-bound oligonucleotide prior to the final cleavage and deprotection step.
Materials:
-
Oligonucleotide synthesis column containing the CPG-bound 2'-fluoro oligonucleotide.
-
10% (v/v) Diethylamine in anhydrous acetonitrile.
-
Anhydrous acetonitrile (ACN).
-
Syringe or automated synthesizer capable of delivering the wash solution.
Procedure:
-
Following the completion of the oligonucleotide synthesis, keep the final DMT group on (DMT-on).
-
Pass 2 mL of the 10% diethylamine in acetonitrile solution through the synthesis column over a period of 5 minutes.
-
Wash the column thoroughly with 5 mL of anhydrous acetonitrile to remove the diethylamine and the cleaved protecting groups.
-
Dry the support with a stream of argon or inert gas.
-
Proceed immediately to the standard cleavage and deprotection protocol (e.g., with ammonium hydroxide).
Protocol 2: Mild Deprotection of 2'-Fluoro Oligonucleotides
Objective: To cleave the oligonucleotide from the solid support and remove the base-protecting groups under conditions that minimize the degradation of 2'-fluoro nucleotides.
Materials:
-
Dried CPG support with the synthesized oligonucleotide from Protocol 1.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap, chemically resistant vial.
-
Heating block or oven set to 55°C.
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Heat the vial at 55°C for 12-16 hours.
-
After cooling to room temperature, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Rinse the CPG with a small amount of water and combine the rinse with the supernatant.
-
The oligonucleotide solution is now ready for purification (e.g., HPLC or desalting).
Visualizations
Caption: Automated 2'-fluoro oligonucleotide synthesis and processing workflow.
Caption: Troubleshooting flowchart for identifying side reactions.
References
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Synthesis of High-Quality Antisense Drugs. Addition of Acrylonitrile to Phosphorothioate Oligonucleotides: Adduct Characterization and Avoidance | Semantic Scholar [semanticscholar.org]
- 8. glenresearch.com [glenresearch.com]
- 9. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detritylation of 5'-O-DMT-N4-Ac-2'-F-dC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the detritylation step for 5'-O-DMT-N4-Ac-2'-F-dC in oligonucleotide synthesis. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges and ensure efficient and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the detritylation step in oligonucleotide synthesis?
The detritylation step is a critical part of solid-phase oligonucleotide synthesis. It involves the removal of the 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing oligonucleotide chain. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction with the next phosphoramidite (B1245037) monomer.
Q2: How does the 2'-Fluoro modification in this compound affect the detritylation step?
The presence of a fluorine atom at the 2'-position of the deoxyribose sugar generally increases the stability of the N-glycosidic bond. This enhanced stability makes the 2'-fluoro modified nucleoside more resistant to acid-catalyzed depurination, a common side reaction during detritylation. Consequently, harsher acidic conditions, such as a slightly higher acid concentration or a longer reaction time, may be tolerated without significant degradation of the oligonucleotide.
Q3: Is the N4-Acetyl protecting group on the cytidine (B196190) base labile during detritylation?
The N4-acetyl group (Ac) is a standard protecting group for cytidine and is generally stable under the acidic conditions used for detritylation. While prolonged exposure to strong acids should be avoided, standard detritylation protocols are designed to selectively remove the DMT group without cleaving the N4-acetyl group. The final deprotection of the oligonucleotide using a basic solution will remove the N4-acetyl group.
Q4: What are the most common problems encountered during the detritylation of this modified nucleoside?
The most frequent issues are:
-
Incomplete Detritylation: This leads to the capping of the unreacted 5'-hydroxyl group in the subsequent step, resulting in truncated sequences (n-1 shortmers) and a lower yield of the full-length oligonucleotide.
-
Depurination: Although less of a concern with the 2'-fluoro modification, excessive acid exposure can still lead to the cleavage of the glycosidic bond, particularly at purine (B94841) bases within the sequence, creating abasic sites and leading to chain cleavage.
Q5: Which acids are typically used for detritylation, and what are their pros and cons?
The most common acids are Trichloroacetic acid (TCA) and Dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane (B109758) (DCM).
-
Trichloroacetic Acid (TCA): It is a stronger acid, leading to faster detritylation. However, it also carries a higher risk of causing depurination, especially in sensitive sequences.[1]
-
Dichloroacetic Acid (DCA): As a weaker acid, DCA is less likely to cause depurination and is often the preferred choice for longer oligonucleotides or sequences containing sensitive modifications.[1] The trade-off is a slower reaction time, which may need to be extended to ensure complete detritylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detritylation of oligonucleotides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length product; presence of n-1 sequences | Incomplete detritylation. | - Increase detritylation time: Extend the acid treatment time in increments of 30 seconds. - Increase acid concentration: Cautiously increase the concentration of DCA or TCA. For example, if using 3% DCA, consider increasing to 5%. - Check reagent quality: Ensure the detritylation solution is fresh and anhydrous. Old or wet reagents can be less effective. |
| Presence of shorter fragments upon analysis | Depurination followed by chain cleavage during final deprotection. | - Switch to a weaker acid: If using TCA, switch to DCA.[1] - Decrease acid concentration: Reduce the concentration of the acid used for detritylation. - Reduce detritylation time: Minimize the acid exposure to the shortest time required for complete detritylation. - Ensure anhydrous conditions: Water can exacerbate depurination. |
| Inconsistent detritylation results between synthesis runs | - Fluctuations in ambient temperature. - Inconsistent reagent delivery on the synthesizer. | - Maintain a stable laboratory temperature. - Perform regular maintenance on the synthesizer to ensure accurate and consistent reagent delivery. |
| Discoloration of the support material | Potential side reactions or impurities in reagents. | - Use high-purity reagents. - Ensure proper washing steps before and after detritylation to remove any byproducts. |
Data Presentation: Example Detritylation Conditions for 2'-Fluoro Modified Oligonucleotides
The following table summarizes detritylation conditions reported in the literature for oligonucleotides containing 2'-fluoro modified nucleosides. These serve as a starting point for optimization.
| Oligonucleotide Type | Detritylation Reagent | Concentration | Time | Reference |
| Oligonucleotide containing 5-fluoro-2'-deoxycytidine | Trichloroacetic acid (TCA) | 1% in Dichloromethane | Not specified | [2] |
| 2'-Fluoroarabinonucleotides (2'F-ANA) with MMTr protection | Dichloroacetic acid (DCA) | 3% in Dichloromethane | 150 seconds | [3] |
| Oligo-2'-fluoro-2'-deoxynucleotide N3'->P5' phosphoramidates | Dichloroacetic acid (DCA) | 5% in Dichloromethane | 1 minute | [4] |
| Standard DNA Oligonucleotides (for comparison) | Dichloroacetic acid (DCA) | 3% in Dichloromethane | Varies (typically 60-120s) | [1] |
| Standard DNA Oligonucleotides (for comparison) | Trichloroacetic acid (TCA) | 3% in Dichloromethane | Varies (typically 30-60s) | [1] |
Experimental Protocols
Protocol 1: On-Column Detritylation during Automated Solid-Phase Synthesis
This protocol describes a typical detritylation step for an oligonucleotide containing this compound on an automated DNA/RNA synthesizer.
Reagents:
-
Detritylation Solution: 3-5% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Washing Solution: Anhydrous Acetonitrile (B52724) (ACN).
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.
-
Capping Solution B: N-Methylimidazole in THF.
Procedure:
-
Pre-Detritylation Wash: Following the oxidation/sulfurization step of the previous cycle, thoroughly wash the synthesis column with anhydrous acetonitrile to remove residual reagents and water.
-
Detritylation: Deliver the detritylation solution (e.g., 3% DCA in DCM) to the synthesis column and allow it to react for a predetermined time (e.g., 90-150 seconds). The eluent containing the orange DMT cation can be collected for trityl monitoring to assess coupling efficiency.
-
Post-Detritylation Wash: Wash the column extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Proceed to Coupling: The oligonucleotide with the free 5'-hydroxyl group is now ready for the coupling step with the next phosphoramidite.
Protocol 2: Off-Column (Solution-Phase) Detritylation after Purification
This protocol is suitable for detritylating a purified DMT-on oligonucleotide in solution.
Reagents:
-
80% Acetic Acid in water.
-
3 M Sodium Acetate (B1210297) solution.
-
Ethanol (B145695) (95% and 100%).
Procedure:
-
Dissolution: Dissolve the lyophilized DMT-on oligonucleotide in 80% acetic acid (e.g., 100 µL per 1-5 OD of oligonucleotide).
-
Incubation: Let the solution stand at room temperature for 15-30 minutes.
-
Precipitation: Add 3 M sodium acetate (0.1 volumes) and cold 100% ethanol (3 volumes) to the solution.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the detritylated oligonucleotide.
-
Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.
-
Drying: Remove the supernatant and dry the oligonucleotide pellet under vacuum.
-
Resuspension: Resuspend the dried, detritylated oligonucleotide in an appropriate buffer or nuclease-free water.
Mandatory Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle highlighting the detritylation step.
Caption: Troubleshooting logic for low-yield oligonucleotide synthesis focusing on detritylation.
References
Technical Support Center: Troubleshooting Peak Splitting in HPLC of 2'-F-dC Oligonucleotides
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak splitting issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2'-Fluoro-2'-deoxycytidine (2'-F-dC) modified oligonucleotides. The question-and-answer format directly addresses common problems, offering detailed experimental protocols and data-driven solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing a split or shoulder peak for our 2'-F-dC containing oligonucleotide during ion-pair reversed-phase (IP-RP) HPLC analysis. What are the potential causes?
Peak splitting for a modified oligonucleotide like a 2'-F-dC oligo can stem from several factors, broadly categorized as chromatographic system issues, methodological flaws, or analyte-specific phenomena.
-
Chromatographic System Issues: These are general HPLC problems that can affect any analysis.
-
Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, leading to split peaks.[1][2][3][4]
-
Partially Blocked Frit: A clogged inlet frit on the column can distort the sample band, resulting in peak splitting.[2][4]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and splitting.
-
-
Methodological Issues: These relate to the specific parameters of your HPLC method.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (higher organic content) than the initial mobile phase can cause peak distortion and splitting.[5]
-
Inadequate Mobile Phase Conditions: An incorrect pH, inappropriate ion-pairing reagent concentration, or a poorly optimized gradient can lead to poor peak shape.[6][7][8]
-
Low Temperature: Insufficient column temperature may not be adequate to denature secondary structures of the oligonucleotide, leading to multiple conformations and, consequently, split peaks.[9][10][11]
-
-
Analyte-Specific Issues for 2'-F-dC Oligos: These are unique to the chemical nature of your modified oligonucleotide.
-
Secondary Structures: 2'-F-dC modification can influence the formation of secondary structures like hairpins or duplexes. If these structures are stable under the analytical conditions, they can chromatograph as separate species, leading to multiple peaks.[12][13]
-
Conformational Isomers: The 2'-fluoro modification locks the sugar pucker in a C3'-endo (RNA-like) conformation.[13][14] It's possible that under certain conditions, different conformers of the oligonucleotide exist in equilibrium and are resolved by the HPLC system.
-
Phosphorothioate (B77711) Diastereomers: If your 2'-F-dC oligo also contains phosphorothioate linkages, the presence of diastereomers at the phosphorus center can lead to peak broadening or splitting, as these isomers can have slightly different hydrophobicities.
-
Q2: How can we systematically troubleshoot the peak splitting of our 2'-F-dC oligonucleotide?
A logical, step-by-step approach is crucial for identifying the root cause of peak splitting. The following flowchart outlines a recommended troubleshooting workflow:
Q3: What are the recommended starting conditions and optimization strategies for the mobile phase in IP-RP-HPLC of 2'-F-dC oligos?
The mobile phase composition is critical for achieving good peak shape and resolution. Here are some recommendations:
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Ion-Pair Reagent | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Test different alkylamines (e.g., hexylamine) to alter selectivity.[6][7][8] | The hydrophobicity of the ion-pair reagent affects the retention and resolution of oligonucleotides.[6][15] |
| Counter-Ion | Hexafluoroisopropanol (HFIP) | Adjust concentration (e.g., 100-400 mM). | HFIP is an effective counter-ion that is also MS-compatible.[16] Higher concentrations can improve peak shape. |
| Mobile Phase A | 100 mM HFIP, 8.6 mM TEA in Water | Vary TEA concentration from 5-15 mM.[17] | Optimizing the ion-pair concentration can significantly impact separation. |
| Mobile Phase B | 100 mM HFIP, 8.6 mM TEA in 50:50 Acetonitrile/Water | Adjust the organic modifier (Acetonitrile or Methanol) percentage. | The organic modifier elutes the oligonucleotide from the column. |
| pH | ~7.0 - 8.5 | Adjust pH using the ion-pairing amine and counter-ion. A pH around 8 often yields good results.[18] | Mobile phase pH can influence the charge of the oligonucleotide and its interaction with the stationary phase.[19][17][20] |
Experimental Protocols
Protocol 1: Column Conditioning and Performance Test
-
Objective: To ensure the column is not the source of peak splitting.
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a strong solvent (e.g., 100% Acetonitrile) at a low flow rate (0.2-0.5 mL/min) for 30-60 minutes in the reverse direction.
-
Equilibrate the column in the forward direction with the initial mobile phase for at least 30 minutes.
-
Inject a well-characterized standard oligonucleotide to check for peak shape and efficiency. If peak splitting persists with the standard, the column is likely compromised.
-
Protocol 2: Optimizing Column Temperature to Denature Secondary Structures
-
Objective: To determine if secondary structures are causing peak splitting.
-
Procedure:
-
Set the column temperature to 60 °C and inject the 2'-F-dC oligo.
-
Incrementally increase the temperature in 5-10 °C steps (e.g., 65 °C, 75 °C, up to 85 °C) and inject the sample at each temperature.[9][10][11]
-
Observe the chromatograms for peak merging or sharpening. A significant improvement in peak shape with increasing temperature suggests the presence of secondary structures at lower temperatures.
-
Protocol 3: Sample Solvent Compatibility Test
-
Objective: To rule out peak splitting caused by the injection solvent.
-
Procedure:
-
Prepare two aliquots of your 2'-F-dC oligo.
-
Dissolve the first aliquot in your current sample solvent.
-
Dissolve the second aliquot in the initial mobile phase of your HPLC gradient.
-
Inject both samples under the same conditions. If the peak shape of the sample dissolved in the mobile phase is significantly better, your original sample solvent is likely the cause of the peak splitting.
-
Summary of Quantitative Data for Method Optimization
| Parameter | Range for Optimization | Expected Outcome of Adjustment |
| Column Temperature | 50 - 85 °C | Higher temperatures can denature secondary structures, leading to sharper, single peaks.[9][10][11] |
| Ion-Pair Reagent Concentration (e.g., TEA) | 5 - 20 mM | Increasing concentration generally improves resolution up to a certain point.[6][18] |
| HFIP Concentration | 100 - 400 mM | Higher concentrations can enhance ion-pairing and improve peak shape.[16] |
| Mobile Phase pH | 6.5 - 8.5 | Can affect selectivity and resolution of closely related species.[19][17][20] |
| Gradient Slope | 1-5% B/min | A shallower gradient can improve the resolution of closely eluting species. |
By systematically working through these troubleshooting steps and optimizing your HPLC method, you can effectively diagnose and resolve peak splitting issues for your 2'-F-dC modified oligonucleotides, leading to more accurate and reliable analytical results.
References
- 1. bio-works.com [bio-works.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. diva-portal.org [diva-portal.org]
- 20. pH effects on the separation of oligonucleotides by ion-pair reserved phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Protected 2'-F-dC Nucleosides
Welcome to the Technical Support Center for handling modified nucleosides. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of protected 2'-Fluoro-2'-deoxycytidine (2'-F-dC) nucleosides, including their phosphoramidite (B1245037) derivatives, which are crucial for the synthesis of modified oligonucleotides.
Troubleshooting Guide
This section addresses specific problems you may encounter when protected 2'-F-dC nucleosides fail to dissolve properly during experimental workflows.
Issue 1: My DMT-2'-F-dC phosphoramidite is not fully dissolving in anhydrous acetonitrile (B52724).
Possible Causes:
-
Solvent Quality: The most common cause is the presence of trace amounts of water in the acetonitrile. Phosphoramidites are highly sensitive to moisture, and water can initiate hydrolysis, leading to the formation of less soluble byproducts.[1][2]
-
Compound Purity: The phosphoramidite reagent itself may contain impurities from its synthesis or degradation products from improper storage.
-
Concentration: The target concentration may be too high for the given solvent and temperature. Standard concentrations for oligonucleotide synthesis are typically between 0.05 M and 0.1 M.[1]
-
Intrinsic Solubility: Some modified phosphoramidites, especially those with bulky protecting groups, naturally exhibit lower solubility in standard solvents like acetonitrile.[][4]
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Verify Solvent Quality | Ensure you are using high-quality, DNA-synthesis-grade anhydrous acetonitrile with a water content of less than 30 ppm, preferably under 10 ppm.[1] Always use a freshly opened bottle or a properly stored solvent from a solvent purification system. |
| 2 | Dry the Solvent | Before use, add activated 3Å molecular sieves to the acetonitrile and let it stand for at least 24 hours.[1][5] For immediate use, you can dry the dissolved amidite solution over a small amount of molecular sieves just prior to placing it on the synthesizer.[1] |
| 3 | Attempt Gentle Warming | Gently warm the solution to 30-40°C. This can increase the solubility of many organic compounds. Be cautious not to overheat, as this can accelerate degradation. |
| 4 | Use a Co-Solvent | For particularly difficult-to-dissolve amidites, a co-solvent can be effective. Prepare a solution using a mixture of Dichloromethane (DCM) and Acetonitrile (ACN), such as a 1:1 (v/v) ratio.[6] Ensure the co-solvent is compatible with your synthesizer's tubing and seals.[1] |
| 5 | Sonication | Place the vial in a sonic bath for short intervals (e.g., 1-2 minutes) to help break up aggregates and promote dissolution. Avoid over-sonication, which can generate heat. |
| 6 | Reduce Concentration | If the above steps fail, reduce the target concentration. While higher concentrations are often preferred for coupling efficiency, a lower concentration (e.g., 0.067 M) is better than a partially dissolved suspension.[6] |
Issue 2: The dissolved 2'-F-dC phosphoramidite solution appears cloudy or forms a precipitate over time.
Possible Causes:
-
Hydrolysis: This is a strong indication that the phosphoramidite is degrading due to moisture contamination in the solvent or from ambient air.[2] Hydrolysis leads to the formation of H-phosphonate and other species that are less soluble.
-
Temperature Fluctuation: The compound may have been dissolved at a higher temperature and is now precipitating as it cools to room temperature.
-
Base Instability: Trace amounts of acid can catalyze hydrolysis.[2] Conversely, excess base left over from purification can also sometimes be an issue.[1]
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Store Properly | Always store phosphoramidite solutions under a dry, inert atmosphere (e.g., Argon). Keep vials tightly sealed with parafilm when not on the synthesizer. Store at the recommended temperature (typically 2-8°C for short-term, -20°C for long-term).[7] |
| 2 | Re-dissolve and Filter | If precipitation occurs, gently warm the solution to re-dissolve the compound. If insoluble particles remain, they are likely degradation products. The solution should be discarded as using it will lead to poor synthesis quality. |
| 3 | Prepare Fresh Solutions | Due to their instability, it is best practice to use phosphoramidite solutions within 2-3 days of preparation.[8] For critical syntheses, always use a freshly prepared solution. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving protected 2'-F-dC nucleosides (non-phosphoramidite form)?
For general lab work like NMR or MS analysis, solubility depends on the specific protecting groups. A good starting point is typically polar aprotic solvents.
| Solvent | Suitability | Notes |
| Acetonitrile (ACN) | Good | Widely used, but solubility can be limited for some highly protected analogues. |
| Dichloromethane (DCM) | Good | Often used for more lipophilic or bulky protected nucleosides.[1] |
| Dimethylformamide (DMF) | Excellent | High dissolving power, but must be thoroughly removed as it is a high-boiling point solvent. |
| Dimethyl Sulfoxide (DMSO) | Excellent | Very strong solvent, ideal for compounds that are difficult to dissolve. Often used for creating stock solutions for biological assays. |
| Tetrahydrofuran (THF) | Moderate | Can be a useful alternative or co-solvent. Some modified nucleosides show poor solubility in THF.[4] |
Q2: How does the 2'-Fluoro modification impact the solubility compared to a standard 2'-deoxy nucleoside?
The fluorine atom is highly electronegative and can alter the electronic properties and crystal packing of the molecule.[9] This can lead to either increased or decreased solubility depending on the solvent and the other protecting groups on the molecule. In many cases, modified nucleosides, including 2'-F variants, can exhibit reduced solubility compared to their standard counterparts due to steric hindrance and altered polarity.[]
Q3: Can I use co-solvents other than DCM for my phosphoramidite solution on the synthesizer?
While acetonitrile is the standard, other solvents like toluene (B28343) have been explored as partial or total replacements in oligonucleotide synthesis washes and reagent delivery.[10] However, for dissolving the phosphoramidite itself, DCM is the most common and validated co-solvent.[1] If you consider another solvent, you must verify its compatibility with the synthesizer's fluidics and ensure it does not negatively impact the coupling reaction.
Q4: I need to prepare a 0.1 M solution of my DMT-2'-F-Ac-dC phosphoramidite (MW ≈ 888 g/mol ). How much solvent do I need for a 100 µmol vial?
To prepare a 0.1 M solution from a 100 µmol (0.1 mmol) vial, you would need 1.0 mL of anhydrous solvent.
-
Calculation: Volume (L) = Moles / Molarity = 0.0001 mol / 0.1 mol/L = 0.001 L = 1.0 mL.
-
For a 0.067 M solution, you would use approximately 1.5 mL of solvent.[6]
Always refer to the manufacturer's dilution table if available.[5]
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine the best solvent for your protected 2'-F-dC nucleoside before committing a larger amount of material.
-
Preparation: Aliquot approximately 1-2 mg of the protected nucleoside into several small, dry glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., ACN, DCM, DMSO).
-
Observation: Vortex each vial for 30 seconds at room temperature. Observe if the solid dissolves completely.
-
Heating (Optional): If the solid does not dissolve, warm the vial gently to ~35°C and vortex again. Note any changes.
-
Documentation: Record the results (insoluble, partially soluble, soluble, soluble upon heating) for each solvent to determine the optimal choice.
Diagrams
Troubleshooting Workflow for Phosphoramidite Dissolution
The following diagram outlines the logical steps to take when encountering a solubility issue with a protected 2'-F-dC phosphoramidite.
Caption: Troubleshooting workflow for dissolving phosphoramidites.
Factors Influencing Nucleoside Solubility
This diagram illustrates the key factors that determine the solubility of a protected 2'-F-dC nucleoside.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. US20050026192A1 - Oligonucleotide synthesis with alternative solvents - Google Patents [patents.google.com]
minimizing n+1 and n-1 impurities in 2'-F-dC oligo synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing n+1 and n-1 impurities during the synthesis of 2'-Fluoro-deoxyCytidine (2'-F-dC) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are n-1 and n+1 impurities in oligonucleotide synthesis?
-
n-1 Impurities: These are deletion mutations that are one nucleotide shorter than the full-length product (FLP). They arise from the failure of a nucleotide to be added at a specific cycle in the synthesis, leading to a heterogeneous mixture of sequences with a single base deletion at various positions.[1]
-
n+1 Impurities: These are addition mutations that are one nucleotide longer than the FLP. They are less common than n-1 impurities and typically result from the incorporation of a phosphoramidite (B1245037) dimer.[1]
Q2: Why is it crucial to minimize n-1 and n+1 impurities in 2'-F-dC oligo synthesis?
Minimizing these impurities is critical, especially for therapeutic applications, as they can impact the final product's efficacy, safety, and hybridization efficiency. Regulatory bodies require strict control and characterization of such product-related impurities. While not necessarily more toxic, their levels must be controlled and justified.
Q3: What are the primary causes of n-1 impurities in 2'-F-dC oligo synthesis?
The primary causes of n-1 impurities stem from inefficiencies in the solid-phase synthesis cycle:
-
Inefficient Coupling: The incoming 2'-F-dC phosphoramidite may not couple efficiently to the free 5'-hydroxyl group of the growing oligonucleotide chain. This can be exacerbated by the steric hindrance from the 2'-fluoro group.
-
Ineffective Capping: After the coupling step, any unreacted 5'-hydroxyl groups must be permanently blocked by a capping agent (e.g., acetic anhydride). If this step is inefficient, these unreacted chains can elongate in subsequent cycles, resulting in n-1 sequences.[1]
-
Incomplete Detritylation: The failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing chain prevents the subsequent coupling reaction, leading to a deletion in that cycle.[1]
Q4: What are the main causes of n+1 impurities in 2'-F-dC oligo synthesis?
The predominant cause of n+1 impurities is the addition of a phosphoramidite dimer. This is particularly prevalent with dG phosphoramidites, as they can be prematurely detritylated by the acidic activator in solution, forming a dimer that then couples to the growing oligo chain.[1]
Troubleshooting Guide
Issue 1: High Levels of n-1 Impurities Detected
Symptom: Analysis by HPLC, UPLC, or Mass Spectrometry shows a significant peak or a cluster of peaks eluting just before the full-length product, corresponding to n-1 species.
dot
Caption: Troubleshooting workflow for high n-1 impurities.
| Potential Cause | Recommended Actions | Rationale |
| Inefficient Coupling | 1. Extend Coupling Time: Increase the coupling time for 2'-F-dC phosphoramidites to a minimum of 6 minutes. For sterically hindered sequences, up to 10-15 minutes may be beneficial. 2. Verify Reagent Quality: Ensure 2'-F-dC phosphoramidites and activator (e.g., ETT, DCI) are fresh, anhydrous, and of high purity. 3. Check Reagent Delivery: Confirm that the synthesizer is delivering the correct volumes of phosphoramidite and activator. Check for blockages in the fluidics lines. | The 2'-fluoro modification can cause steric hindrance, slowing down the coupling reaction. Extended time ensures the reaction goes to completion. Moisture and degraded reagents are common causes of poor coupling efficiency. |
| Ineffective Capping | 1. Use Fresh Reagents: Prepare fresh capping solutions (Acetic Anhydride and N-Methylimidazole/Lutidine) daily. These reagents are highly sensitive to moisture. 2. Ensure Sufficient Volume & Time: Verify that the volume of capping reagents and the contact time are adequate to block all unreacted 5'-hydroxyl groups. | Degraded capping reagents will not effectively terminate unreacted chains, allowing them to participate in subsequent coupling cycles and form n-1 sequences. |
| Incomplete Detritylation | 1. Increase Deblocking Time: Extend the deblocking step to ensure complete removal of the DMT group. 2. Use Fresh Reagent: Ensure the deblocking acid (e.g., TCA or DCA in DCM) is not expired and has been stored correctly. | Incomplete removal of the DMT group prevents coupling in the current cycle, leading directly to the formation of an n-1 deletion impurity. |
Issue 2: Significant n+1 Impurity Detected
Symptom: HPLC or Mass Spectrometry analysis reveals a noticeable peak eluting after the full-length product.
dot
Caption: Troubleshooting workflow for n+1 impurities.
| Potential Cause | Recommended Actions | Rationale |
| Phosphoramidite Dimer Addition | 1. Choose a Less Acidic Activator: If compatible with your synthesis chemistry, consider using a less acidic activator like 4,5-Dicyanoimidazole (DCI). 2. Verify Amidite Quality: Use high-purity phosphoramidites with low levels of reactive impurities. This is especially critical for dG phosphoramidites. 3. Optimize Synthesis Protocol: Minimize the time that the phosphoramidite and activator are mixed before being delivered to the synthesis column. | Acidic activators can prematurely remove the DMT group from the phosphoramidite in solution. This deprotected monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the growing oligo chain, leading to an n+1 impurity.[1] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for a 2'-F-dC Oligonucleotide (1 µmol scale)
This protocol outlines the key steps for a single nucleotide addition on an automated DNA/RNA synthesizer, with parameters adjusted for 2'-F-dC incorporation.
dot
Caption: Standard four-step oligonucleotide synthesis cycle.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Time: 90-120 seconds.
-
-
Coupling:
-
Reagents: 0.1 M 2'-F-dC phosphoramidite solution and 0.25 - 0.45 M activator solution (e.g., ETT or DCI) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group.
-
Time: 6-10 minutes. This is a critical parameter for 2'-F-dC and should be optimized based on synthesizer and sequence.
-
-
Capping:
-
Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
-
Time: 30-60 seconds.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Time: 30-60 seconds.
-
Protocol 2: Analysis of n+1/n-1 Impurities by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is suitable for the analytical separation of the full-length oligonucleotide from its shorter (n-1) and longer (n+1) impurities.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase column suitable for oligonucleotides (e.g., C18, 1.7-2.5 µm particle size).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8-15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 8-15 mM TEA in methanol (B129727) or acetonitrile.
-
Column Temperature: 50-65 °C (to minimize secondary structures).
-
Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min for UPLC).
-
Detection: UV absorbance at 260 nm.
-
Gradient: A shallow gradient of Mobile Phase B (e.g., 20-40% over 15-20 minutes).
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in Mobile Phase A or water to a concentration of approximately 0.2-0.5 mg/mL.
-
Data Analysis: The full-length product (FLP) will be the major peak. n-1 impurities typically elute as a shoulder or a distinct peak just before the FLP. n+1 impurities will elute slightly after the FLP. Integrate the peak areas to quantify the relative levels of each species.
Protocol 3: Cleavage and Deprotection of 2'-F-dC Oligonucleotides
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). For oligos with sensitive modifications, milder conditions like ammonium hydroxide/ethanol (B145695) (3:1) at room temperature may be used.
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide for a 1 µmol synthesis).
-
Heat the vial at 55 °C for 8-12 hours (or as recommended for the specific base protecting groups used).
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of water or 50% ethanol and combine the washes with the supernatant.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
The resulting pellet contains the crude oligonucleotide, ready for purification and analysis.
-
Quantitative Data Summary
The following table summarizes the expected impact of key synthesis parameters on coupling efficiency and the formation of n-1 impurities. Exact percentages can vary based on the synthesizer, sequence, and reagent quality.
| Parameter | Standard Condition (DNA) | Optimized Condition (2'-F-dC) | Expected Impact on Coupling Efficiency | Expected Impact on n-1 Impurity Level |
| Coupling Time | 1-2 minutes | 6-10 minutes | Significant Increase | Significant Decrease |
| Activator | 1H-Tetrazole or ETT | ETT or DCI | Moderate Increase (with optimal choice) | Moderate Decrease |
| Reagent Water Content | < 30 ppm | < 10 ppm | High (Moisture severely reduces efficiency) | High (Poor coupling leads to more n-1) |
| Capping Efficiency | > 99% | > 99% | No direct impact | High (Ineffective capping is a direct cause) |
Note: Maintaining high coupling efficiency (>99%) at every step is paramount. A small decrease in efficiency has a cumulative and significant negative impact on the yield of the full-length product, especially for longer oligonucleotides.
References
Technical Support Center: Synthesis of Long 2'-Fluoro Modified RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Fluoro (2'-F) modified RNA. This resource provides troubleshooting guidance and answers to frequently asked questions related to the chemical synthesis of long 2'-F RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2'-Fluoro modified RNA?
The 2'-fluoro modification offers several key benefits for RNA oligonucleotides. It significantly increases the thermal stability of duplexes (higher Tm) and enhances resistance to nuclease degradation, leading to a longer half-life in biological systems.[1][2][3][4] The 2'-F substitution locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices, allowing it to form stable duplexes with target RNA strands.[3] These properties make 2'-F modified RNA a valuable tool for applications like RNA interference (RNAi), aptamers, and antisense therapies.[2][3][5]
Q2: What are the main challenges encountered when synthesizing long 2'-F RNA oligos?
Synthesizing long RNA, in general, is more challenging than DNA synthesis due to the steric hindrance from the 2'-position protecting group.[6] While 2'-F phosphoramidites do not have a bulky 2'-silyl protecting group like standard RNA monomers, challenges still exist. Key issues include:
-
Reduced Coupling Efficiency: The electronegative fluorine atom can influence the reactivity of the phosphoramidite (B1245037), sometimes necessitating longer coupling times compared to standard DNA monomers.[7]
-
Secondary Structures: Long RNA sequences are prone to forming stable secondary structures on the solid support, which can hinder reagent access and lower synthesis yield.[8]
-
Purification Difficulties: The high similarity between the full-length product and failure sequences (n-1, n-2) makes purification of long oligonucleotides challenging.[9] The effectiveness of traditional DMT-on reverse-phase purification diminishes as oligo length increases.[10]
Q3: How does the deprotection protocol for fully 2'-F modified RNA differ from standard RNA?
The deprotection of fully 2'-F modified RNA is simpler than that of standard RNA synthesized with 2'-O-TBDMS or 2'-O-TOM protecting groups.[11][12] Since there is no 2'-hydroxyl protecting group to remove, the harsh fluoride (B91410) treatment (e.g., with TBAF or TEA·3HF) is not required.[5][11] Deprotection typically involves a single step with an amine-based reagent like a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) or ethanol/ammonia to cleave the oligo from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.[5][11][13]
Q4: Can I use standard DNA purification methods for 2'-F RNA?
Yes, standard DNA purification methods can generally be adapted for 2'-F modified RNA.[1] Methods like denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are commonly used.[9][14] For very long oligonucleotides, where standard reverse-phase purification may provide insufficient resolution, alternative methods like fluorous affinity purification can offer higher selectivity and recovery rates.[10][15]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of long 2'-F RNA.
Problem 1: Low Coupling Efficiency / Low Overall Yield
Possible Causes:
-
Suboptimal Coupling Time: 2'-F phosphoramidites may require longer coupling times than DNA amidites to achieve high efficiency.[7]
-
Reagent Quality: Degradation of phosphoramidites or activators due to moisture or prolonged storage can significantly reduce coupling efficiency.[16] Anhydrous acetonitrile (B52724) is critical.[7]
-
Secondary Structure: The growing RNA chain may form secondary structures on the solid support, blocking the 5'-hydroxyl group from reacting.[8]
Solutions:
-
Extend Coupling Time: Increase the coupling time for 2'-F phosphoramidite monomers. A 5-6 minute coupling time is a good starting point.[6][17]
-
Verify Reagent Quality: Use fresh, high-quality phosphoramidites and activator. Ensure all solvents, especially acetonitrile, are anhydrous.[7]
-
Use Stronger Activators: Consider using activators like 5-Ethylthio-1H-tetrazole (ETT) which are effective for RNA synthesis.[6]
-
Modify Synthesis Conditions: For sequences prone to secondary structures, performing the synthesis at an elevated temperature (if your synthesizer supports it) can help disrupt these structures.
Problem 2: Significant n-1 and Other Failure Sequences Post-Synthesis
Possible Causes:
-
Inefficient Capping: Incomplete capping of unreacted 5'-hydroxyl groups after a coupling step will allow them to react in the next cycle, generating n-1 deletion mutants.
-
Poor Coupling Efficiency: As described above, low coupling efficiency is a direct cause of failure sequences.
Solutions:
-
Optimize Capping Step: Ensure capping reagents are fresh and the capping time is sufficient. For long syntheses, a double capping step may be beneficial.
-
Address Coupling Issues: Refer to the solutions for "Low Coupling Efficiency" above. Improving step-wise coupling is the most effective way to reduce failure sequences.
Problem 3: Incomplete Deprotection of Base Protecting Groups
Possible Causes:
-
Insufficient Deprotection Time/Temperature: The conditions used were not sufficient to completely remove the acyl protecting groups (e.g., isobutyryl on G, benzoyl on A, acetyl on C).
-
Reagent Degradation: The deprotection solution (e.g., AMA) was not fresh.
Solutions:
-
Adhere to Recommended Protocols: Use a fresh 1:1 mixture of 40% methylamine and 30% ammonium (B1175870) hydroxide (B78521) (AMA) and incubate at 65°C for at least 15-20 minutes for complete base deprotection.[13][18]
-
Increase Incubation Time: If you suspect difficult-to-deprotect sequences, slightly extending the incubation time may be helpful, but be mindful of potential degradation of longer oligos with excessive heat exposure.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of 2'-F modified RNA.
Table 1: Comparison of Typical Synthesis Cycle Parameters
| Parameter | Standard DNA | 2'-F RNA | Rationale |
| Phosphoramidite Conc. | 0.05 - 0.1 M | 0.05 - 0.1 M | Standard concentrations are typically effective. |
| Activator | Tetrazole / DCI | ETT / DCI | More potent activators are often recommended for RNA synthesis.[6] |
| Coupling Time | 1 - 2 minutes | 5 - 10 minutes | Longer time needed to ensure high coupling efficiency for modified monomers.[7][11][17] |
| Oxidation/Sulfurization | 1 - 2 minutes | 2 - 3 minutes | Longer time may be required for phosphorothioate (B77711) analogs.[7] |
Table 2: Impact of 2'-F Modification on Duplex Thermal Stability (Tm)
| Duplex Type | Example Tm (°C) | ΔTm per Modification (°C) | Reference |
| Unmodified siRNA | ~75.0 °C | N/A | [3] |
| 2'-F Pyrimidine siRNA | ~89.8 °C | +1.0 to +2.0 °C | [1][3] |
| Fully 2'-F RNA:RNA | Higher than RNA:RNA | Varies with sequence | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-F RNA
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer.
-
Preparation: Dissolve 2'-F RNA phosphoramidites and DNA phosphoramidites (if creating a chimeric oligo) in anhydrous acetonitrile to a final concentration of 0.1 M.[7] Install on the synthesizer.
-
Detritylation: Remove the 5'-DMT protecting group with 3% dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Deliver the 2'-F phosphoramidite monomer and an activator (e.g., 0.25 M ETT) to the column. Allow a coupling time of 6 minutes.[6]
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard two-part capping reagent (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate triester using an iodine solution (0.02 M I2 in THF/Water/Pyridine).
-
Loop: Repeat steps 2-5 for each subsequent monomer in the sequence.
Protocol 2: Cleavage and Deprotection (for fully 2'-F RNA)
This protocol is for oligos synthesized on a standard solid support.
-
Cleavage from Support: Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.[14]
-
Deprotection: Add 1.5 mL of a 1:1 (v/v) solution of 40% aqueous methylamine and concentrated ammonium hydroxide (AMA).[13]
-
Incubation: Tightly seal the vial and heat at 65°C for 20 minutes.[18]
-
Cooling & Transfer: Cool the vial on ice for 10 minutes.[13] Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Drying: Dry the oligonucleotide to a pellet using a vacuum concentrator.
Visualizations
Workflow for 2'-F RNA Solid-Phase Synthesis
Caption: Automated solid-phase synthesis cycle for incorporating a 2'-F RNA monomer.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve low yields of long 2'-F RNA.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. scispace.com [scispace.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. agilent.com [agilent.com]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. atdbio.com [atdbio.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: 2'-Fluoro Deoxycytidine (2'-F-dC) Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-F-dC phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2'-F-dC and why is it used in oligonucleotide synthesis?
2'-Fluoro deoxycytidine (2'-F-dC) is a modified nucleoside phosphoramidite (B1245037) used as a building block in the chemical synthesis of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). The fluorine modification at the 2' position of the ribose sugar confers desirable properties to the resulting oligonucleotide, including increased nuclease resistance and enhanced binding affinity to target RNA sequences.
Q2: What are the critical quality attributes of 2'-F-dC phosphoramidite that can impact incorporation?
The critical quality attributes of 2'-F-dC phosphoramidite include purity, water content, and the presence of specific impurities. High purity (typically ≥98%) is essential for efficient coupling.[1][2] Even trace amounts of impurities can significantly lower the coupling efficiency and lead to the accumulation of truncated oligonucleotide sequences.[1] Water content is another critical factor, as moisture can hydrolyze the phosphoramidite, rendering it inactive.[3]
Q3: How can I assess the quality of my 2'-F-dC phosphoramidite?
The quality of 2'-F-dC phosphoramidite can be assessed using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[4][5] HPLC analysis helps to determine the purity of the amidite and identify any non-phosphorus-containing impurities.[4][6] ³¹P NMR is a powerful technique to specifically analyze the phosphorus-containing compounds, providing information on the active phosphoramidite content and the presence of oxidized (P(V)) species or other phosphorus-containing impurities.[4][5]
Q4: What are some common impurities found in 2'-F-dC phosphoramidite and their impact on synthesis?
Common impurities include:
-
Hydrolyzed phosphoramidite (H-phosphonate): This is formed by the reaction of the phosphoramidite with water and is inactive in the coupling reaction, leading to lower coupling efficiency.[3]
-
Oxidized phosphoramidite (P(V) species): Oxidation of the phosphorus center renders the amidite inactive for coupling.
-
"Reverse" amidite (3'-DMT-5'-phosphoramidite): This isomeric impurity can be incorporated into the growing oligonucleotide chain, leading to chain termination or the formation of incorrect linkages.[6]
-
Nucleoside without the phosphoramidite group: This impurity will not participate in the coupling reaction.
The repetitive nature of oligonucleotide synthesis means that even small amounts of reactive impurities can accumulate, resulting in a significant decrease in the yield of the full-length product.[1]
Q5: What are the recommended storage and handling conditions for 2'-F-dC phosphoramidites?
To maintain their quality, 2'-F-dC phosphoramidites should be stored as a dry solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[7][8] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture. Once dissolved in anhydrous acetonitrile (B52724), the solution is stable for only a few days and should be stored under an inert atmosphere.[8]
Troubleshooting Guide for Low 2'-F-dC Incorporation Efficiency
Low incorporation efficiency of 2'-F-dC is a common issue that can significantly impact the yield and purity of the final oligonucleotide. This guide provides a step-by-step approach to troubleshoot this problem.
Initial Checks
-
Verify Reagent Quality:
-
2'-F-dC Phosphoramidite: Confirm the purity and integrity of the amidite lot using HPLC and ³¹P NMR. Check the expiration date and ensure proper storage conditions were maintained.
-
Ancillary Reagents: The quality of other reagents is also crucial. Ensure that the activator (e.g., DCI or ETT), capping reagents, and oxidizer are fresh and of high quality. The quality of these ancillary materials can significantly affect the potency and purity of the final product.
-
Anhydrous Acetonitrile: The water content in the acetonitrile used to dissolve the phosphoramidite and for washing steps is critical. Use a freshly opened bottle of anhydrous acetonitrile or ensure your solvent drying system is functioning correctly. Even small amounts of water can lead to phosphoramidite degradation.[3]
-
-
Review Synthesis Protocol:
-
Coupling Time: 2'-modified phosphoramidites, including 2'-F-dC, may require longer coupling times compared to standard DNA or RNA phosphoramidites. A coupling time of at least 3 minutes is often recommended.[8]
-
Reagent Delivery: Ensure that all reagent lines on the synthesizer are primed and delivering the correct volumes.
-
Systematic Troubleshooting
If the initial checks do not resolve the issue, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low 2'-F-dC incorporation.
Data Presentation
Table 1: Impact of 2'-F-dC Phosphoramidite Purity on Coupling Efficiency (Illustrative Data)
While specific quantitative data correlating 2'-F-dC phosphoramidite purity with coupling efficiency is proprietary to manufacturers, the following table provides an illustrative representation based on general observations in oligonucleotide synthesis. A decrease in purity, particularly due to the presence of non-reactive or inhibitory impurities, leads to a notable drop in coupling efficiency.
| 2'-F-dC Phosphoramidite Purity (by HPLC/³¹P NMR) | Predominant Impurities | Illustrative Stepwise Coupling Efficiency | Expected Full-Length Product Yield (for a 20-mer) |
| > 99.5% | Minimal | ~99.5% | ~90.5% |
| 98.0% - 99.0% | Low levels of oxidized amidite and H-phosphonate | ~98.5% | ~74.8% |
| 95.0% - 98.0% | Moderate levels of oxidized amidite, H-phosphonate, and other byproducts | ~97.0% | ~54.4% |
| < 95.0% | High levels of various impurities | < 95.0% | < 35.8% |
Note: The expected full-length product yield is calculated as (Coupling Efficiency)^(n-1), where n is the length of the oligonucleotide.
Table 2: Purity of Commercial Phosphoramidites (Representative Data)
This table presents representative purity data for standard DNA phosphoramidites from a multi-laboratory study, which highlights the high-quality standards expected for these critical reagents.[4] Similar purity levels are expected for high-quality 2'-F-dC phosphoramidites.
| Phosphoramidite | Average Purity by HPLC (%TDA) | Average Purity by ³¹P NMR (%) |
| dG | 99.72 | 99.57 |
| T | 99.48 | 99.57 |
| dA | 99.66 | 99.78 |
| dC | 99.61 | 99.19 |
| 5-Me dC | 99.10 | 99.61 |
Experimental Protocols
Protocol 1: Quality Control of 2'-F-dC Phosphoramidite by HPLC
Purpose: To determine the purity of the 2'-F-dC phosphoramidite and identify non-phosphorus-containing impurities.
Methodology:
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the 2'-F-dC phosphoramidite in anhydrous acetonitrile.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.0.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the phosphoramidite and any impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.
-
-
Analysis: The phosphoramidite typically elutes as a pair of diastereomers.[4] Integrate the peak areas of the main product and all impurities to calculate the percentage purity.
Protocol 2: Quality Control of 2'-F-dC Phosphoramidite by ³¹P NMR
Purpose: To assess the content of the active P(III) species and detect phosphorus-containing impurities like oxidized P(V) species.
Methodology:
-
Sample Preparation: Prepare a concentrated solution (~0.3 g/mL) of the 2'-F-dC phosphoramidite in a deuterated solvent (e.g., CDCl₃) containing a small amount of triethylamine (B128534) (1% v/v) to prevent degradation.[4]
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Analysis: The active phosphoramidite will appear as two signals around 148-150 ppm, corresponding to the two diastereomers.[5] Oxidized P(V) impurities will appear in a different region of the spectrum (typically -25 to 99 ppm).[4] Integrate the respective peak areas to determine the relative percentages of the active amidite and impurities.
Protocol 3: Determination of Coupling Efficiency by Trityl Cation Assay
Purpose: To quantitatively measure the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Collection of Trityl Cation: During each deblocking step of the synthesis, the acidic solution containing the cleaved dimethoxytrityl (DMT) cation is collected. This cation has a characteristic orange color.[]
-
Spectrophotometric Measurement: The absorbance of the collected solution is measured at a specific wavelength (typically around 495 nm).
-
Calculation of Stepwise Yield: The amount of DMT cation released is directly proportional to the number of successfully coupled molecules in the previous cycle. By comparing the absorbance values from consecutive cycles, the stepwise coupling efficiency can be calculated.
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. agilent.com [agilent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2'-F-C (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Optimizing Oxidation in 2'-Fluoro Phosphoramidite Chemistry
Welcome to the technical support center for optimizing the oxidation step in 2'-fluoro phosphoramidite (B1245037) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the oxidation step in 2'-fluoro phosphoramidite chemistry?
The oxidation step is a critical part of the phosphoramidite synthesis cycle. After the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, a trivalent and unstable phosphite (B83602) triester linkage is formed. Oxidation converts this unstable linkage into a more stable pentavalent phosphate (B84403) triester, which forms the backbone of the oligonucleotide.[1][2] This stabilization is crucial for the integrity of the final product.
Q2: What is the standard oxidizing agent used, and what are the typical conditions?
The standard oxidizing agent is a solution of iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[3] The water molecule acts as the oxygen donor in the reaction. Typical concentrations of iodine range from 0.02 M to 0.1 M.[3][4] The oxidation step is generally rapid, often completed within 30 to 60 seconds.[3]
Q3: Are there alternative oxidizing agents available for 2'-fluoro phosphoramidite chemistry?
Yes, non-aqueous oxidizing agents are available and often recommended for sensitive phosphoramidites, including those with 2'-fluoro modifications. The most common alternative is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).[5][6] CSO is used as a solution in anhydrous acetonitrile (B52724), typically at a concentration of 0.5 M.[5][6]
Q4: When should I consider using an alternative oxidizer like CSO?
You should consider using CSO in the following situations:
-
When synthesizing oligonucleotides with sensitive bases: Purine bases, in particular, can be susceptible to side reactions, such as iodination, with standard iodine-based oxidizers.[5][7]
-
To avoid water-related side reactions: Since CSO is used in a non-aqueous medium, it eliminates the potential for side reactions caused by the presence of water in the standard iodine oxidizer.[6]
-
When troubleshooting low yield or the presence of impurities: If you are experiencing low yields of the full-length product or observing unexpected peaks during HPLC analysis, switching to CSO may resolve the issue.[5]
Q5: How does the 2'-fluoro modification affect the oxidation step?
The 2'-fluoro group is strongly electron-withdrawing, which can influence the reactivity of the phosphoramidite and the stability of the resulting oligonucleotide.[8] While standard iodine oxidation is often successful, the electronic properties of the 2'-fluoro group may increase the susceptibility of the nucleoside to certain side reactions. Therefore, careful optimization of the oxidation conditions or the use of a milder, non-aqueous oxidizer like CSO is often beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation step of 2'-fluoro phosphoramidite synthesis.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Full-Length Product | Incomplete Oxidation: The phosphite triester is not fully converted to the phosphate triester, leading to chain cleavage during the subsequent acidic detritylation step. | 1. Check Oxidizer Solution: Ensure the iodine solution is fresh and has the correct concentration. Iodine solutions can degrade over time.[3] 2. Increase Oxidation Time: Extend the oxidation wait time (e.g., from 30 seconds to 60-90 seconds) to ensure complete reaction. 3. Optimize Water Content: Verify the water content in your iodine oxidizer is appropriate, as it is a necessary reactant. However, ensure thorough washing with anhydrous acetonitrile after oxidation to prevent inhibition of the next coupling step.[3] 4. Switch to CSO: Consider using 0.5 M CSO in anhydrous acetonitrile with a longer oxidation time (e.g., 3 minutes) for a more robust and anhydrous oxidation.[5] |
| Presence of Unexpected Peaks in HPLC Analysis | Side Reactions: The oxidizing agent may be reacting with the nucleobases or protecting groups, leading to byproducts. | 1. Analyze Byproducts: Use mass spectrometry to identify the nature of the impurities. This can help pinpoint the source of the side reaction.[9][10] 2. Reduce Oxidizer Concentration: If using iodine, try a lower concentration (e.g., 0.02 M instead of 0.1 M) to minimize side reactions. 3. Switch to a Non-Aqueous Oxidizer: Use 0.5 M CSO in anhydrous acetonitrile to eliminate iodine-related side reactions, such as iodination of sensitive bases.[5] |
| Batch-to-Batch Variability | Inconsistent Reagent Quality: The quality and age of the oxidizing solution can vary, leading to inconsistent results. | 1. Prepare Fresh Oxidizer: Prepare fresh iodine solutions regularly and store them protected from light. 2. Standardize Protocols: Ensure that the same oxidation protocol (reagent concentration, wait time, washing steps) is used for each synthesis. 3. Perform Quality Control: Regularly analyze a standard oligonucleotide sequence to monitor the performance of your synthesis protocol, including the oxidation step. |
Quantitative Data Summary
The following tables summarize the recommended conditions for the oxidation step in 2'-fluoro phosphoramidite chemistry.
Table 1: Standard Iodine-Based Oxidation
| Parameter | Recommended Range | Notes |
| Oxidizing Agent | Iodine (I₂) in THF/Pyridine/Water | The most common formulation. |
| Iodine Concentration | 0.02 M - 0.1 M | Higher concentrations can lead to side reactions with sensitive nucleosides. |
| Reaction Time | 30 - 60 seconds | May need to be optimized based on the synthesizer and specific sequence. |
| Water Content | Essential for the reaction | Excess water must be removed before the next coupling step. |
Table 2: Alternative Non-Aqueous Oxidation
| Parameter | Recommended Value | Notes |
| Oxidizing Agent | (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) | A milder, non-aqueous alternative to iodine. |
| CSO Concentration | 0.5 M in anhydrous acetonitrile | Provides efficient oxidation without the presence of water. |
| Reaction Time | 3 minutes | Longer reaction time compared to iodine is generally required.[5] |
Experimental Protocols
Protocol 1: Standard Iodine Oxidation
-
Reagent Preparation: Prepare a 0.02 M or 0.1 M solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water. Commercially available solutions are also widely used.
-
Oxidation Step: Following the coupling and capping steps in the automated synthesis cycle, deliver the iodine solution to the synthesis column.
-
Reaction: Allow the oxidation reaction to proceed for 30-60 seconds.
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove the oxidizer solution and any residual water.
-
Proceed to the next cycle: Continue with the detritylation step for the next coupling reaction.
Protocol 2: CSO Oxidation (Non-Aqueous)
-
Reagent Preparation: Prepare a 0.5 M solution of (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.
-
Oxidation Step: After the coupling and capping steps, deliver the CSO solution to the synthesis column.
-
Reaction: Allow the oxidation to proceed for 3 minutes.[5]
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the CSO solution.
-
Proceed to the next cycle: Continue with the detritylation step.
Visualizations
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: A troubleshooting workflow for oxidation-related issues.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pure.au.dk [pure.au.dk]
- 8. academic.oup.com [academic.oup.com]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
Phosphoramidite Stability Technical Support Center
This technical support center provides troubleshooting guidance for common issues related to phosphoramidite (B1245037) stability during oligonucleotide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
Phosphoramidites are highly reactive molecules and their stability is critical for successful oligonucleotide synthesis.[1][2] The primary factors leading to their degradation are:
-
Moisture: Even trace amounts of water can hydrolyze phosphoramidites, rendering them inactive for the coupling reaction.[][4][5][6] This is the most common cause of phosphoramidite instability.[6] Hydrolysis leads to the formation of H-phosphonate diesters, which cannot participate in the synthesis cycle.[4]
-
Oxidation: Phosphoramidites are trivalent phosphorus compounds (P(III)) and are susceptible to oxidation to the pentavalent state (P(V)).[4][7] This can occur due to exposure to air (oxygen). Oxidized phosphoramidites will not couple to the growing oligonucleotide chain.
-
Temperature: Elevated temperatures accelerate the rate of degradation of phosphoramidites.[1][]
-
Acidic Conditions: Phosphoramidites are unstable in acidic conditions, which can lead to the removal of the 5'-DMT protecting group.[8]
Q2: What are the best practices for handling and storing phosphoramidites to ensure their stability?
Proper handling and storage are crucial to maintain the integrity and reactivity of phosphoramidites.[2]
-
Storage:
-
Solid phosphoramidites should be stored at or below -20°C under an inert atmosphere (e.g., argon or dry nitrogen).[5][7][9]
-
Once dissolved in an anhydrous solvent like acetonitrile (B52724), the solution should be stored in a tightly sealed, pre-dried vial with a septum cap at -20°C under an inert atmosphere.[5]
-
-
Handling:
-
Before opening a new vial of solid phosphoramidite, it is essential to allow it to warm to room temperature (typically 30-60 minutes) to prevent condensation of atmospheric moisture onto the cold solid.[5]
-
All handling, including weighing and dissolution, should be performed under anhydrous conditions, such as inside a glove box or under a stream of dry inert gas.[2][5]
-
Use only anhydrous grade acetonitrile (water content <30 ppm, preferably <10 ppm) for preparing phosphoramidite solutions.[10][11][12]
-
Q3: How does phosphoramidite instability affect oligonucleotide synthesis?
The primary consequence of using degraded phosphoramidites is a reduction in coupling efficiency .[10][11] This leads to several downstream problems:
-
Lower Yield of Full-Length Product (FLP): A small decrease in stepwise coupling efficiency can drastically reduce the overall yield of the desired full-length oligonucleotide.[10]
-
Increased Truncated Sequences: When a coupling step fails, the unreacted 5'-hydroxyl group should be "capped" to prevent it from reacting in subsequent cycles.[13][14] Inefficient coupling leads to a higher proportion of these capped, truncated sequences.
-
Formation of Deletion Mutants (n-1): If the capping step is also inefficient, the unreacted 5'-hydroxyl group can react in the next coupling cycle, leading to an oligonucleotide with a single base deletion (n-1 sequence).[10][15]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to phosphoramidite stability.
Symptoms:
-
Low trityl cation signal during UV-Vis monitoring of the detritylation step.[16]
-
Low overall yield of the final oligonucleotide product.[10]
-
Presence of significant n-1 peaks in HPLC or mass spectrometry analysis.[10]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents and solvents, especially acetonitrile, are anhydrous.[10][11] Use fresh, DNA-synthesis-grade acetonitrile. Consider adding molecular sieves to solvent bottles on the synthesizer.[5][17][18] |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. If degradation is suspected, use a new batch of reagents.[10][18] Check the expiration date and storage conditions of your phosphoramidites. |
| Suboptimal Activator | Ensure the activator solution is fresh and at the correct concentration.[16] For sterically hindered phosphoramidites (e.g., 2'-TBDMS RNA amidites), a more potent activator than 1H-Tetrazole may be required.[10] |
| Insufficient Coupling Time | For modified or sterically hindered phosphoramidites, a longer coupling time may be necessary to achieve high efficiency.[12][16] |
| Synthesizer Fluidics Issues | Check for leaks or blockages in the reagent lines of the DNA synthesizer. Calibrate the reagent delivery system to ensure accurate volumes are being delivered.[16] |
Issue 2: High Levels of n+1 Species
The presence of oligonucleotides that are one nucleotide longer than the target sequence (n+1) can also be related to phosphoramidite issues.
Symptoms:
-
A significant peak corresponding to the n+1 product in mass spectrometry analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| GG Dimer Formation | During the coupling of dG phosphoramidites, the acidic nature of the activator can cause a small amount of detritylation of the dG phosphoramidite itself. This can lead to the formation of a GG dimer that gets incorporated into the growing chain.[11] |
| Using a less acidic activator can help mitigate this issue. |
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites in solution can vary depending on the nucleobase.
Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Purity Reduction after 5 Weeks at Room Temperature |
| dG | 39% |
| dA | 6% |
| dC | 2% |
| T | 2% |
| Data from a study on the solution stability of phosphoramidites.[19] |
As the data indicates, dG phosphoramidite is significantly less stable in solution compared to the other standard phosphoramidites.[7][19][20]
Experimental Protocols
Protocol 1: Quality Control of Phosphoramidites using ³¹P NMR Spectroscopy
Objective: To assess the purity of a phosphoramidite sample by detecting the trivalent phosphorus (P(III)) species.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Ensure the solvent is anhydrous to prevent hydrolysis during the measurement.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum. The phosphoramidite should appear as a singlet or a pair of singlets (for diastereomers) in the region of approximately 145-155 ppm.
-
Common impurities such as H-phosphonates will appear around 0-10 ppm, and oxidized P(V) species will be in the range of -10 to 10 ppm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the phosphoramidite and any impurity peaks.
-
Calculate the purity of the phosphoramidite by dividing the integral of the phosphoramidite peak(s) by the total integral of all phosphorus-containing species. A purity of >98% is generally considered acceptable.[5]
-
Protocol 2: Assessing Coupling Efficiency via Trityl Cation Monitoring
Objective: To monitor the efficiency of each coupling step in real-time during oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup:
-
Ensure the DNA synthesizer is equipped with a UV-Vis detector in the fluid path following the synthesis column.[16]
-
-
Measurement:
-
Data Analysis:
-
The intensity of the absorbance is directly proportional to the number of successfully coupled nucleotides in the previous cycle.
-
A consistent and high trityl signal throughout the synthesis indicates high coupling efficiency. A sudden drop in the signal suggests a problem with the coupling of that specific phosphoramidite.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Primary degradation pathways for phosphoramidites.
References
- 1. blog.entegris.com [blog.entegris.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. twistbioscience.com [twistbioscience.com]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 14. idtdna.com [idtdna.com]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atdbio.com [atdbio.com]
Technical Support Center: Alternative Protecting Groups for 2'-Fluorocytidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative protecting groups for 2'-fluorocytidine in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address specific issues encountered during synthesis and deprotection.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to the standard N4-benzoyl (Bz) protecting group for 2'-fluorocytidine?
A1: Standard deprotection of the N4-benzoyl group often requires harsh conditions, such as prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).[1] These conditions can be detrimental to sensitive or modified oligonucleotides, leading to degradation of the final product. Alternative, more labile protecting groups are employed when synthesizing oligonucleotides containing sensitive moieties like certain dyes or other modified bases that would not withstand aggressive deprotection steps.[2][3]
Q2: What are "UltraMILD" protecting groups and when should they be used?
A2: "UltraMILD" protecting groups are a set of base-labile acyl groups that can be removed under significantly gentler conditions than standard protecting groups.[1][4] For cytidine (B196190) derivatives, the acetyl (Ac) group is often used in this context.[1] This strategy is recommended for the synthesis of oligonucleotides containing components that are sensitive to standard ammonium hydroxide deprotection.[5][6] The use of UltraMILD phosphoramidites, such as N4-acetyl-2'-fluorocytidine, allows for deprotection with reagents like potassium carbonate in methanol (B129727) at room temperature.[4][5]
Q3: Can I use the same 5'-hydroxyl protecting group with alternative N4-protecting groups?
A3: Yes, the choice of the N4-protecting group is generally orthogonal to the 5'-hydroxyl protecting group. The most common 5'-protecting group, the acid-labile dimethoxytrityl (DMT) group, is compatible with a wide range of N4-acyl protecting groups, including benzoyl (Bz), acetyl (Ac), and phenoxyacetyl (Pac).[7][8] This orthogonality allows for the selective removal of the 5'-DMT group during automated synthesis without affecting the N4-protection.[9]
Q4: Are there fluoride-labile protecting groups for the N4-amino position of cytidine?
A4: While fluoride-labile groups are standard for protecting the 2'-hydroxyl in RNA synthesis (e.g., TBDMS), their use for the N4-amino group of cytidine is less common.[10][11] Recent research has explored the development of fluoride-cleavable linkers and amino-protecting groups, such as the 4-((t-butyldimethylsilyl)oxy)-2-methoxybutanoyl (SoM) group, which could be applicable for sensitive RNA synthesis.[11][12] This strategy allows for simultaneous deprotection of the 2'-hydroxyl and N4-amino groups under fluoride-mediated conditions.[11]
Data Presentation: Comparison of N4-Acyl Protecting Groups for 2'-Fluorocytidine
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Advantages |
| Benzoyl | Bz | C₆H₅CO- | Concentrated NH₄OH, 55°C, 8-16 hours | High stability, standard for routine synthesis.[5] |
| Acetyl | Ac | CH₃CO- | Concentrated NH₄OH/Methylamine (B109427) (AMA), 65°C, 10 min; or K₂CO₃/MeOH, RT, 4 hours (UltraMILD).[1][5] | Compatible with "UltraFAST" and "UltraMILD" deprotection, suitable for sensitive oligonucleotides.[1] |
| Phenoxyacetyl | Pac | C₆H₅OCH₂CO- | K₂CO₃/MeOH, RT, 4 hours; or NH₄OH, RT, 2 hours (UltraMILD).[4][6] | Part of the "UltraMILD" protecting group set, ideal for very sensitive modifications.[6] |
| iso-Propyl-phenoxyacetyl | iPr-Pac | (CH₃)₂CHC₆H₄OCH₂CO- | K₂CO₃/MeOH, RT, 4 hours; or NH₄OH, RT, 2 hours (UltraMILD).[6] | Used for guanosine (B1672433) in the "UltraMILD" set, demonstrating the variety of labile acyl groups.[6] |
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the N4-Acyl Group
Question: My analysis (e.g., HPLC, Mass Spectrometry) indicates that the N4-acyl protecting group on my 2'-fluorocytidine-containing oligonucleotide is not fully removed. What could be the cause and how can I fix it?
Answer: Incomplete deprotection is a common issue that can significantly impact the purity and function of your oligonucleotide. Here’s a systematic approach to troubleshoot this problem:
-
Potential Cause 1: Deprotection Reagent Quality
-
Troubleshooting Step: Concentrated ammonium hydroxide can degrade over time, losing its potency. Ensure you are using a fresh, high-quality deprotection solution. For "UltraMILD" deprotection, ensure your potassium carbonate solution in methanol is anhydrous, as water can affect the reaction efficiency.[13]
-
Recommended Action: Prepare fresh deprotection reagents before use.
-
-
Potential Cause 2: Inadequate Deprotection Time or Temperature
-
Troubleshooting Step: The time and temperature required for complete deprotection are specific to the protecting group used. Standard Bz groups require longer incubation at elevated temperatures compared to Ac or Pac groups.[1][5]
-
Recommended Action: Verify that you are using the correct deprotection protocol for your specific N4-acyl group (see the data table above). If incomplete deprotection persists, you can cautiously increase the incubation time.
-
-
Potential Cause 3: Inefficient Cleavage from Solid Support
-
Troubleshooting Step: If the oligonucleotide is not efficiently cleaved from the solid support, it will not be fully exposed to the deprotection solution.
-
Recommended Action: Ensure the cleavage step (typically the initial phase of deprotection) is complete by allowing sufficient time at room temperature before heating.[1]
-
Issue 2: Degradation of a Sensitive Modification During Deprotection
Question: I am synthesizing an oligonucleotide with a sensitive fluorescent dye, and it appears to be degrading during the final deprotection step. How can I protect my modification?
Answer: This is a classic scenario where alternative, milder protecting groups are essential.
-
Immediate Solution: If you have already synthesized the oligonucleotide with standard N4-Bz protection, you may have limited options. You can try a lower temperature for a longer duration, but this may not be sufficient.
-
Long-Term Solution: Employ an "UltraMILD" Protection Strategy
-
Recommended Action: Re-synthesize your oligonucleotide using phosphoramidites with "UltraMILD" protecting groups. For 2'-fluorocytidine, this would typically be the N4-acetyl (Ac) protected version.[1][3]
-
Deprotection Protocol: Use the corresponding "UltraMILD" deprotection protocol, such as 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature.[4] This will remove the Ac group without harming most sensitive modifications.
-
Issue 3: Unexpected Side Reactions with Benzoyl Protecting Groups
Question: I am observing unexpected side products in my final oligonucleotide, and I suspect they are related to the N4-benzoyl group on cytidine. Is this possible?
Answer: Yes, while benzoyl is a robust protecting group, side reactions can occur, especially with modified nucleosides.
-
Potential Side Reaction: Benzoylation of other functional groups.
-
Explanation: Under certain conditions, the benzoyl group can migrate or the benzoyl chloride used during protection can react with other nucleophilic sites.[14]
-
Troubleshooting Step: If you are performing solution-phase chemistry, ensure that other reactive hydroxyl groups are appropriately protected before introducing the N4-benzoyl group.[14]
-
-
Recommended Action for Oligonucleotide Synthesis: To avoid potential side reactions during deprotection, especially when complex modifications are present, switching to a cleaner-cleaving protecting group like acetyl (Ac) is advisable. The byproducts of acetyl group removal are generally more volatile and easier to remove.
Experimental Protocols
Protocol 1: N4-Acetylation of 2'-Fluorocytidine
This protocol describes the protection of the N4-amino group of 2'-fluorocytidine with an acetyl group, a key step in preparing "UltraMILD" phosphoramidites.
-
Transient Protection of Hydroxyl Groups:
-
Co-evaporate 2'-fluorocytidine with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add chlorotrimethylsilane (B32843) (TMSCl) dropwise at 0°C and stir for 2 hours at room temperature to protect the 3' and 5' hydroxyl groups.
-
-
N4-Acetylation:
-
Cool the reaction mixture to 0°C.
-
Add acetic anhydride (B1165640) and stir at room temperature overnight.
-
-
Deprotection of Silyl Groups:
-
Cool the reaction to 0°C and add water to quench the excess acetic anhydride.
-
Add concentrated ammonium hydroxide and stir for 2 hours to remove the TMS protecting groups.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting N4-acetyl-2'-fluorocytidine by silica (B1680970) gel column chromatography.
-
Protocol 2: "UltraMILD" Deprotection of an Oligonucleotide Containing N4-Acetyl-2'-Fluorocytidine
This protocol is for the deprotection of oligonucleotides synthesized with "UltraMILD" phosphoramidites, including N4-acetyl-2'-fluorocytidine.[4][5]
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4 hours.
-
-
Neutralization:
-
Add 6 µL of glacial acetic acid per 1 mL of the deprotection solution to neutralize the potassium carbonate.[4] Note: This step is crucial before drying to prevent degradation of the oligonucleotide.
-
-
Isolation:
-
Filter the solution to remove the solid support.
-
Evaporate the neutralized solution to dryness using a vacuum concentrator.
-
-
Desalting:
-
Resuspend the oligonucleotide in water and desalt using a standard procedure such as ethanol (B145695) precipitation or a desalting column.
-
Protocol 3: "UltraFAST" Deprotection Using AMA
This protocol is a rapid deprotection method suitable for oligonucleotides protected with N4-acetyl-dC.[1]
-
Cleavage from Support:
-
Place the solid support in a vial and add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).
-
Let stand at room temperature for 5 minutes to cleave the oligonucleotide from the support.
-
-
Base Deprotection:
-
Transfer the AMA solution containing the oligonucleotide to a fresh vial.
-
Heat at 65°C for 5-10 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Evaporate the AMA solution to dryness in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer.
-
Visualizations
Caption: Decision workflow for selecting an N4-protecting group for 2'-fluorocytidine synthesis.
Caption: General experimental workflow for the synthesis of a 2'-fluorocytidine-containing oligonucleotide.
Caption: A logical troubleshooting guide for common deprotection issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. eng.bioneer.com [eng.bioneer.com]
- 9. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. researchgate.net [researchgate.net]
reducing cyanoethyl group modification during deprotection
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize cyanoethyl group modification during oligonucleotide deprotection.
Troubleshooting Guide
Issue: Presence of an unexpected peak with a +53 Da mass shift in the final product.
This peak corresponds to the addition of an acrylonitrile (B1666552) molecule to a thymidine (B127349) base (N3-cyanoethylthymidine), a common modification during standard deprotection.[1]
Root Cause Analysis and Solutions:
During deprotection with a base like ammonium (B1175870) hydroxide (B78521), the 2-cyanoethyl protecting group on the phosphate (B84403) backbone is removed via β-elimination, generating acrylonitrile as a reactive byproduct.[2][3][4] This acrylonitrile can then react with the N3 position of thymidine residues in the oligonucleotide sequence.[3][4]
Here are several strategies to mitigate this side reaction, with their effectiveness and suitability for different experimental needs summarized in the table below.
Table 1: Comparison of Methods to Reduce N3-Cyanoethylthymidine Formation
| Method | Principle | Key Advantages | Key Disadvantages | Typical Reduction of +53 Da Adduct |
| Ammonium Hydroxide/Methylamine (AMA) | Methylamine acts as a scavenger for acrylonitrile.[1][5] | Fast deprotection (10 minutes at 65°C).[3][6][7][8] | Requires acetyl-protected dC (Ac-dC) to avoid transamination.[5][6] Not compatible with all sensitive labels.[5] | Significant reduction; no +53 Da peaks typically observed.[5] |
| Tert-butylamine | A hindered primary amine that acts as an effective acrylonitrile scavenger.[9][10] | Compatible with standard base protecting groups. Good for sensitive dyes.[1][7][11] | Longer deprotection times (e.g., 6 hours at 60°C).[7][11] | Detectable amount of +52-53 Da impurity can be reduced to less than 0.5%.[12] |
| Two-Step Deprotection (on-column) | Removes the cyanoethyl groups and washes away acrylonitrile before cleavage and nucleobase deprotection.[13][14] | Highly effective at preventing cyanoethylation. | Adds an extra step to the workflow. Requires specific reagents like DBU or diethylamine (B46881). | Substantial prevention of modification.[9] |
| Alternative Phosphate Protecting Groups | Use of protecting groups that do not generate reactive byproducts upon cleavage. | Eliminates the source of acrylonitrile. | May require different synthesis and deprotection conditions. | Complete elimination of acrylonitrile-related adducts. |
| Full Nucleobase Protection | Protection of the N3 position of thymidine prevents reaction with acrylonitrile.[4] | Directly prevents the side reaction at its site. | Requires synthesis and use of specially protected phosphoramidites.[4] | Efficiently suppresses Michael addition of acrylonitrile.[4][15] |
Experimental Protocols
Protocol 1: Ammonium Hydroxide/Methylamine (AMA) Deprotection
This is a fast and effective method for standard oligonucleotides.
Materials:
-
Oligonucleotide synthesized on solid support (ensure Ac-dC was used).
-
AMA solution: 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[1][2][5][8]
-
Heating block or water bath at 65°C.
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1 mL of AMA solution to the tube.
-
Securely cap the tube and place it in the heating block or water bath at 65°C for 10 minutes.[3][6][7]
-
After incubation, cool the tube on ice.[2]
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
Protocol 2: Tert-butylamine Deprotection
This method is suitable for oligonucleotides with sensitive modifications.
Materials:
-
Oligonucleotide synthesized on solid support.
-
Deprotection solution: tert-butylamine/water (1:3 v/v).[7][11]
-
Heating block at 60°C.
Procedure:
-
Place the solid support with the synthesized oligonucleotide in a 2 mL screw-cap tube.
-
Add 1 mL of the tert-butylamine/water solution.
-
Seal the tube tightly and incubate at 60°C for 6 hours.[7][11]
-
After deprotection, cool the tube to room temperature.
-
Transfer the liquid to a new tube and dry using a vacuum concentrator.
Protocol 3: Two-Step On-Column Deprotection with Diethylamine (DEA)
This protocol removes the cyanoethyl groups prior to the main deprotection step.
Materials:
-
Oligonucleotide on the synthesis column.
-
DEA solution: 20% diethylamine in anhydrous acetonitrile (B52724).[13]
-
Concentrated ammonium hydroxide.
-
Syringe.
Procedure:
-
While the oligonucleotide is still on the synthesis column, pass 1 mL of the 20% DEA solution through the column using a syringe. Let it react for 10 minutes at room temperature.[13]
-
Wash the column with 2-3 mL of anhydrous acetonitrile to remove the cleaved protecting groups and residual DEA.
-
Dry the support under vacuum or with a stream of argon.
-
Proceed with standard cleavage and nucleobase deprotection using concentrated ammonium hydroxide (e.g., 1 hour at room temperature for cleavage, followed by overnight at 55°C for deprotection).[7]
Visual Guides
Caption: Mechanism of cyanoethyl group modification during deprotection.
Caption: Troubleshooting decision workflow for cyanoethyl modification.
Frequently Asked Questions (FAQs)
Q1: What is the cyanoethyl protecting group and why is it used?
The 2-cyanoethyl group is the most common protecting group for the phosphate backbone in phosphoramidite-based oligonucleotide synthesis.[2] It is stable under the acidic conditions of the synthesis cycle but is readily removed by a mild base during the final deprotection step.[16]
Q2: How can I detect cyanoethyl modification?
The most common modification is the addition of acrylonitrile to thymidine, resulting in a mass increase of 53 Da.[1] This can be readily detected by mass spectrometry (e.g., ESI-MS). The modified species may also appear as a distinct peak in HPLC analysis.
Q3: Is cyanoethyl modification always a problem?
For many applications, a small percentage of this modification may not be critical. However, for therapeutic oligonucleotides, diagnostics, and sensitive molecular biology experiments, the presence of this impurity can affect the performance, safety, and regulatory approval of the product.
Q4: Can I use AMA deprotection with dC protected with a benzoyl (Bz) group?
It is not recommended. Using AMA with Bz-dC can lead to transamination, forming N4-methyl-dC as a side product at a level of around 5%.[6] It is essential to use acetyl-protected dC (Ac-dC) for AMA deprotection to avoid this issue.[5][6]
Q5: Are there any alternatives to the cyanoethyl protecting group?
Yes, other phosphate protecting groups have been developed to avoid the formation of acrylonitrile. Examples include the (2-acetoxyphenoxy)ethyl (APOE) group, which can be removed under mild conditions with aqueous ammonium hydroxide.[17] However, the 2-cyanoethyl group remains the most widely used due to its well-established performance and cost-effectiveness.
References
- 1. glenresearch.com [glenresearch.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 10. CN1444595A - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
- 11. glenresearch.com [glenresearch.com]
- 12. WO2001096358A1 - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
- 13. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing 5'-O-DMT-N4-Ac-2'-F-dC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 5'-O-DMT-N4-Ac-2'-F-dC, a critical reagent in oligonucleotide synthesis. Adherence to these guidelines is essential for ensuring high coupling efficiency and the successful synthesis of high-quality oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound is a modified nucleoside phosphoramidite (B1245037) used in the synthesis of DNA and RNA oligonucleotides.[1] The phosphoramidite group is highly susceptible to hydrolysis, a chemical reaction with water.[2][3] This reaction converts the active phosphorus (III) center to an inactive H-phosphonate or other phosphorus (V) species, which will not couple to the growing oligonucleotide chain during synthesis.[3]
Q2: How does moisture exposure affect my oligonucleotide synthesis?
Moisture contamination is a primary cause of low coupling efficiency during oligonucleotide synthesis.[2][4] This leads to a higher proportion of truncated sequences (n-1 shortmers) and a significantly lower yield of the desired full-length oligonucleotide.[5] Even trace amounts of water in your reagents or on the synthesizer lines can have a substantial negative impact.[3]
Q3: What are the ideal storage conditions for this compound?
To maintain its integrity, this compound should be stored as a dry powder in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3] For longer-term storage, -80°C is recommended.[1] It is crucial to protect the compound from light.[1]
Q4: How long is the this compound solution stable on the synthesizer?
Q5: What is the acceptable level of moisture in the acetonitrile (B52724) used to dissolve the phosphoramidite?
For optimal results, the anhydrous acetonitrile used should have a water content of less than 30 parts per million (ppm), and ideally less than 10 ppm.[2][4]
Q6: How can I tell if my this compound has been compromised by moisture?
The most direct indicator of degradation is a decrease in coupling efficiency during synthesis, which can be observed through trityl monitoring.[5] For a more definitive assessment, ³¹P NMR spectroscopy can be used to detect the presence of hydrolyzed (P(V)) species.[5][7] A high-purity phosphoramidite should exhibit a sharp singlet peak in the range of 140-152 ppm.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to the moisture sensitivity of this compound.
Issue: Low Coupling Efficiency
Low coupling efficiency is the most common problem arising from moisture contamination.
Symptoms:
-
Low trityl cation signal during the synthesis cycle.
-
Low yield of the full-length oligonucleotide product.
-
Presence of n-1 and other truncated sequences in the final product analysis (e.g., by HPLC or mass spectrometry).[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Moisture in Acetonitrile | Use fresh, anhydrous acetonitrile with a water content of <30 ppm (ideally <10 ppm).[2][4] Consider using molecular sieves in the solvent bottle on the synthesizer.[2] |
| Degraded Phosphoramidite | Use a fresh vial of this compound. Prepare phosphoramidite solutions fresh before each synthesis run. |
| Improper Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Handle the solid and its solution under an inert atmosphere (e.g., argon or nitrogen). |
| Leaky Synthesizer Fittings | Check all synthesizer connections for leaks and ensure a dry, inert gas supply. |
| Degraded Activator | Use a fresh solution of a potent activator. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation |
| Storage Temperature (Solid) | -20°C (short-term), -80°C (long-term)[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Light | Protect from light[1] |
| Storage (In Solution) | Use immediately; if necessary, store at -20°C under an inert atmosphere for no more than a few days. |
Table 2: Solvent and Reagent Specifications
| Reagent | Specification |
| Acetonitrile | Anhydrous grade, water content <30 ppm (ideally <10 ppm)[4] |
| Activator | Freshly prepared solution |
| Inert Gas | Dry Argon or Nitrogen |
Experimental Protocols
Protocol 1: Handling and Dissolving this compound
Objective: To properly handle and dissolve the phosphoramidite to minimize moisture exposure.
Materials:
-
Vial of this compound
-
Anhydrous acetonitrile (<30 ppm water)
-
Dry, inert gas (Argon or Nitrogen)
-
Syringes and needles (oven-dried)
-
Septum-sealed vial for the synthesizer
Procedure:
-
Remove the vial of this compound from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
In a glove box or under a steady stream of inert gas, carefully open the vial.
-
Using an oven-dried syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to dissolve the solid. Avoid vigorous shaking.
-
Using another dry syringe, transfer the solution to the appropriate vial for your DNA synthesizer under an inert atmosphere.
-
Seal the synthesizer vial with a septum and place it on the instrument.
Protocol 2: Quality Control by ³¹P NMR Spectroscopy
Objective: To assess the purity and extent of hydrolysis of the this compound.
Materials:
-
This compound sample (solid or in solution)
-
Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)
-
NMR tube and cap
-
NMR spectrometer
Procedure:
-
Prepare the sample in an NMR tube under an inert atmosphere to prevent further degradation.
-
For a solid sample, dissolve a small amount in the deuterated solvent.
-
For a solution in acetonitrile, an aliquot can be used directly, or the solvent can be evaporated and the residue redissolved in the deuterated solvent.
-
-
Acquire a ³¹P NMR spectrum.
-
Analysis:
-
The active phosphoramidite (P(III) species) should appear as a sharp singlet between δ 140 and 152 ppm.[5]
-
Hydrolyzed products and other oxidized phosphorus (V) species will appear as distinct peaks in a different region, typically between -10 and 50 ppm.[3]
-
Integrate the signals for the P(III) and P(V) species to determine the percentage of hydrolysis. A purity of >98% for the P(III) species is desirable.
-
Caption: Primary degradation pathways for phosphoramidites.
Protocol 3: Moisture Content Determination by Karl Fischer Titration (General Procedure)
Objective: To determine the water content of the anhydrous acetonitrile.
Note: This is a general protocol. Specific instrument parameters should be set according to the manufacturer's instructions.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous methanol (B129727) or other suitable solvent
-
Acetonitrile sample
-
Gas-tight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.
-
Using a dry, gas-tight syringe, carefully draw a known volume or weight of the acetonitrile sample.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content, typically in ppm or percentage.
-
For optimal accuracy, run the analysis in triplicate.
By implementing these guidelines and troubleshooting procedures, researchers can effectively manage the moisture sensitivity of this compound, leading to more reliable and successful oligonucleotide synthesis.
References
Validation & Comparative
A Head-to-Head Comparison: 2'-Fluoro vs. 2'-O-Methyl Modifications in Oligonucleotide Therapeutics
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the success of oligonucleotide-based therapeutics. Among the most widely employed modifications to the ribose sugar are the 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions. Both confer desirable properties, including enhanced nuclease resistance and increased binding affinity to target RNA. This guide provides an objective, data-driven comparison of these two crucial modifications to aid in the rational design of next-generation oligonucleotide drugs.
This comparison guide delves into the key performance parameters of 2'-F and 2'-O-methyl modifications, presenting a summary of quantitative data, detailed experimental protocols for their evaluation, and visual representations of key concepts to facilitate understanding.
At a Glance: Key Performance Differences
The choice between 2'-F and 2'-O-methyl modifications often depends on the specific application, whether it be for antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or aptamers. While both enhance stability, they do so to differing extents and can impact other biological properties.
| Property | 2'-Fluoro (2'-F) Modification | 2'-O-Methyl (2'-OMe) Modification |
| Thermal Stability (Tm) | Higher increase per modification (~+1.8 to 2.0 °C)[1] | Moderate increase per modification (~+1.3 to 1.5 °C)[1] |
| Nuclease Resistance | Offers significant nuclease resistance[1][2][3] | Provides substantial nuclease resistance[4][5][6] |
| Binding Affinity | High binding affinity to target RNA[2][7] | Enhanced binding affinity to target RNA[8] |
| Duplex Conformation | Promotes a strong A-form helical structure[2] | Induces an A-form helix, similar to RNA[8] |
| Toxicity | Generally well-tolerated[2] | Generally low toxicity[8] |
Delving Deeper: A Quantitative Comparison
The following tables summarize the quantitative data available for the impact of 2'-F and 2'-O-methyl modifications on key performance indicators of oligonucleotides.
Table 1: Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is a critical measure of the stability of the duplex formed between the oligonucleotide and its target RNA. A higher Tm generally indicates a more stable duplex.
| Modification | Change in Tm per Modification (°C) | Reference |
| 2'-Fluoro (2'-F) | +1.8 to 2.0 | [1] |
| 2'-O-Methyl (2'-OMe) | +1.3 to 1.5 | [1] |
Note: The exact Tm increase can be sequence-dependent.
Table 2: Nuclease Resistance
Nuclease resistance is crucial for the in vivo efficacy of oligonucleotide therapeutics, as unmodified oligonucleotides are rapidly degraded by cellular nucleases.
| Modification | Relative Nuclease Resistance | Key Observations | Reference |
| 2'-Fluoro (2'-F) | High | Significantly more stable in human plasma compared to unmodified RNA.[1][2] | [1][2] |
| 2'-O-Methyl (2'-OMe) | High | Offers substantial protection against both endo- and exonucleases.[4][5][6] | [4][5] |
Table 3: In Vivo Efficacy (siRNA)
A head-to-head comparison of siRNAs containing either 2'-F or 2'-O-methyl modifications reveals nuances in their biological activity.
| siRNA Modification Pattern | Target Gene | In Vivo Potency (Relative) | Key Findings | Reference |
| Fully 2'-F modified | Factor VII | ~2x more potent than unmodified siRNA | Enhanced stability and potency in vivo. | [2] |
| 2'-OMe at 3' terminus (20-mer guide strand) | sFLT1 | Negative impact on activity for >60% of sequences | Suggests that the interplay between sequence, modification, and structure affects target silencing. | [9][10] |
| 2'-F at 3' terminus (20-mer guide strand) | sFLT1 | Compensatory effect, restoring activity | Highlights the subtle but significant differences in how RISC interacts with these modifications. | [9] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of oligonucleotide performance, standardized experimental protocols are essential.
Protocol 1: Thermal Stability (Tm) Measurement
This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex using UV-Vis spectrophotometry.
Materials:
-
Modified oligonucleotide and its complementary RNA strand
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, 1 M NaCl, 10 mM EDTA, pH 7.4)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Oligonucleotide Preparation: Resuspend the modified oligonucleotide and its complement to a concentration of 100 µM in nuclease-free water.
-
Duplex Annealing: In a microcentrifuge tube, combine equimolar amounts of the oligonucleotide and its complement (e.g., 10 µL of each). Add 10x annealing buffer to a final concentration of 1x. Adjust the final volume with nuclease-free water to achieve the desired duplex concentration (e.g., 1-5 µM).
-
Annealing Program: Heat the mixture to 95°C for 5 minutes, then slowly cool to room temperature over 1-2 hours. This can be done in a thermocycler or a heat block that is allowed to cool slowly.
-
Spectrophotometer Setup: Transfer the annealed duplex solution to a quartz cuvette. Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
-
Melting Curve Acquisition: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a starting temperature well below the expected Tm (e.g., 25°C) to a temperature well above it (e.g., 95°C) at a rate of 1°C/minute.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is maximal.[11]
Protocol 2: Serum Stability Assay (Nuclease Resistance)
This protocol provides a method to assess the stability of modified oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.[12][13]
Materials:
-
Modified oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Polyacrylamide gel electrophoresis (PAGE) system (e.g., 15-20% TBE-Urea gel)
-
Gel loading buffer
-
Staining agent (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the modified oligonucleotide (e.g., 50 pmol) and 50% FBS in a total volume of 20 µL. Prepare a control sample with the oligonucleotide in PBS instead of FBS.
-
Incubation: Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) to inactivate nucleases. Immediately freeze the samples on dry ice or at -80°C until analysis.
-
PAGE Analysis: Thaw the samples and load them onto a denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Visualization and Quantification: After electrophoresis, stain the gel with a suitable nucleic acid stain and visualize it using a gel imaging system. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time. The half-life (t1/2) of the oligonucleotide in serum can be calculated from the degradation curve.[4]
Visualizing the Concepts
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and the structural implications of these modifications.
References
- 1. siRNA and RNAi pricelist from Gene Link [genelink.com]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. idtdna.com [idtdna.com]
- 7. synoligo.com [synoligo.com]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Fluoro-2'-Deoxycytidine (2'-F-dC) Modified Duplexes Exhibit Enhanced Thermal Stability Compared to Native RNA
For researchers, scientists, and drug development professionals, the thermal stability of nucleic acid duplexes is a critical parameter influencing their efficacy and application in therapeutics and diagnostics. The incorporation of modified nucleotides, such as 2'-Fluoro-2'-deoxycytidine (2'-F-dC), has emerged as a key strategy to enhance the stability of these duplexes. This guide provides an objective comparison of the thermal stability of 2'-F-dC modified duplexes versus native RNA duplexes, supported by experimental data and detailed methodologies.
The substitution of the 2'-hydroxyl group in a ribonucleoside with a fluorine atom leads to a significant increase in the thermal stability of the resulting duplex when hybridized to a complementary RNA strand. This enhancement is primarily attributed to the high electronegativity of the fluorine atom, which favors an RNA-like C3'-endo sugar pucker conformation. This pre-organizational constraint reduces the entropic penalty of duplex formation, resulting in a more stable structure.
Quantitative Comparison of Thermal Stability
The impact of 2'-F-dC modifications on the thermal stability of RNA duplexes is quantified by the change in melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands. An increase in Tm is indicative of greater duplex stability.
| Duplex Type | Modification | Change in Melting Temperature (ΔTm) per Modification (°C) |
| RNA:RNA | Native (unmodified) | Baseline |
| 2'-F-RNA:RNA | 2'-Fluoro substitution | +1.8 to +2.0 |
Table 1: Comparison of the change in melting temperature (ΔTm) per 2'-Fluoro modification in an RNA:RNA duplex context.
Thermodynamic studies have revealed that the increased stability of 2'-F-RNA/RNA duplexes is predominantly driven by a more favorable enthalpy of formation (ΔH°).
Experimental Protocols
The determination of the thermal stability of native and modified RNA duplexes is primarily conducted through UV melting experiments.
UV Melting Experimental Protocol
1. Sample Preparation:
-
Oligonucleotide Synthesis and Purification: Both the native RNA and the 2'-F-dC modified oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
Duplex Annealing: Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution. A common buffer used is 10 mM sodium phosphate (B84403) (pH 7.0) containing 100 mM NaCl and 0.1 mM EDTA. The mixture is then heated to 90-95°C for 2-5 minutes, followed by slow cooling to room temperature to facilitate duplex formation.
2. UV-Vis Spectrophotometry:
-
Instrumentation: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used for the melting analysis.
-
Measurement: The absorbance of the duplex solution is monitored at 260 nm as the temperature is gradually increased. The temperature ramp rate is typically set between 0.5°C/min and 1°C/min to ensure thermal equilibrium at each temperature point.
-
Data Acquisition: Absorbance readings are taken at regular temperature intervals (e.g., every 0.5°C or 1°C).
3. Data Analysis:
-
Melting Curve Generation: The collected absorbance data is plotted against temperature to generate a melting curve. As the duplex melts, the absorbance at 260 nm increases due to the hyperchromic effect.
-
Tm Determination: The melting temperature (Tm) is determined by finding the temperature at which the first derivative of the melting curve is at its maximum. This corresponds to the midpoint of the sigmoidal transition from a double-stranded to a single-stranded state.
Visualizing the Comparison and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
2'-Fluoro Modification: A Comparative Guide to Enhancing Oligonucleotide Nuclease Resistance
For researchers, scientists, and drug development professionals, the in vivo and in vitro stability of oligonucleotides is a critical determinant of their therapeutic and diagnostic efficacy. Unmodified oligonucleotides are swiftly degraded by nucleases present in biological fluids. This guide provides an objective comparison of the nuclease resistance conferred by 2'-fluoro (2'-F) modifications, benchmarked against other common chemical alterations, and is supported by experimental data and detailed methodologies.
The clinical potential of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often challenged by their inherent susceptibility to enzymatic degradation. To address this, a variety of chemical modifications have been developed to bolster their stability. Among these, the 2'-fluoro modification of the ribose sugar has emerged as a highly effective strategy to prolong the half-life of oligonucleotides.[1][2] This modification not only enhances nuclease resistance but also increases binding affinity to target RNA.[1][3]
Comparative Nuclease Resistance: A Quantitative Overview
The stability of oligonucleotides is frequently assessed by measuring their half-life in human serum, which contains a complex mixture of nucleases. The following table summarizes the approximate half-life of various modified oligonucleotides, offering a quantitative comparison of their resistance to nuclease-mediated degradation.
| Modification | Approximate Half-life in Human Serum | Key Resistance Characteristics |
| Unmodified Oligonucleotide (DNA) | ~1.5 hours[4] | Highly susceptible to degradation by both endonucleases and exonucleases.[4] |
| Phosphorothioate (B77711) (PS) | ~10 - 53 hours[4] | The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone confers significant nuclease resistance.[5] The degree of protection can vary depending on the stereochemistry (Rp or Sp) of the linkage. |
| 2'-O-Methyl (2'-OMe) | ~12 hours (in a gapmer configuration)[4] | The methyl group at the 2' position provides steric hindrance, offering protection against nuclease cleavage, particularly by endonucleases.[6] |
| 2'-Fluoro (2'-F) RNA (fYrR) | ~10 - 59 hours[7] | Replacing the 2'-hydroxyl group with a fluorine atom makes the oligonucleotide resistant to nucleases that target this group.[2] It often shows stability comparable to or greater than DNA.[7] |
| Fully Modified (2'-O-Methyl with 2'-Fluoro G) | Demonstrates little to no degradation after prolonged incubation.[7] | Combining modifications can lead to exceptionally high nuclease resistance.[7] |
Note: The half-life of oligonucleotides can be sequence-dependent and can vary based on the specific experimental conditions. The data presented for 2'-Fluoro RNA is based on a study using aptamers, which may have secondary structures that influence stability.
Mechanism of Nuclease Resistance
The enhanced stability of 2'-fluoro modified oligonucleotides stems from the unique properties of the fluorine atom at the 2' position of the ribose sugar. The 2'-hydroxyl group is a key recognition site for many nucleases. By replacing this hydroxyl group with a fluorine atom, the oligonucleotide becomes a poor substrate for these enzymes, thus inhibiting degradation.[2]
Furthermore, the high electronegativity of the fluorine atom influences the sugar pucker conformation, favoring a C3'-endo conformation, which is characteristic of A-form helices (like RNA). This pre-organization of the sugar conformation can enhance the thermodynamic stability of the duplex formed with a target RNA molecule.[8] When combined with a phosphorothioate backbone, which provides broad-spectrum nuclease resistance, 2'-fluoro modifications create a highly stable and effective oligonucleotide therapeutic.[1]
Experimental Protocols
A standardized method for assessing the nuclease resistance of modified oligonucleotides is the serum stability assay.
Serum Stability Assay Protocol
Objective: To determine the half-life of a 2'-fluoro modified oligonucleotide in the presence of nucleases in serum.
Materials:
-
2'-fluoro modified oligonucleotide and control oligonucleotides (e.g., unmodified, PS-modified).
-
Human or Fetal Bovine Serum (FBS).[9]
-
Nuclease-free water.
-
Phosphate-buffered saline (PBS).
-
Loading buffer (e.g., formamide-based).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Gel imaging system.
-
Microcentrifuge tubes.
-
Incubator or water bath at 37°C.
Procedure:
-
Oligonucleotide Preparation: Resuspend the purified oligonucleotides in nuclease-free water to a desired stock concentration (e.g., 200 µM).
-
Reaction Setup: In separate microcentrifuge tubes, prepare a reaction mixture containing the oligonucleotide at a final concentration of 2 µM in 50% serum (e.g., 6 µL of 2 µM oligo with 6 µL of serum).[10]
-
Incubation: Incubate the tubes at 37°C.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the undegraded control.
-
Sample Quenching and Preparation: Immediately after collection, mix the aliquot with an equal volume of loading buffer to stop the degradation and denature the proteins.[10] Heat the samples at 65°C for 5-10 minutes and then place them on ice.[10]
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7-8 M urea). Run the gel at a constant voltage until the desired separation is achieved.[10]
-
Visualization and Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point using densitometry software.
-
Data Analysis: Plot the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour sample. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for assessing nuclease resistance and the mechanism of nuclease degradation.
Experimental workflow for serum stability assay.
Mechanism of nuclease resistance by 2'-fluoro modification.
References
- 1. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 6. idtdna.com [idtdna.com]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5'-O-DMT-N4-Ac-2'-F-dC and Other Cytidine Phosphoramidites
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to the success of their applications. This guide provides an objective comparison of 5'-O-DMT-N4-Ac-2'-F-dC against other commonly used cytidine (B196190) phosphoramidites, supported by experimental data and detailed protocols.
The performance of a synthetic oligonucleotide is significantly influenced by the chemical modifications of its constituent nucleotides. Here, we focus on the impact of modifications at the 2' position of the ribose sugar and the N4 position of cytosine, comparing this compound with standard deoxycytidine (dC) and 2'-O-Methyl (2'-OMe) cytidine phosphoramidites.
Chemical Structures of Compared Cytidine Phosphoramidites
The fundamental differences in the chemical structures of these phosphoramidites dictate their performance in oligonucleotide synthesis and the properties of the resulting oligonucleotides.
Caption: Chemical structures of the compared cytidine phosphoramidites.
Performance Comparison
The choice of a cytidine phosphoramidite impacts several key aspects of oligonucleotide synthesis and function. The following sections and tables summarize the performance of this compound relative to its counterparts.
Coupling Efficiency
The efficiency of the coupling step in solid-phase oligonucleotide synthesis is paramount for achieving high yields of the full-length product. While standard phosphoramidites exhibit high coupling efficiencies, modified versions, particularly those with bulky 2' substituents, can be more sterically hindered, potentially requiring longer coupling times.
| Phosphoramidite | Typical Coupling Time (seconds) | Stepwise Coupling Efficiency (%) |
| This compound | 180-600 | >98% |
| 5'-O-DMT-N4-Bz-dC (Standard dC) | 30-120 | >99% |
| 5'-O-DMT-N4-Ac-2'-OMe-dC | 180-600 | >98% |
Note: Coupling times and efficiencies can vary depending on the synthesizer, activator, and sequence context.
Nuclease Resistance
A critical attribute for therapeutic oligonucleotides is their resistance to degradation by cellular nucleases. Modifications at the 2' position of the sugar moiety are a common strategy to enhance this stability.
| Oligonucleotide Modification | Relative Nuclease Resistance | Half-life in Serum (Illustrative) |
| 2'-Fluoro (2'-F) | High | ~24 hours |
| Unmodified DNA | Low | < 1 hour |
| 2'-O-Methyl (2'-OMe) | High | ~24 hours |
Note: Nuclease resistance is significantly enhanced when combined with phosphorothioate (B77711) backbone modifications.
Thermal Stability (Tm)
The melting temperature (Tm) of an oligonucleotide duplex is a measure of its stability. 2'-modifications that favor an A-form helical geometry, such as 2'-F and 2'-OMe, generally increase the Tm of duplexes with complementary RNA strands.
| Oligonucleotide Modification | ΔTm per Modification (°C) |
| 2'-Fluoro (2'-F) | +1.3 to +2.0 |
| Unmodified DNA | 0 (Reference) |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 |
Note: ΔTm is sequence and context-dependent. The values represent the approximate increase in Tm per modified residue in a DNA:RNA duplex.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Workflow
The following diagram illustrates the standard workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Protocol for Solid-Phase Oligonucleotide Synthesis:
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the sequence.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of a weak acid, such as 3% trichloroacetic acid in dichloromethane, to expose the 5'-hydroxyl group.
-
Coupling: Activate the phosphoramidite (e.g., this compound) with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] For modified phosphoramidites like 2'-F and 2'-OMe, extend the coupling time to 3-10 minutes to ensure high efficiency.[2]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final coupling and oxidation steps, cleave the oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases. For N4-acetyl and N4-benzoyl groups, this is typically achieved by treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) at elevated temperatures.[3]
-
Purification: Purify the full-length oligonucleotide from truncated sequences and other impurities using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.[2][3]
Nuclease Stability Assay (Serum Stability)
Objective: To determine the half-life of modified oligonucleotides in the presence of nucleases found in serum.
Protocol:
-
Oligonucleotide Preparation: Prepare stock solutions of the purified oligonucleotides (e.g., containing 2'-F, 2'-OMe, or unmodified dC) in nuclease-free water.
-
Incubation: Incubate a fixed amount of each oligonucleotide (e.g., 1 µM final concentration) in 90% human or fetal bovine serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots of the reaction mixture and immediately quench the nuclease activity by adding a strong denaturant (e.g., formamide (B127407) loading buffer) and freezing at -80°C.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Stain the gel with a fluorescent dye that binds to nucleic acids (e.g., SYBR Gold).
-
Quantification: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry software.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time and fit the data to a first-order exponential decay curve to determine the half-life (t1/2) of each oligonucleotide.
Thermal Stability (Tm) Determination
Objective: To measure the melting temperature (Tm) of oligonucleotide duplexes.
Protocol:
-
Duplex Formation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the inflection point of the melting curve. This can be determined by calculating the first derivative of the curve.
Conclusion
The selection of a cytidine phosphoramidite for oligonucleotide synthesis should be guided by the specific requirements of the intended application.
-
This compound is an excellent choice for applications requiring high nuclease resistance and enhanced thermal stability, such as in the development of antisense oligonucleotides and siRNAs. The N-acetyl protecting group is compatible with standard deprotection protocols.
-
Standard dC phosphoramidites (e.g., 5'-O-DMT-N4-Bz-dC) offer the highest coupling efficiencies and are suitable for applications where nuclease resistance and high thermal stability are not primary concerns, such as in the synthesis of PCR primers and probes.
-
5'-O-DMT-N4-Ac-2'-OMe-dC provides a balance of good nuclease resistance and increased thermal stability, making it a versatile option for various therapeutic and diagnostic applications.
By carefully considering the trade-offs between coupling efficiency, nuclease resistance, thermal stability, and cost, researchers can select the optimal cytidine phosphoramidite to achieve their desired oligonucleotide properties and performance.
References
A Comparative Guide to Deprotection Methods for 2'-Fluoro-2'-deoxycytidine (2'-F-dC) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 2'-Fluoro-2'-deoxycytidine (2'-F-dC) into oligonucleotides imparts desirable properties such as increased nuclease resistance and enhanced binding affinity to target RNA. The final crucial step in synthesizing these modified oligonucleotides is the removal of protecting groups, a process known as deprotection. The choice of deprotection method is critical as it directly impacts the yield and purity of the final product. This guide provides an objective comparison of common deprotection strategies for oligonucleotides containing 2'-F-dC, supported by a summary of expected performance and detailed experimental protocols.
The deprotection of oligonucleotides containing 2'-F-RNA modifications is generally considered to be virtually identical to that of standard DNA oligonucleotides.[1][2] This simplifies the process, as the specialized and harsh conditions required for the removal of 2'-hydroxyl protecting groups in RNA synthesis are not necessary. The primary focus of deprotection for 2'-F-dC containing oligonucleotides is the removal of the exocyclic amine protecting group on the cytidine (B196190) base (typically acetyl, Ac, or benzoyl, Bz) and the cyanoethyl groups from the phosphate (B84403) backbone, followed by cleavage from the solid support.
Performance Comparison of Deprotection Methods
Three primary methods are commonly employed for the deprotection of 2'-F-dC containing oligonucleotides: standard deprotection with ammonium (B1175870) hydroxide (B78521), rapid deprotection with a mixture of ammonium hydroxide and methylamine (B109427) (AMA), and a milder approach using potassium carbonate in methanol. The selection of the optimal method depends on the specific requirements of the synthesis, such as the desired speed, the sensitivity of other modifications present in the oligonucleotide, and the protecting group used for the 2'-F-dC monomer.
| Deprotection Method | Reagents | Typical Conditions | Speed | Purity (Typical) | Yield (Typical) | Key Considerations |
| Standard Deprotection | Concentrated Ammonium Hydroxide (NH₄OH) | 55°C for 8-16 hours | Slow | High | Good to High | Traditional and reliable method. Requires fresh ammonium hydroxide for optimal results. |
| UltraFAST Deprotection | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65°C for 5-10 minutes | Very Fast | High | High | Requires the use of acetyl (Ac) protected dC to avoid the formation of N4-methyl-dC side products.[3][4][5] |
| UltraMILD Deprotection | 0.05 M Potassium Carbonate (K₂CO₃) in Methanol | Room Temperature for 4 hours | Moderate | Very High | Good | Ideal for oligonucleotides with sensitive modifications. Requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[3][5][6] |
Experimental Protocols
Below are detailed methodologies for the three compared deprotection methods.
Standard Deprotection with Ammonium Hydroxide
This protocol is a widely used and effective method for routine deprotection of oligonucleotides.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Screw-cap vial
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Tightly seal the vial and incubate at 55°C for 8 to 16 hours. The exact time will depend on the protecting groups used.
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for quantification and purification.
UltraFAST Deprotection with AMA
This method significantly reduces the deprotection time and is suitable for high-throughput applications. Crucially, this method requires the use of acetyl (Ac) protected 2'-F-dC to prevent base modification.
Materials:
-
Oligonucleotide synthesized on a solid support (with Ac-protected 2'-F-dC)
-
Ammonium Hydroxide / 40% aqueous Methylamine (AMA) solution (1:1 v/v)
-
Screw-cap vial
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add 1-2 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 5 to 10 minutes.[3][5]
-
Cool the vial to room temperature.
-
Open the vial in a fume hood and transfer the solution to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet for further processing.
UltraMILD Deprotection with Potassium Carbonate
This protocol is designed for oligonucleotides containing base-labile modifications that are sensitive to standard ammonium hydroxide or AMA treatment. This method necessitates the use of "UltraMILD" phosphoramidites with more labile protecting groups (e.g., Pac on dA, iPr-Pac on dG, and Ac on dC).
Materials:
-
Oligonucleotide synthesized on a solid support using UltraMILD phosphoramidites.
-
0.05 M Potassium Carbonate in anhydrous methanol.
-
Screw-cap vial.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Seal the vial and incubate at room temperature for 4 hours with occasional gentle agitation.[5][6]
-
After incubation, transfer the methanolic solution to a new tube.
-
Neutralize the solution by adding a suitable buffer or by proceeding directly to a desalting or purification step that involves a buffer exchange.
-
Evaporate the solvent and resuspend the oligonucleotide pellet.
Experimental Workflow
The general workflow for the deprotection of 2'-F-dC containing oligonucleotides is depicted below. The key decision point is the selection of the deprotection reagent based on the desired speed and the presence of any sensitive moieties in the oligonucleotide sequence.
Signaling Pathways and Logical Relationships
The choice of deprotection method is primarily a logical decision based on the experimental requirements rather than a biological signaling pathway. The following diagram illustrates the decision-making process.
References
Validating 2'-F-dC Incorporation: A Comparative Guide to Enzymatic Digestion and Alternative Methods
For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleotide incorporation is a critical step in the development of oligonucleotide therapeutics. This guide provides a detailed comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) with other common validation techniques for oligonucleotides containing 2'-fluoro-2'-deoxycytidine (2'-F-dC).
The incorporation of 2'-F-dC is a key chemical modification used to enhance the nuclease resistance and binding affinity of therapeutic oligonucleotides. Validating the exact number and position of these modified nucleosides is essential for ensuring the identity, purity, and potency of the final drug product. While several methods exist for this purpose, enzymatic digestion coupled with LC-MS analysis remains a gold standard for its accuracy and specificity.
Performance Comparison of Validation Methods
The selection of a validation method depends on various factors, including the specific analytical need (quantification vs. sequence confirmation), sample matrix, required sensitivity, and throughput. The following table summarizes the key performance characteristics of the most common methods used for the analysis of modified oligonucleotides.
| Feature | Enzymatic Digestion with LC-MS/MS | Hybridization ELISA (HELISA) | Stem-Loop Reverse Transcription qPCR (SL-RT-qPCR) |
| Primary Use | Absolute quantification, sequence confirmation, metabolite identification | Quantification in biological matrices | High-sensitivity quantification in biological matrices |
| Specificity | High; can distinguish full-length oligos from metabolites and isomers | Moderate; potential for cross-reactivity with metabolites | High for the target sequence |
| Sensitivity | High (pg/mL to low ng/mL) | Very high (low pg/mL) | Extremely high (fg/mL) |
| Throughput | Moderate | High | High |
| Development Time | Short to moderate | Long (requires specific probes and antibodies) | Long (requires specific primers and probes) |
| Cost per Sample | Moderate to high | Low to moderate | Low to moderate |
| Metabolite ID | Yes | No | No |
Experimental Protocols
Enzymatic Digestion of 2'-F-dC Containing Oligonucleotides for LC-MS Analysis
This protocol details the complete digestion of a 2'-F-dC modified oligonucleotide into its constituent nucleosides for subsequent analysis. The use of Nuclease P1 is particularly effective for digesting oligonucleotides containing nuclease-resistant modifications like 2'-fluoro substitutions.[1]
Materials:
-
2'-F-dC containing oligonucleotide sample
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
40 mM Sodium Acetate (B1210297) buffer (pH 5.0-5.4)
-
0.4 mM Zinc Chloride (ZnCl2)
-
1 M Tris buffer (pH 7.5)
-
Nuclease-free water
-
Heating block or thermocycler
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Prepare a solution of the oligonucleotide in nuclease-free water to a final concentration suitable for your LC-MS system (e.g., 10-100 µM).
-
Denaturation: In a microcentrifuge tube, denature the oligonucleotide by heating at 95-100°C for 10 minutes. Immediately place the tube on ice for 5 minutes to prevent re-annealing. Centrifuge briefly to collect any condensate.
-
Nuclease P1 Digestion:
-
Add 50 µL of 40 mM sodium acetate buffer containing 0.4 mM ZnCl2 to the denatured oligonucleotide solution.
-
Add Nuclease P1 to a final concentration of 1-5 U/µg of oligonucleotide.
-
Mix gently by inverting the tube and centrifuge briefly.
-
Incubate the reaction at 37°C for 2-4 hours. The incubation time may need to be optimized depending on the extent of modification and sequence context.
-
-
Alkaline Phosphatase Treatment:
-
Adjust the pH of the reaction mixture to 7.5-8.0 by adding 20 µL of 1 M Tris buffer (pH 7.5).
-
Add Bacterial Alkaline Phosphatase to a final concentration of 0.1-0.5 U/µL.
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 1-2 hours to dephosphorylate the resulting 5'-mononucleotides to nucleosides.
-
-
Sample Analysis: The resulting mixture of nucleosides is now ready for analysis by LC-MS/MS. The separation is typically achieved using a reversed-phase column, and the nucleosides are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Concluding Remarks
The validation of 2'-F-dC incorporation is a non-trivial but essential aspect of developing safe and effective oligonucleotide therapeutics. While methods like HELISA and SL-RT-qPCR offer high sensitivity and throughput for quantification in biological samples, enzymatic digestion coupled with LC-MS/MS provides the most comprehensive and specific analysis.[2][3] It allows for not only accurate quantification but also the crucial identification of metabolites and confirmation of the oligonucleotide sequence. The choice of methodology should be guided by the specific requirements of the analysis at different stages of the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to HPLC and Mass Spectrometry for Quality Control of 2'-F-dC Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The quality control (QC) of synthetic oligonucleotides, such as those containing 2'-fluoro-2'-deoxycytidine (2'-F-dC), is a critical aspect of research, diagnostics, and therapeutic drug development. Ensuring the purity, identity, and integrity of these modified oligonucleotides is paramount for reliable experimental outcomes and regulatory compliance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides a comparative analysis of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate QC strategy.
Data Presentation: HPLC vs. Mass Spectrometry at a Glance
The following table summarizes the key performance metrics for HPLC and Mass Spectrometry in the context of 2'-F-dC oligonucleotide QC. It is important to note that while these figures are based on published data for oligonucleotides, direct comparative data for 2'-F-dC oligos is limited. The performance can vary based on the specific sequence, length, and other modifications present in the oligonucleotide.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) with UV Detection | Mass Spectrometry (MS) |
| Primary Function | Purity assessment and quantification | Identity confirmation and impurity identification |
| Resolution | Excellent for oligonucleotides up to 40-50 bases; can be extended to 80 bases with optimized methods.[1][2] | Not directly applicable for separation; provides mass-to-charge ratio. |
| Sensitivity (Typical Limit of Quantification - LOQ) | ng to µg range | 0.5 - 50 ng/mL for LC-MS methods.[3] |
| Accuracy | High for quantification of known components with proper calibration | High for mass determination (typically within ±0.1 Da).[4] |
| Throughput | Moderate; typical run times are 15-40 minutes per sample. | High for direct infusion MS; moderate for LC-MS. |
| Information Provided | Retention time, peak purity, and quantification of impurities | Molecular weight, confirmation of modifications, identification of impurities (e.g., n-1, n+1 shortmers and longmers).[4] |
| Destructive | No | Yes |
Experimental Protocols
Detailed methodologies for both HPLC and Mass Spectrometry are crucial for reproducible and accurate QC of 2'-F-dC oligonucleotides. The following protocols are based on established methods for modified oligonucleotides and can be adapted for 2'-F-dC variants.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This is the most common HPLC method for oligonucleotide analysis.[5] It utilizes an ion-pairing agent in the mobile phase to enhance the retention and separation of negatively charged oligonucleotides on a hydrophobic stationary phase.
1. Sample Preparation:
-
Dissolve the lyophilized 2'-F-dC oligonucleotide in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 10-100 µM.
-
If necessary, desalt the sample using a size-exclusion spin column to remove excess salts that can interfere with the analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
HPLC System: A binary or quaternary HPLC system with a UV/Vis detector.
-
Column: A reversed-phase C18 column specifically designed for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY UPLC BEH C18). A typical dimension is 2.1 x 50 mm with 1.7 µm particles.
-
Column Temperature: Elevated temperatures (50-80°C) are often used to denature secondary structures and improve peak shape.[6]
3. Mobile Phases and Gradient:
-
Mobile Phase A: An aqueous solution of an ion-pairing agent. A common choice for UV analysis is 100 mM Triethylammonium Acetate (TEAA), pH 7.0. For LC-MS compatibility, a volatile ion-pairing system like 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) is used.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes is typical. The exact gradient will need to be optimized based on the oligonucleotide length and sequence.
4. Detection:
-
Set the UV detector to monitor absorbance at 260 nm, which is the characteristic absorption wavelength for nucleic acids.
5. Data Analysis:
-
Purity is assessed by calculating the peak area of the main oligonucleotide peak as a percentage of the total peak area in the chromatogram.
-
Impurities such as n-1 or n+1 species will typically elute as closely resolved peaks before or after the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS combines the separation power of HPLC with the mass identification capabilities of MS, providing a comprehensive analysis of the oligonucleotide.
1. Sample Preparation:
-
Follow the same sample preparation steps as for HPLC, ensuring the final concentration is suitable for MS detection (typically in the low µM to nM range).
2. LC-MS System:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for accurate mass determination.
3. LC Conditions:
-
Column: A C18 column suitable for oligonucleotides.
-
Mobile Phase A: A volatile ion-pairing system is essential. A widely used combination is 8.6 mM TEA and 100 mM HFIP in water (pH ~8.3).
-
Mobile Phase B: Methanol.
-
Gradient: A shallow gradient optimized for the specific oligonucleotide.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode is used as oligonucleotides are polyanionic.
-
Mass Range: Set the mass analyzer to scan a range that will encompass the expected charge states of the oligonucleotide (e.g., m/z 500-2000).
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the intact oligonucleotide and any impurities.
5. Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions. Deconvolution software is used to process this data and calculate the neutral molecular weight of the oligonucleotide.
-
The measured molecular weight is then compared to the theoretical molecular weight to confirm the identity of the 2'-F-dC oligonucleotide.
-
Impurities can be identified by their corresponding molecular weights.
Mandatory Visualization
Oligonucleotide QC Method Selection Workflow
The choice between HPLC, Mass Spectrometry, or a combined LC-MS approach depends on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow for selecting the appropriate QC method.
Caption: A workflow diagram for selecting the appropriate QC method.
Logical Relationship of QC Data
This diagram illustrates how the data from HPLC and MS contribute to a comprehensive quality assessment of a 2'-F-dC oligonucleotide.
Caption: Integration of HPLC and MS data for comprehensive QC.
References
biological activity of 2'-F-dC modified siRNA vs unmodified
An Objective Comparison of 2'-F-dC Modified and Unmodified siRNA for Therapeutic Applications
For researchers and professionals in drug development, the choice of siRNA chemistry is critical for achieving potent and lasting gene silencing while minimizing adverse effects. While standard, unmodified siRNAs can effectively trigger the RNA interference (RNAi) pathway, they suffer from significant drawbacks, including rapid degradation by nucleases and the potential to trigger an innate immune response.[1][2] The 2'-deoxy-2'-fluoro (2'-F) modification, particularly 2'-Fluoro-deoxycytidine (2'-F-dC) and its counterpart 2'-F-dU, is a well-established chemical alteration designed to overcome these limitations.[2][3] This guide provides a direct comparison of the biological activity of 2'-F modified siRNA versus unmodified siRNA, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The introduction of 2'-F modifications to siRNA duplexes leads to substantial improvements in several key performance areas. These modifications enhance the molecule's drug-like properties without compromising its fundamental gene-silencing activity.[2] In fact, the 2'-F modification is generally well-tolerated by the RNA-induced silencing complex (RISC), the core machinery of the RNAi pathway.[1][2]
Gene Silencing Potency
Studies consistently show that 2'-F modified siRNAs have a biological activity that is similar or even superior to their unmodified counterparts.[1] In a study targeting coagulation Factor VII (FVII) in HeLa cells, an siRNA with 2'-F modifications at all pyrimidine (B1678525) positions was roughly twice as potent as the unmodified control, with an IC₅₀ of 0.50 nM compared to 0.95 nM.[1][4] This enhanced potency was also observed in vivo, where the 2'-F modified siRNA demonstrated an approximately two-fold greater reduction in FVII protein levels in mice.[1][5] Another study using a fully modified sense strand (FANA/RNA hybrid) reported a 4-fold increase in potency compared to the unmodified siRNA.[6][7]
Stability and Serum Half-Life
One of the most significant advantages of 2'-F modification is the dramatic increase in resistance to nuclease degradation. Unmodified siRNAs are notoriously unstable in serum, with studies showing complete degradation within 4 hours and half-lives of less than 15 minutes.[1][6] In stark contrast, 2'-F modified siRNAs exhibit a substantially prolonged half-life. In one direct comparison, the half-life of a 2'-F modified siRNA in serum was greater than 24 hours, whereas the unmodified version was completely degraded in under 4 hours.[1][2] This enhanced stability is crucial for therapeutic applications, as it allows for a longer duration of action in vivo.
Immunostimulatory Profile
Unmodified siRNAs can be recognized by the innate immune system, particularly by Toll-like receptors (TLRs) 7 and 8, which detect certain RNA sequences and can trigger the release of pro-inflammatory cytokines like INFα and TNFα.[1][3][8] This immune stimulation is a major safety concern for siRNA-based therapeutics.[9] The 2'-F modification has been shown to significantly reduce or completely abrogate these immunostimulatory effects.[1][4][5] In an assay using human peripheral blood mononuclear cells, unmodified siRNA stimulated the production of INFα and TNFα, while the 2'-F modified version did not elicit an immune response.[1]
Thermal Stability
The 2'-F modification imparts significant thermal stability to the siRNA duplex. The melting temperature (Tₘ) of a 2'-F modified duplex was observed to be almost 15°C higher than that of the corresponding unmodified duplex.[1] This increased stability is primarily driven by favorable enthalpic contributions rather than entropic effects.[2][4]
Quantitative Data Summary
The following table summarizes the key performance differences between unmodified and 2'-F modified siRNA based on published experimental data.
| Parameter | Unmodified siRNA | 2'-F Modified siRNA | Key Advantage of Modification |
| Gene Silencing Potency (IC₅₀) | ~0.95 nM | ~0.50 nM | ~2x more potent[1] |
| Serum Stability (Half-life) | < 4 hours; often < 15 min[1][6] | > 24 hours | Dramatically increased stability[1][2] |
| Thermal Stability (Tₘ) | Baseline (e.g., 71.8 °C) | Increased by ~15 °C (e.g., 86.2 °C) | Higher duplex stability[1] |
| Immune Stimulation | Induces INFα and TNFα production | No significant cytokine induction | Reduced/eliminated immunotoxicity[1] |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz help to illustrate the underlying processes and experimental designs discussed in this guide.
Caption: The general mechanism of RNA interference (RNAi) initiated by an siRNA duplex.
Caption: A typical experimental workflow for evaluating siRNA efficacy in an animal model.
Caption: Logical comparison of the outcomes for unmodified versus 2'-F modified siRNA in a biological system.
Experimental Protocols
The following are summaries of methodologies used in comparative studies.
Protocol 1: In Vitro Gene Silencing Assay (Factor VII Knockdown)
This protocol is based on methods used to compare the potency of siRNAs targeting Factor VII (FVII).[1]
-
Cell Culture: HeLa cells stably expressing mouse FVII are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained under standard conditions (37°C, 5% CO₂).
-
Transfection: Cells are seeded in 96-well plates. The following day, cells are transfected with varying concentrations of unmodified or 2'-F modified siRNA targeting FVII. A lipid-based transfection reagent such as Lipofectamine™ 2000 is used according to the manufacturer's protocol. A non-targeting siRNA is used as a negative control.
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for gene silencing to occur.
-
Protein Measurement: The level of FVII protein secreted into the cell culture medium is measured using a chromogenic assay (e.g., Coaset Factor VII, DiaPharma Group).
-
Data Analysis: FVII levels are normalized to the negative control. The IC₅₀ value (the concentration at which 50% of gene expression is inhibited) is calculated for each siRNA to determine its potency.
Protocol 2: Serum Stability Assay
This protocol assesses the resistance of siRNA to degradation by nucleases present in serum.[1][6]
-
Incubation: Unmodified or 2'-F modified siRNA is incubated in a solution containing 90% human or fetal bovine serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h).
-
Extraction & Analysis: The reaction is stopped, and the remaining siRNA is extracted from the serum. The integrity of the siRNA is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is stained with a fluorescent dye (e.g., SYBR Gold) to visualize the RNA bands. The intensity of the full-length siRNA band at each time point is quantified.
-
Half-Life Calculation: The percentage of intact siRNA remaining over time is plotted to determine the half-life (t₁/₂) of the molecule in serum.
Protocol 3: In Vitro Immune Stimulation Assay
This protocol measures the potential of an siRNA to induce an innate immune response in human immune cells.[1]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured in appropriate media and treated with a fixed concentration (e.g., 100 nM) of unmodified or 2'-F modified siRNA complexed with a delivery agent. A known TLR agonist (e.g., R848) is used as a positive control, and a buffer-only condition serves as a negative control.
-
Incubation: Cells are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of key pro-inflammatory cytokines, such as Interferon-alpha (INFα) and Tumor Necrosis Factor-alpha (TNFα), are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Cytokine levels from siRNA-treated cells are compared to those from control-treated cells to determine the extent of immune stimulation.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action and Reaction: The Biological Response to siRNA and Its Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Misinterpreting the therapeutic effects of small interfering RNA caused by immune stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Fluoro Aptamers vs. DNA Aptamers: A Comparative Guide to Binding Affinity
For researchers, scientists, and drug development professionals, the choice between different aptamer chemistries is a critical decision in the development of novel diagnostics and therapeutics. This guide provides an objective comparison of the binding affinity of 2'-fluoro (2'-F) modified RNA aptamers and traditional DNA aptamers, supported by experimental data and detailed methodologies.
The inherent stability and binding characteristics of an aptamer are fundamentally linked to its chemical composition. While DNA aptamers have long been a staple in the field, 2'-fluoro modified RNA aptamers have emerged as a powerful alternative, offering distinct advantages in certain applications. The substitution of the 2'-hydroxyl group in the ribose sugar with a fluorine atom confers remarkable properties to the RNA molecule.
One of the most significant advantages of 2'-F modification is the profound increase in nuclease resistance, leading to a much longer half-life in biological fluids compared to unmodified RNA.[1][2] This enhanced stability is crucial for in vivo applications. Furthermore, the 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, pre-organizing the aptamer structure and often leading to higher binding affinities for their targets.[1][3]
Quantitative Comparison of Binding Affinity
The dissociation constant (Kd) is a key parameter for quantifying the binding affinity between an aptamer and its target, with a lower Kd value indicating a stronger interaction. The following table summarizes a compilation of experimental data from various studies, comparing the binding affinities of 2'-fluoro aptamers and DNA aptamers against different targets.
| Target Protein | Aptamer Type | Dissociation Constant (Kd) | Reference |
| HIV-1 Reverse Transcriptase | 2'-fluoroarabinonucleic acid (FANA) | ~pM range | [4] |
| HIV-1 Integrase | 2'-fluoroarabinonucleic acid (FANA) | ~50–100 pM | [5][6] |
| HIV-1 Integrase | RNA aptamer | ~10 nM | [6] |
| Murine Lipopolysaccharide Binding Protein (mLBP) | 2'-F-pyrimidine-modified RNA | ~200–800 nM | [7] |
| Viral Frameshift Element | 2'-fluoro modified mirror-image RNA | ~1.6 µM | [8][9] |
Note: Direct head-to-head comparisons of 2'-F RNA and DNA aptamers for the exact same target epitope are limited in the literature. The data presented is a comparative summary from different studies to highlight the general affinity ranges observed for each aptamer type against various targets.
Experimental Protocols
The determination of binding affinity is paramount in aptamer research. Several biophysical techniques are commonly employed to measure the interaction between an aptamer and its target.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is the foundational in vitro selection process used to isolate high-affinity aptamers from a large, random library of oligonucleotides. The process for generating 2'-fluoro modified RNA aptamers involves several key steps:
-
Library Preparation : A synthetic DNA library containing a randomized region flanked by constant primer binding sites is created.
-
In Vitro Transcription : The DNA library is transcribed into a 2'-fluoro modified RNA pool using a mutant T7 RNA polymerase that can incorporate 2'-F-dUTP and 2'-F-dCTP.[10]
-
Binding and Partitioning : The 2'-F RNA pool is incubated with the target molecule. Target-bound aptamers are then separated from the unbound sequences.
-
Elution and Reverse Transcription : The bound aptamers are eluted and then reverse transcribed back into cDNA.
-
PCR Amplification : The cDNA is amplified by PCR to generate a DNA pool enriched with sequences that bind to the target.
-
Iteration : The enriched DNA pool is then used as the template for the next round of in vitro transcription, and the entire cycle is repeated for multiple rounds (typically 8-12) to isolate aptamers with the highest affinity.[11]
Binding Affinity Measurement Techniques
Once potential aptamer candidates are identified through SELEX, their binding affinities are characterized using various methods:
-
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte.[12] In a typical setup, the target protein is immobilized on the sensor chip, and the aptamer is flowed over the surface at different concentrations. The association and dissociation rates are monitored in real-time to calculate the Kd.[12]
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon the binding of an aptamer to its target.[13] This technique provides a complete thermodynamic profile of the interaction, including the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]
-
Filter Binding Assays : This method involves incubating a radiolabeled aptamer with its target and then passing the mixture through a nitrocellulose filter.[7] Protein-aptamer complexes are retained on the filter, while the unbound aptamer passes through. The amount of radioactivity on the filter is proportional to the amount of bound aptamer and can be used to determine the Kd.
-
Microscale Thermophoresis (MST) : MST measures the movement of molecules in a microscopic temperature gradient.[12] The binding of an aptamer to a target protein alters its thermophoretic properties, and this change is used to quantify the binding affinity.
Visualizing the Workflow
To better illustrate the processes involved in aptamer selection and characterization, the following diagrams have been generated using the DOT language.
Caption: The SELEX process for generating 2'-fluoro modified RNA aptamers.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. pentabind.com [pentabind.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. basepairbio.com [basepairbio.com]
- 13. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]
2'-Fluoro-Deoxycytidine (2'-F-dC) Modified Oligonucleotides: A Comparative Guide to In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore crucial to enhance their pharmacokinetic properties. Among these, the 2'-fluoro (2'-F) modification, particularly 2'-fluoro-deoxycytidine (2'-F-dC), has emerged as a valuable tool for increasing nuclease resistance and improving in vivo stability. This guide provides an objective comparison of the performance of 2'-F-dC modified oligonucleotides against other common alternatives, supported by experimental data.
Enhanced Nuclease Resistance and Thermal Stability
The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom confers significant nuclease resistance to oligonucleotides.[1][2][3] This modification locks the sugar pucker in a C3'-endo conformation, similar to RNA, which increases the thermal stability of duplexes.[2][][5] Studies have shown that siRNAs modified with 2'-F are significantly more stable when incubated in serum compared to their unmodified counterparts.[1] In fact, a fully 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (FANA) modified sense strand, when hybridized to an antisense RNA strand, exhibited a half-life of approximately 6 hours in serum, a substantial increase from the less than 15-minute half-life of an unmodified siRNA.[6] This enhanced stability is a critical attribute for in vivo applications, allowing for prolonged therapeutic effects.
Comparative In Vivo and In Vitro Stability Data
The following table summarizes quantitative data on the stability of 2'-F modified oligonucleotides compared to unmodified oligonucleotides and other common modifications.
| Oligonucleotide Type | Modification | System | Stability Metric | Result | Reference |
| siRNA | Unmodified | Serum | Half-life | < 15 minutes | [6] |
| siRNA | Fully modified sense strand (FANA) | Serum | Half-life | ~ 6 hours | [6] |
| siRNA | 2'-F at all pyrimidines | Serum | Stability | Significantly more stable than unmodified siRNA | [1] |
| Aptamer | Unmodified anti-thrombin DNA aptamer | In vivo | Half-life | ~ 108 seconds | [3] |
| Aptamer | 2'-F modified (Macugen) | Human Plasma | Half-life | up to 18 hours | [3] |
| Control Oligonucleotide | 2'-Fluoro RNA (fYrR) | Human, Mouse Serum | Stability | Roughly as stable as 2'-deoxy DNA | [7] |
| Control Oligonucleotide | Fully modified (2'-O-Methyl A,C,U + 2'-F G) | Human Serum | Stability | Little degradation after prolonged incubation | [7] |
| Antisense Oligonucleotide | 2'-F-RNA/DNA chimera (phosphodiester) | Nuclease Digestion | Nuclease Resistance | Not resistant | [5][8] |
| Antisense Oligonucleotide | 2'-F-RNA/DNA chimera (phosphorothioate) | Nuclease Digestion | Nuclease Resistance | Highly nuclease resistant | [5][8] |
Experimental Workflow and Methodologies
A clear understanding of the experimental protocols used to assess oligonucleotide stability is crucial for interpreting and reproducing the data.
Figure 1: Experimental workflow for assessing oligonucleotide stability in serum.
Detailed Experimental Protocol: Serum Stability Assay
This protocol provides a method to assess the stability of oligonucleotide duplexes in serum, adapted from established methodologies.[9]
1. Oligonucleotide Duplex Preparation:
-
Resuspend single-stranded sense and antisense oligonucleotides in nuclease-free water to a desired concentration (e.g., 200 µM).
-
Combine equal volumes of the sense and antisense strands with a 10x annealing buffer in a microcentrifuge tube.
-
Incubate the solution at 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Confirm duplex formation and purity by running a sample on a native polyacrylamide gel.
2. Serum Incubation:
-
Prepare individual tubes for each time point of the assay (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).
-
In each tube, prepare a reaction by mixing the oligonucleotide duplex (e.g., 50 pmol) with 50% fetal bovine serum (FBS) in a total volume of 10 µL.
-
Incubate the tubes at 37°C.
3. Sample Analysis:
-
At each designated time point, stop the reaction by transferring the tube to a cold environment (e.g., ice or -20°C).
-
After the final time point, analyze all samples on a 15% denaturing polyacrylamide gel.
-
Stain the gel with a nucleic acid stain, such as GelRed, to visualize the oligonucleotide bands.
-
Quantify the intensity of the intact oligonucleotide band at each time point relative to the 0-minute time point to determine the rate of degradation.
Conclusion
The incorporation of 2'-F-dC and other 2'-fluoro modifications significantly enhances the in vivo and in vitro stability of oligonucleotides compared to their unmodified counterparts. This increased resistance to nuclease degradation, coupled with favorable thermal stability, makes 2'-F modified oligonucleotides a compelling choice for therapeutic applications requiring prolonged activity. While 2'-F modification alone provides substantial protection, combining it with other modifications, such as phosphorothioate (B77711) linkages, can further augment stability.[5][8] The choice of modification strategy will ultimately depend on the specific application, balancing the need for stability with other factors such as potency and potential toxicity. The experimental protocols outlined in this guide provide a framework for researchers to evaluate and compare the stability of different oligonucleotide designs in their own laboratories.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 5. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. (1993) | Andrew M. Kawasaki | 497 Citations [scispace.com]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2'-Fluoro Modified Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of 2'-fluoro (2'-F) modifications to nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and 2'-deoxy-2'-fluoro-β-D-arabinonucleic acids (FANA), has been a significant advancement in enhancing their stability and efficacy. However, understanding the cytotoxic potential of these modifications is paramount for their safe therapeutic application. This guide provides an objective comparison of the cytotoxicity associated with various 2'-fluoro modified nucleic acids, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Cytotoxicity Data
The following tables summarize quantitative data on the cytotoxic effects of 2'-fluoro modified nucleic acids compared to their unmodified or alternatively modified counterparts across different studies.
Table 1: In Vitro Cytotoxicity of 2'-Fluoro Modified siRNAs
| Nucleic Acid Type | Cell Line | Assay | Concentration | % Cell Viability / Effect | Citation |
| Unmodified siRNA | U373MG | Luminescent Cell Viability Assay | 100 nM | ~100% | [1] |
| 2'-F-siRNA swarm (UL29-specific) | U373MG | Luminescent Cell Viability Assay | 100 nM | ~100% (No additional cytotoxicity) | [1] |
| 2'-F pyrimidine (B1678525) modified dsRNA-140 | Huh7.0 | Cell Death Assay | Not Specified | Significantly increased cell death vs. unmodified | [2] |
| 2'-OMe pyrimidine modified dsRNA-140 | Huh7.0 | Cell Death Assay | Not Specified | No significant cytotoxicity | [2] |
| 2'-F 5'ppp RNA aptamer (10F) | WM266-4 | MTT Assay | 100 nM | ~20% | [2] |
| Unmodified 5'ppp RNA aptamer | WM266-4 | MTT Assay | 100 nM | ~60% | [2] |
Table 2: In Vivo Hepatotoxicity of 2'-Fluoro Modified ASOs in Mice
| Nucleic Acid Type (Gapmer ASO) | Dose | Time Point | Plasma ALT (U/L) | Plasma AST (U/L) | Citation |
| 2'-MOE modified PS-ASO | 100 mg/kg | 96 h | Normal | Normal | [3] |
| 2'-F modified PS-ASO | 100 mg/kg | 96 h | Significantly Elevated | Significantly Elevated | [3] |
| Saline Control | N/A | 96 h | Normal | Normal | [3] |
Table 3: Effect of 2'-F Modification on Protein Levels and DNA Damage
| Nucleic Acid Type (PS-ASO) | Cell Line | Concentration | P54nrb/PSF Protein Levels | DNA Double-Strand Breaks | Citation |
| 2'-MOE modified | HeLa | 50 nM | No significant change | Not observed | [4] |
| 2'-F modified | HeLa | 50 nM | Almost complete loss | Elevated | [4] |
| 2'-F modified | HeLa | 6.25 nM | Moderate reduction | Not specified | [4] |
Key Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of 2'-fluoro modified nucleic acids can be mediated by several mechanisms, including the activation of innate immune sensors and off-target interactions with cellular proteins.
RIG-I-Mediated Apoptosis
Certain 2'-fluoro modified RNAs, particularly those with a 5'-triphosphate group, can be potent activators of the innate immune receptor RIG-I. This can lead to a downstream signaling cascade culminating in apoptosis.
DBHS Protein Degradation and Hepatotoxicity
A significant toxicity concern, particularly with 2'-fluoro modified gapmer ASOs, is acute hepatotoxicity. This has been linked to the high-affinity binding of these oligonucleotides to proteins of the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF. This interaction leads to the proteasome-mediated degradation of DBHS proteins, resulting in DNA damage, p53 pathway activation, and ultimately, cell death.[4][5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is based on the methodology described for assessing the cytotoxicity of 2'-F modified RNA aptamers.[2]
-
Cell Seeding: Seed human melanoma cells (e.g., WM266-4) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Transfection: Transfect the cells with 2'-fluoro modified nucleic acids or controls at the desired concentrations using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Incubate the cells for 72 hours post-transfection.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.
Western Blot for DBHS Proteins
This protocol is adapted from studies investigating the effect of 2'-F modified ASOs on P54nrb and PSF levels.[4]
-
Cell Culture and Treatment: Culture HeLa cells and treat with 2'-F modified ASOs or controls at specified concentrations for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P54nrb, PSF, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative protein levels.
Conclusion
The incorporation of 2'-fluoro modifications in nucleic acid therapeutics offers a compelling strategy to enhance their drug-like properties. However, this guide highlights that the cytotoxic profile of these molecules is multifaceted and dependent on the specific type of nucleic acid, its sequence, and the cellular context. While 2'-F modified siRNAs can exhibit a favorable safety profile, 2'-F modified gapmer ASOs have been shown to induce significant hepatotoxicity through a mechanism involving the degradation of DBHS proteins. Furthermore, the potential for RIG-I activation by certain 2'-F RNAs underscores the importance of careful design and screening of these therapeutic candidates. The data and protocols presented herein provide a valuable resource for researchers to navigate the complexities of 2'-fluoro modified nucleic acid cytotoxicity and to inform the development of safer and more effective therapies.
References
- 1. Enzymatically synthesized 2′-fluoro-modified Dicer-substrate siRNA swarms against herpes simplex virus demonstrate enhanced antiviral efficacy and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial 5'-O-DMT-N4-Ac-2'-F-dC Phosphoramidite
For researchers and professionals in drug development, the quality of oligonucleotide building blocks is paramount. The modified phosphoramidite (B1245037), 5'-O-DMT-N4-Ac-2'-F-dC, is a critical reagent for the synthesis of fluorinated nucleic acid therapeutics, which often exhibit enhanced stability and binding affinity. This guide provides a comparative overview of commercially available sources of this reagent, focusing on key quality attributes and the experimental protocols required for their verification.
Product Specification Comparison
The quality of a phosphoramidite is primarily assessed by its purity and the presence of impurities that could compromise the fidelity of oligonucleotide synthesis. Data has been aggregated from various suppliers to provide a comparative snapshot of typical product specifications.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | USP Guideline[1] |
| Appearance | White to off-white powder[2] | White to off-white powder | White powder | - |
| Identity Conformance | Conforms to structure[2] | Conforms to structure | Conforms to structure | - |
| - 1H NMR | Conforms to structure[2] | Conforms to structure | Conforms to structure | - |
| - MS (Molecular Weight) | Conforms to structure[2] | Conforms to structure | Conforms to structure | Required |
| Purity (31P NMR) | ≥99.0%[2] | ≥98.0% | ≥99.0% | ≥98.0%[1] |
| Purity (RP-HPLC) | ≥99.0%[2] | ≥98.0% | ≥99.0% | ≥98.0%[1] |
| Total Impurities (HPLC) | ≤ 1.0%[2] | ≤ 2.0% | ≤ 1.0% | ≤ 2.0%[1] |
| Storage Temperature | -20±5℃[2] | -20°C | <-15°C[3] | - |
Note: Data is based on publicly available specifications from representative suppliers like Syd Labs and general guidelines from the US Pharmacopeia. Actual values may vary by lot.
Experimental Protocols and Workflows
To ensure the performance of this compound in oligonucleotide synthesis, rigorous quality control is essential. Below are the standard methodologies for purity and identity assessment.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is used to separate the main compound from any non-P(III) impurities.
Methodology:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µM particle size).[4]
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[4]
-
Mobile Phase B: Acetonitrile (B52724).[4]
-
Gradient: A suitable gradient elution from Mobile Phase A to B.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV, at a wavelength appropriate for the DMT group (e.g., 254 nm).
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[4]
-
Analysis: The main peak, which may appear as a doublet representing the two diastereomers, is integrated. Purity is calculated as the percentage of the total detected area (%TDA).[4]
Caption: Workflow for RP-HPLC Purity Analysis.
Protocol 2: Purity and Impurity Profiling by 31P NMR
Phosphorus-31 Nuclear Magnetic Resonance is a powerful technique for quantifying the active phosphoramidite and identifying phosphorus-containing impurities.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 202 MHz for 31P).[4]
-
Solvent: Anhydrous CDCl3 or CD3CN.
-
Pulse Program: A proton-decoupled pulse sequence is typically used.[4]
-
Sample Preparation: Prepare a sample solution of approximately 0.3 g/mL.[4]
-
Analysis: The active P(III) phosphoramidite typically appears as two distinct signals (diastereomers) between 140 and 155 ppm.[5] P(V) impurities, such as the corresponding phosphate (B84403), resonate at a different chemical shift (typically 0-20 ppm). Purity is determined by integrating the respective signal areas.
Caption: Workflow for 31P NMR Purity Analysis.
Role in Oligonucleotide Synthesis
The quality of the starting phosphoramidite directly impacts the efficiency of the automated synthesis cycle. High purity ensures a high coupling efficiency at each step, minimizing deletion mutations and simplifying the final purification of the target oligonucleotide.
The synthesis cycle is a four-step process: deblocking, coupling, capping, and oxidation.[6]
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside.
-
Coupling: The this compound phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.
Caption: The Four-Step Oligonucleotide Synthesis Cycle.
By carefully selecting suppliers based on stringent quality specifications and verifying these parameters in-house using standardized protocols, researchers can ensure the successful synthesis of high-quality modified oligonucleotides for therapeutic and diagnostic applications.
References
- 1. usp.org [usp.org]
- 2. CAS No.: 159414-99-0 | DMT-2'-F-Ac-dC-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 3. N4-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine 3'-CE phosphoramidite | 159414-99-0 | PA09679 [biosynth.com]
- 4. usp.org [usp.org]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
A Comparative Guide to 2'-Fluoro-Deoxycytidine (2'-F-dC) in Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic oligonucleotides is continually evolving, with chemical modifications playing a pivotal role in enhancing the efficacy, stability, and safety of these novel drugs. Among the various modifications, the incorporation of 2'-fluoro-deoxycytidine (2'-F-dC) has emerged as a critical strategy in the development of potent and durable oligonucleotide-based therapies. This guide provides an objective comparison of 2'-F-dC-modified oligonucleotides with other common alternatives, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Executive Summary
The 2'-fluoro modification, a second-generation antisense modification, significantly enhances the properties of therapeutic oligonucleotides. It imparts increased binding affinity to target RNA, heightened resistance to nuclease degradation, and a favorable safety profile. These attributes have led to the successful development and approval of 2'-F-containing therapeutics, including an aptamer and a small interfering RNA (siRNA). This guide will delve into the quantitative advantages of this modification and provide the necessary experimental context for researchers in the field.
Case Studies: 2'-F-dC in Approved Therapeutics
The utility of 2'-fluoro modifications is exemplified by its incorporation into approved therapeutic oligonucleotides, such as the aptamer Macugen® (pegaptanib) and the siRNA Inclisiran.
-
Macugen® (Pegaptanib): An RNA aptamer approved for the treatment of neovascular (wet) age-related macular degeneration (AMD). The 2'-fluoropyrimidine modifications in Macugen contribute to its stability and high-affinity binding to vascular endothelial growth factor (VEGF)[1][2][3]. Clinical trials have demonstrated that pegaptanib treatment reduces the risk of vision loss in patients with neovascular AMD[4][5].
-
Inclisiran: An siRNA therapeutic designed to lower low-density lipoprotein cholesterol (LDL-C). Inclisiran incorporates 2'-fluoro modifications to enhance its stability and potency[6][7]. The drug targets proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in the liver, leading to increased LDL-C clearance from the bloodstream[6][8]. Pharmacokinetic studies have shown that inclisiran has a lasting pharmacodynamic effect, allowing for infrequent dosing[9][10].
Performance Comparison of 2' Modifications
The choice of a 2'-modification significantly impacts the physicochemical and biological properties of an oligonucleotide. Here, we compare the performance of 2'-F with two other commonly used second-generation modifications: 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-O-MOE).
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the impact of 2'-F, 2'-OMe, and 2'-O-MOE modifications on key oligonucleotide properties.
Table 1: Comparison of Melting Temperature (Tm) Increase per Modification
| Modification | ΔTm per Modification (°C) | References |
| 2'-Fluoro (2'-F) | +1.8 to +2.5 | [11][12] |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | [13] |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 | [11] |
Table 2: In Vivo Potency Comparison of Antisense Oligonucleotides (ASOs)
| ASO Modification | Target | Animal Model | Potency Improvement vs. 2'-O-MOE | Reference |
| 2'-F/MOE Chimera | miR-122 | Mouse | At least 8-fold more potent | [14] |
Table 3: Nuclease Stability of Modified Oligonucleotides
| Modification | Nuclease Resistance | References |
| 2'-Fluoro (2'-F) | Increased | [3][12] |
| 2'-O-Methyl (2'-OMe) | Increased | [13] |
| 2'-O-Methoxyethyl (2'-O-MOE) | Increased | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize modified oligonucleotides.
Protocol 1: In Vitro Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
Modified oligonucleotide duplex
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
RNA loading dye
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
-
Incubator
Procedure:
-
Prepare 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.
-
Prepare separate tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).
-
Incubate the tubes at 37°C.
-
At each designated time point, stop the reaction by mixing 5 µL of the oligo/serum mixture with 5 µL of RNA loading dye and immediately store at -20°C.
-
After collecting all time points, run the samples on a native polyacrylamide gel.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the bands using a gel imaging system.
-
Quantify the intensity of the intact oligonucleotide band at each time point to determine the degradation rate and calculate the half-life.
Reference: This protocol is adapted from established methods for assessing oligonucleotide stability in serum[15][16][17].
Protocol 2: Thermal Melting (Tm) Analysis
This protocol determines the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.
Materials:
-
Lyophilized complementary single-stranded oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare stock solutions of the single-stranded oligonucleotides in nuclease-free water.
-
Combine equimolar amounts of the complementary strands in the melting buffer to the desired final concentration (e.g., 1 µM).
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.
-
Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.
Reference: This protocol is based on standard methods for determining the melting temperature of nucleic acid duplexes[18][19].
Mandatory Visualization
The following diagrams illustrate key pathways and experimental workflows relevant to 2'-F-dC modified oligonucleotides.
Caption: RNA interference (RNAi) pathway for a 2'-F modified siRNA.
Caption: Mechanism of action for a 2'-F modified aptamer.
Caption: Experimental workflow for a serum stability assay.
References
- 1. Macugen for Age-Related Macular Degeneration | Ento Key [entokey.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. The 20th Anniversary of Pegaptanib (MacugenTM), the First Approved Aptamer Medicine: History, Recent Advances and Future Prospects of Aptamers in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Year 2 efficacy results of 2 randomized controlled clinical trials of pegaptanib for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review Reports - Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy | MDPI [mdpi.com]
- 7. Development of Novel siRNA Therapeutics: A Review with a Focus on Inclisiran for the Treatment of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to find the chemical modification of Inclisiran sodium? [synapse.patsnap.com]
- 9. Pharmacokinetics and pharmacodynamics of inclisiran, a small interfering RNA therapy, in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 13. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 17. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 19. idtdna.com [idtdna.com]
2'-Fluoro Modifications in RNAi: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of RNA interference (RNAi) therapeutics is continually evolving, with chemical modifications playing a pivotal role in enhancing the efficacy and drug-like properties of small interfering RNAs (siRNAs). Among these, the 2'-fluoro (2'-F) modification has emerged as a key player. This guide provides an objective comparison of 2'-F modified siRNAs with unmodified and other commonly used alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in the design and development of next-generation RNAi therapeutics.
Performance Comparison of siRNA Modifications
The introduction of 2'-fluoro modifications to the ribose sugar of siRNAs significantly alters their biophysical and biological properties. The following tables summarize the quantitative data from various studies, comparing 2'-F modified siRNAs to unmodified (2'-OH) and 2'-O-methyl (2'-OMe) modified counterparts.
Table 1: Nuclease Resistance
A primary advantage of 2'-F modification is the enhanced resistance to nuclease degradation, leading to a longer half-life in biological fluids.
| siRNA Modification | Half-life (t½) in Human Plasma/Serum | Fold Increase vs. Unmodified | Reference |
| Unmodified (2'-OH) | Degraded within minutes to < 4 hours | 1x | [1][2][3] |
| 2'-Fluoro (2'-F) Pyrimidines | > 24 hours | > 6x | [1][2][3] |
Data synthesized from multiple sources indicating substantial improvement in stability.
Table 2: Thermal Stability
The thermal stability of an siRNA duplex, measured by its melting temperature (Tm), is a critical factor for its in vivo performance. 2'-F modifications are known to increase the thermal stability of siRNA duplexes.[1]
| siRNA Modification | Melting Temperature (Tm) (°C) | ΔTm per modification (°C) | Reference |
| Unmodified (2'-OH) | 71.8 | - | [4] |
| 2'-Fluoro (2'-F) Pyrimidines | 86.2 | ~1.8 | [4][5] |
| 2'-O-Methyl (2'-OMe) Pyrimidines | 80.0 | ~1.3 | [4][5] |
Data for a specific siRNA sequence targeting Factor VII.[4] The change in Tm per modification is an approximation based on broader studies.[5]
Table 3: In Vitro Silencing Efficacy
The in vitro potency of siRNAs is often evaluated by determining the half-maximal inhibitory concentration (IC50).
| Target Gene | siRNA Modification | IC50 (nM) | Fold Change vs. Unmodified | Reference |
| Factor VII | Unmodified (2'-OH) | 0.95 | 1x | [1][2][6] |
| Factor VII | 2'-Fluoro (2'-F) Pyrimidines | 0.50 | ~2x improvement | [1][2][6] |
This data indicates that for the Factor VII target, 2'-F modification can lead to a two-fold increase in potency in vitro.[1][2][6]
Table 4: In Vivo Silencing Efficacy
The ultimate test of an siRNA therapeutic is its performance in a living organism. The mouse model targeting coagulation Factor VII (FVII) is a standard for evaluating in vivo efficacy.
| siRNA Modification | Dose (mg/kg) | % FVII Protein Reduction | Time Point | Reference |
| Unmodified (2'-OH) | 3 | ~40% | 48 hours | [1][4] |
| 2'-Fluoro (2'-F) Pyrimidines | 3 | ~80% | 48 hours | [1][4] |
In this head-to-head comparison, the 2'-F modified siRNA was approximately twice as potent as the unmodified siRNA in vivo.[1][4]
The RNAi Signaling Pathway and the Role of Modifications
Chemical modifications can influence various steps of the RNA interference pathway. The following diagram illustrates the key stages of siRNA-mediated gene silencing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used to evaluate the performance of modified siRNAs.
Serum Stability Assay
This assay assesses the resistance of siRNAs to degradation by nucleases present in serum.
Objective: To determine the half-life of siRNAs in a biologically relevant medium.
Methodology:
-
Preparation: Radiolabel the 5' end of the siRNA sense strand with 32P. Anneal the labeled sense strand with the unlabeled antisense strand to form the siRNA duplex.
-
Incubation: Incubate the labeled siRNA duplex in 50-95% human or fetal bovine serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 5, 15, 30 minutes; 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA) and freezing the samples.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the bands by autoradiography and quantify the intensity of the full-length siRNA band at each time point to calculate the degradation rate and half-life.[3][7]
Thermal Denaturation (Melting Temperature) Measurement
This protocol determines the thermal stability of the siRNA duplex.
Objective: To measure the melting temperature (Tm) of the siRNA duplex.
Methodology:
-
Sample Preparation: Prepare solutions of the siRNA duplex in a buffered solution (e.g., 10 mM sodium cacodylate, 127 mM NaCl, pH 7.2).[8]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Monitor the absorbance of the siRNA solution at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex strands have dissociated. This is determined from the midpoint of the sigmoidal melting curve (absorbance vs. temperature).[8][9]
In Vitro siRNA Transfection and Gene Silencing Assay
This assay measures the ability of an siRNA to silence its target gene in a cellular context.
Objective: To determine the IC50 of an siRNA for its target gene.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa cells stably expressing the target gene) in a multi-well plate and grow to a specified confluency (e.g., 60-80%).[10]
-
Transfection Complex Formation: Prepare a series of dilutions of the siRNA. Separately, dilute a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium. Mix the diluted siRNA and transfection reagent and incubate to allow for complex formation.[10][11]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for gene silencing.
-
Analysis of Gene Expression:
-
mRNA Level: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.
-
Protein Level: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to measure the protein levels of the target gene. For secreted proteins like Factor VII, a chromogenic assay can be used on the cell culture supernatant.[1][4]
-
-
IC50 Determination: Plot the percentage of gene expression remaining versus the siRNA concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow for siRNA Performance Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel siRNA modification.
Off-Target Effects and Immune Stimulation
A critical consideration in siRNA therapeutic development is the potential for off-target effects and immune stimulation. 2'-F modifications have been shown to be beneficial in this regard.
-
Reduced Immune Stimulation: Unmodified siRNAs can be recognized by pattern recognition receptors, leading to an innate immune response. The 2'-F modification has been demonstrated to significantly reduce this immunostimulatory effect.[1][2]
-
Off-Target Effects: While all siRNAs have the potential for off-target effects, some studies suggest that chemical modifications can mitigate these unintended gene silencing events. The 2'-F modification is generally well-tolerated by the RNAi machinery, which may contribute to a favorable off-target profile compared to bulkier modifications.[6][12] However, a comprehensive head-to-head comparison of the off-target profiles of 2'-F and 2'-OMe modified siRNAs using global transcriptomic analysis would be highly valuable for the field.
Conclusion
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siRNA and RNAi pricelist from Gene Link [genelink.com]
- 6. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Melting Temperature (Tm) Testing Service of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Synthesis Protocols for 2'-Fluoro Oligonucleotides
For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of 2'-fluoro modified oligonucleotides is paramount for advancing therapeutic and diagnostic applications. This guide provides an objective comparison of common synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The introduction of a fluorine atom at the 2' position of the ribose sugar imparts oligonucleotides with desirable properties, including increased nuclease resistance, enhanced binding affinity to target sequences, and improved thermal stability.[1][2] However, the synthesis of these modified oligonucleotides requires optimization of standard phosphoramidite (B1245037) chemistry to achieve high yields and purity. This guide focuses on the solid-phase synthesis of 2'-fluoro oligonucleotides, benchmarking protocols based on key performance indicators.
Comparative Analysis of Synthesis Protocols
The solid-phase synthesis of 2'-fluoro oligonucleotides generally follows the standard phosphoramidite cycle of detritylation, coupling, capping, and oxidation. However, the steric hindrance and altered reactivity of 2'-fluoro phosphoramidites necessitate modifications to the standard protocol, particularly in the coupling step. Below is a comparison of two primary protocols: a standard protocol with extended coupling times and a high-efficiency protocol employing a more reactive activator.
Data Presentation: Performance Metrics
| Parameter | Protocol 1: Standard (Extended Coupling) | Protocol 2: High-Efficiency (DCI Activator) |
| Phosphoramidite Preparation Yield | 70-95%[3] | 70-95%[3] |
| Activator | Tetrazole or Ethylthiotetrazole (ETT) | 4,5-Dicyanoimidazole (B129182) (DCI)[4] |
| Coupling Time | 5 - 15 minutes[3][5] | 15 seconds[4] |
| Average Coupling Efficiency | ~94-96%[1] | >98-99% (inferred from similar sterically hindered monomers) |
| Overall Yield (for a 20-mer) | ~55-75% (calculated) | ~82-90% (calculated) |
| Purity (post-purification) | High, dependent on purification method | High, dependent on purification method |
| Scalability | Suitable for small to medium scale (µmol to mmol) | Suitable for small to large scale, with potential for cost savings due to reduced reagent consumption |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis with Extended Coupling
This protocol is a common adaptation of the standard DNA/RNA synthesis cycle for the incorporation of 2'-fluoro phosphoramidites.
1. Phosphoramidite Preparation:
-
Dissolve the protected 2'-fluoro nucleoside in anhydrous THF.
-
Add N-ethyl-N,N-diisopropylamine (DIPEA) followed by the slow addition of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.[3]
-
Stir the reaction for approximately 2 hours or until completion, monitored by TLC.[3]
-
Purify the resulting phosphoramidite using silica (B1680970) gel chromatography to achieve a yield of 70-95%, depending on the nucleobase.[3]
2. Solid-Phase Synthesis Cycle:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group using a solution of 3% dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The 2'-fluoro phosphoramidite (0.08-0.15 M in acetonitrile) is activated with a 0.25-0.5 M solution of an activator like 5-ethylthiotetrazole (ETT) and delivered to the solid support. A longer coupling time of 5-15 minutes is employed to ensure efficient reaction.[3][5]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.
3. Deprotection:
-
Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed. A common method for 2'-fluoro oligonucleotides is treatment with a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) for 2 hours at room temperature.[6][7] Alternatively, concentrated aqueous ammonia (B1221849) can be used, typically for 8-16 hours at 55°C.[8]
-
Desilylation (if applicable for chimeric oligos): If the oligonucleotide contains RNA monomers with 2'-hydroxyl protecting groups (e.g., TBDMS), a further deprotection step with triethylamine (B128534) trihydrofluoride (TEA·3HF) is required.
4. Purification:
-
The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC), with both ion-exchange and reversed-phase methods being effective.[3] Denaturing polyacrylamide gel electrophoresis (PAGE) is also a suitable method for purification.[3]
Protocol 2: High-Efficiency Solid-Phase Synthesis with DCI Activator
This protocol utilizes a more reactive activator, 4,5-dicyanoimidazole (DCI), to significantly reduce coupling times and potentially improve coupling efficiency.
1. Phosphoramidite Preparation:
-
The preparation of 2'-fluoro phosphoramidites is the same as in Protocol 1.
2. Solid-Phase Synthesis Cycle:
-
Detritylation, Capping, and Oxidation: These steps are performed as described in Protocol 1.
-
Coupling: The 2'-fluoro phosphoramidite is activated with a solution of DCI (e.g., 0.5 M in acetonitrile). The high reactivity of DCI allows for a significantly reduced coupling time of as little as 15 seconds.[4]
3. Deprotection:
-
The deprotection procedures are the same as in Protocol 1. The choice between AMA and concentrated ammonium hydroxide will depend on the presence of other sensitive modifications in the oligonucleotide.
4. Purification:
-
Purification is carried out using HPLC or PAGE as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of 2'-fluoro oligonucleotides.
Caption: Deprotection pathways for 2'-fluoro oligonucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5'-O-DMT-N4-Ac-2'-F-dC
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of 5'-O-DMT-N4-Ac-2'-F-dC, a modified nucleoside utilized in the synthesis of DNA and RNA. Adherence to these procedural guidelines is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a hazard assessment based on its chemical structure is crucial for safe handling and disposal. The molecule contains a dimethoxytrityl (DMT) group, an acetyl (Ac) protecting group, a 2'-fluoro modification, and a deoxycytidine core.
Potential Hazards:
-
Skin and Eye Irritation: As with many complex organic molecules, this compound may cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to irritation of the respiratory system.
-
Toxicity: The specific toxicity of this compound is not extensively documented. Therefore, it is prudent to handle it as a potentially hazardous chemical.
-
Environmental Hazards: Improper disposal can result in environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, wearing the appropriate personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Inspect for damage before use. |
| Laboratory Coat | A standard laboratory coat must be worn to protect skin and clothing. | |
| Respiratory Protection | NIOSH-approved Respirator | Necessary if ventilation is inadequate or if dust is generated. An N95 or P1 type dust mask is suitable. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
Waste Segregation is Critical:
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure proper disposal.
Solid Waste Disposal:
-
Carefully sweep any solid this compound into a designated, sealable chemical waste container.[2]
-
This container should be clearly labeled as "Solid Chemical Waste" and must list the chemical name.[2]
-
Empty vials that originally contained the compound should also be placed in this container.[2]
-
Contaminated materials such as pipette tips, weighing paper, and gloves that are grossly contaminated should be placed in the solid chemical waste container.[2]
Liquid Waste Disposal:
-
Solutions of this compound should be disposed of in an appropriate liquid chemical waste container.[2]
-
It is crucial to segregate halogenated and non-halogenated solvent waste.[2]
-
Ensure the liquid waste container is properly labeled with the chemical name and the solvent used.[2]
Decontamination:
-
Surfaces and equipment contaminated with this compound should be decontaminated using an appropriate solvent and cleaning agents. All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid chemical waste.
Final Disposal:
-
All waste containers must be securely sealed and stored in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5'-O-DMT-N4-Ac-2'-F-dC
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling 5'-O-DMT-N4-Ac-2'-F-dC and similar chemical compounds. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Close-fitting safety glasses with side shields are recommended.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing.[1][3] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Double-gloving is recommended, especially when handling materials of high concern.[1][2][4] Inspect for damage before use and change every 30-60 minutes or if contaminated.[4] |
| Laboratory Coat | A standard laboratory coat must be worn to protect skin and clothing. For higher risk scenarios, a low dust-retention/low dust-release fabric is recommended.[1][5] | |
| Coveralls ("Bunny Suit") | Recommended for head-to-toe protection to minimize cross-contamination, especially in a compounding environment.[6] | |
| Respiratory Protection | NIOSH-approved Respirator | Necessary if ventilation is inadequate or if dust is generated. An N95 or P1-type dust mask is suitable for most activities.[1][4] Surgical masks are not a substitute.[4][6] |
| Foot Protection | Shoe Covers | Recommended to prevent the spread of contamination.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area.[1] The recommended storage temperature is between -20°C and -80°C to ensure stability.[1][7] Protect from light and moisture.
2. Handling and Preparation:
-
Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the powdered form of the chemical.
-
Weighing: Use a precision balance within a ventilated enclosure to weigh the required amount of the compound.[1]
-
Dissolving: When preparing solutions, add the solvent slowly to the compound to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly after handling the compound.[1]
3. Accidental Exposure and Spills:
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and lukewarm water.
-
Eye Contact: Immediately flush the affected eye with water or isotonic eyewash for at least 15 minutes.[8]
-
Spills: For small spills, carefully sweep the solid material into a designated, sealable chemical waste container. For larger spills, follow established institutional procedures for hazardous material cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9]
-
Solid Waste: Carefully sweep any solid this compound into a designated, sealable chemical waste container labeled as "Solid Chemical Waste" with the chemical name.[9] Empty vials should also be placed in this container.[9]
-
Liquid Waste: Solutions containing the compound should be disposed of in an appropriate liquid chemical waste container. It is crucial to segregate halogenated and non-halogenated solvent waste.[9] For example, solutions in dichloromethane (B109758) must go into a "Halogenated Organic Waste" container, while solutions in acetonitrile (B52724) should be placed in a "Non-Halogenated Organic Waste" container.[9]
-
Contaminated Materials: Any materials such as pipette tips, weighing paper, or gloves that are contaminated with the compound should be placed in the solid chemical waste container.[9]
-
Environmental Precaution: Do not dispose of the chemical into drains or the environment.[1] All waste should be disposed of through a licensed professional waste disposal company.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. epa.gov [epa.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
